molecular formula C26H38O5 B10768116 Bimatoprost isopropyl ester

Bimatoprost isopropyl ester

Numéro de catalogue: B10768116
Poids moléculaire: 430.6 g/mol
Clé InChI: JGZRPRSJSQLFBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bimatoprost isopropyl ester is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricacies: Bimatoprost Isopropyl Ester's Mechanism of Action in Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimatoprost, a prostamide F2α analog, is a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. While its efficacy in enhancing uveoscleral outflow is well-documented, its mechanism of action within the trabecular meshwork (TM) is complex and multifaceted, contributing significantly to its IOP-lowering effects. This technical guide delineates the core molecular and cellular mechanisms by which bimatoprost isopropyl ester, and its active form, bimatoprost free acid, modulate TM cell function to increase aqueous humor outflow. The key mechanisms involve the activation of the prostaglandin F (FP) receptor, subsequent Gq-protein coupled signaling, modulation of extracellular matrix remodeling through matrix metalloproteinases (MMPs), and a reduction in TM cell contractility. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Prostaglandin FP Receptor Activation and Downstream Signaling

The primary initiating event in the mechanism of action of bimatoprost's active metabolite, bimatoprost free acid, in trabecular meshwork cells is the activation of the prostanoid FP receptor.[1][2][3] This G-protein coupled receptor is functionally expressed in human TM cells, as confirmed by the presence of its mRNA and protein.[1][2]

Upon binding, bimatoprost free acid triggers a conformational change in the FP receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[4][5] This activation is insensitive to cholera and pertussis toxins, which act on Gs and Gi proteins respectively, but is abolished by pretreatment with phorbol 12-myristate 13-acetate (PMA), a protein kinase C (PKC) activator, further substantiating the involvement of the Gq/Phospholipase C (PLC) pathway.[4][5]

Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[6][7] This transient increase in intracellular calcium is a hallmark of FP receptor activation in TM cells.[6][7] DAG, in conjunction with the elevated [Ca2+]i, activates PKC.

dot graph "FP_Receptor_Signaling_Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Bimatoprost [label="Bimatoprost\nFree Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="Prostaglandin\nFP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca2+ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(Gene Expression, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

Bimatoprost -> FP_Receptor [label=" Binds to"]; FP_Receptor -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to Receptor"]; ER -> Ca2_release; DAG -> PKC [label=" Activates"]; Ca2_release -> PKC [label=" Activates"]; PKC -> Downstream; }

Caption: Bimatoprost FP Receptor Signaling Pathway in TM Cells.

Extracellular Matrix Remodeling

A crucial long-term effect of bimatoprost in the trabecular meshwork is the remodeling of the extracellular matrix (ECM), which is believed to reduce outflow resistance.[8][9] This is primarily achieved by altering the balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[8][10][11]

Bimatoprost has been shown to upregulate the expression and activity of several MMPs in human TM cells, including MMP-1, MMP-3, and MMP-9.[8][10][11] Concurrently, it can also increase the expression of TIMP-2 and TIMP-4.[8][10] The net effect of this altered MMP/TIMP balance is an increased degradation of ECM components like fibronectin, leading to a less dense and more permeable trabecular meshwork, thereby facilitating aqueous humor outflow.[12][13] Studies have demonstrated that bimatoprost treatment leads to a significant decrease in fibronectin expression in TM cells.[12][13]

The upregulation of MMPs is likely a downstream consequence of FP receptor activation and the subsequent signaling cascades, potentially involving transcription factors like c-fos and the NF-κB pathway.[12][14] Bimatoprost has been observed to increase the mRNA expression of c-fos and NF-κB p65, while decreasing the expression of the NF-κB inhibitor, IκBα.[12][15]

dot graph "ECM_Remodeling_Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Bimatoprost [label="Bimatoprost", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="FP Receptor\nSignaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; c_Fos [label="c-Fos", fillcolor="#FBBC05", fontcolor="#202124"]; MMP_up [label="↑ MMP-1, -3, -9, -14", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TIMP_up [label="↑ TIMP-2, -4", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; FN_down [label="↓ Fibronectin", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM_degradation [label="ECM Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Outflow_up [label="↑ Aqueous Outflow", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bimatoprost -> FP_Receptor; FP_Receptor -> NFkB_pathway; FP_Receptor -> c_Fos; NFkB_pathway -> MMP_up; c_Fos -> MMP_up; Bimatoprost -> FN_down; MMP_up -> ECM_degradation; TIMP_up -> ECM_degradation [label=" Modulates"]; FN_down -> ECM_degradation; ECM_degradation -> Outflow_up; }

Caption: Bimatoprost-Induced ECM Remodeling in TM Cells.

Regulation of Trabecular Meshwork Cell Contractility

The contractility of TM cells plays a significant role in regulating aqueous humor outflow resistance. Increased contractility is associated with reduced outflow, while relaxation of the TM is thought to increase outflow facility. Bimatoprost has been shown to decrease the contractility of human TM cells.[4][5]

This effect is demonstrated by an increase in cell monolayer impedance in cellular dielectric spectroscopy (CDS) assays, which corresponds to a decrease in cell contractility.[4][5] The EC50 for this effect in TM cells is approximately 4.3 nM.[4] This relaxation is likely mediated through the FP receptor and subsequent Gq signaling, although the precise downstream effectors leading to cytoskeletal changes are still under investigation. One proposed mechanism involves the modulation of the Rho/Rho kinase (ROCK) signaling pathway, a key regulator of cell contractility.[16][17] While direct inhibition of ROCK by bimatoprost in TM cells is not firmly established, the interplay between prostaglandin signaling and the Rho pathway is an active area of research.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of bimatoprost and its analogs on trabecular meshwork cells.

Table 1: Receptor Activation and Cellular Response

CompoundAssayCell TypeEC50 / IC50Reference
BimatoprostCellular Dielectric Spectroscopy (Contractility)Human TM Cells4.3 nM[4]
Bimatoprost Free AcidPhosphoinositide TurnoverHuman TM Cells112 nM[6][7]
Bimatoprost (amide)Phosphoinositide TurnoverHuman TM Cells1410–6940 nM[6][7]
AGN211334 (Antagonist)Inhibition of Bimatoprost Effect (CDS)Human TM Cells1.2 µM[4][5]

Table 2: Gene and Protein Expression Changes in Human TM Cells

TreatmentTarget MoleculeChangeMethodReference
Bimatoprost/BFATGF-β2, TNF, IGF-1, HGF, c-fos, c-jun↓ Gene ExpressionMicroarray[14]
BimatoprostMMP-1, MMP-9↑ Protein ExpressionImmunoblot[8][10]
BimatoprostMMP-3↑ Protein ExpressionImmunoblot[8][10]
BimatoprostTIMP-2, TIMP-4↑ Protein ExpressionImmunoblot[8][10]
BimatoprostMMP-1, MMP-9 Activity↑ ActivityZymography[8]
BimatoprostFibronectin↓ Intracellular ProteinImmunofluorescence[12]
BimatoprostNF-κB p65↑ mRNA ExpressionqPCR[12][15]
BimatoprostIκBα↓ mRNA ExpressionqPCR[12][15]
Bimatoprost (1000 µM)MMP1 mRNA62.9-fold ↑PCR Array[13][21]
Bimatoprost (1000 µM)Fibronectin↓ SecretionELISA[13]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture of Human Trabecular Meshwork (TM) Cells
  • Isolation: Primary human TM cells are isolated from donor eyes. The TM tissue is carefully dissected from the anterior segment. The tissue is then subjected to enzymatic digestion, typically using collagenase, to release the cells.

  • Culture Conditions: Isolated TM cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Characterization: The identity of TM cells is confirmed by their characteristic morphology (spindle-shaped or stellate) and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin (upon dexamethasone treatment).

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

  • Labeling: Confluent TM cells are incubated with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation: After washing to remove unincorporated label, cells are pre-incubated with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs). Subsequently, cells are stimulated with bimatoprost or other agonists for a defined period.

  • Extraction and Quantification: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase containing the [3H]-IPs is separated and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). The [3H]-IPs are then eluted and quantified by liquid scintillation counting.[6]

dot graph "PI_Turnover_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="TM Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Labeling [label="Label with [3H]-myo-inositol"]; Stimulation [label="Stimulate with Bimatoprost\n(+ LiCl)"]; Extraction [label="Extract Inositol Phosphates"]; Separation [label="Anion-Exchange\nChromatography"]; Quantification [label="Liquid Scintillation\nCounting"]; End [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Labeling; Labeling -> Stimulation; Stimulation -> Extraction; Extraction -> Separation; Separation -> Quantification; Quantification -> End; }

Caption: Experimental Workflow for PI Turnover Assay.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay measures changes in the concentration of intracellular free calcium.

  • Loading: TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature or 37°C.

  • Measurement: After washing to remove extracellular dye, the cells are placed in a fluorometer or on the stage of a fluorescence microscope. Baseline fluorescence is recorded.

  • Stimulation: Bimatoprost or other agonists are added, and the change in fluorescence intensity is monitored over time. The fluorescence signal is proportional to the intracellular calcium concentration.[2][6]

Cellular Dielectric Spectroscopy (CDS)

CDS is a non-invasive, label-free method to monitor cell behavior, including contractility, in real-time.

  • Cell Seeding: TM cells are seeded onto microelectrode arrays in specialized culture plates.

  • Impedance Measurement: An alternating current is applied to the electrodes, and the impedance of the cell monolayer is measured continuously. Changes in cell shape and adhesion, which are related to contractility, alter the impedance.

  • Drug Addition: Bimatoprost is added at various concentrations, and the resulting change in impedance is recorded. An increase in impedance corresponds to cell relaxation and decreased contractility.[4][5]

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is used to quantify the expression of specific genes.

  • RNA Isolation: Total RNA is extracted from TM cells treated with bimatoprost or a vehicle control using a commercial kit.

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).

  • Quantification: The amount of amplified product is measured in real-time, and the initial amount of target mRNA is calculated relative to a reference gene (e.g., GAPDH).[12][15]

Immunoblotting (Western Blotting)

Immunoblotting is used to detect and quantify specific proteins.

  • Protein Extraction: TM cells are lysed to release total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., MMP-1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Visualization: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager. The band intensity is quantified to determine the relative protein expression.[8][10]

Conclusion

The mechanism of action of this compound in trabecular meshwork cells is a complex interplay of receptor-mediated signaling, gene expression modulation, extracellular matrix remodeling, and regulation of cell contractility. The activation of the prostaglandin FP receptor by its active metabolite, bimatoprost free acid, initiates a cascade of events through the Gq/PLC/IP3/Ca2+ pathway. This leads to both acute effects, such as a decrease in TM cell contractility, and chronic effects, including the upregulation of MMPs and subsequent remodeling of the ECM. These actions collectively contribute to a reduction in aqueous humor outflow resistance and a lowering of intraocular pressure. A thorough understanding of these intricate mechanisms is paramount for the development of novel and more targeted therapies for glaucoma. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical field.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Bimatoprost Isopropyl Ester for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely utilized in the treatment of glaucoma and ocular hypertension.[1][2] Its isopropyl ester derivative, while not a commercial drug product itself, is a crucial compound for research, serving as an analytical standard, a potential impurity in drug manufacturing, and a tool for structure-activity relationship (SAR) studies.[3][4] This guide provides an in-depth overview of a modern, efficient synthetic route to Bimatoprost isopropyl ester, detailed protocols for its characterization using contemporary analytical techniques, and an exploration of the biological signaling pathway central to the therapeutic action of Bimatoprost.

Introduction

Bimatoprost lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[2][5] It is structurally distinct from other prostaglandin analogs like Latanoprost and Travoprost, which are isopropyl ester prodrugs, as Bimatoprost possesses an ethyl amide moiety at the α-chain.[6] The synthesis and characterization of its isopropyl ester analog are of significant interest for comparative pharmacological studies and for the analytical quantification of related substances in bulk drug production.[3]

This document outlines a proposed synthetic strategy adapted from an efficient, organocatalytic route developed for Bimatoprost, which significantly reduces the number of steps compared to traditional methods.[7][8][9] Furthermore, it details the analytical methodologies required to confirm the structure, purity, and identity of the synthesized this compound.

Synthesis of this compound

The proposed synthesis leverages a key bicyclic enal intermediate, which can be efficiently prepared using organocatalysis.[7][10] This intermediate serves as a versatile scaffold for the stereocontrolled introduction of the α and ω side chains. The final step involves the esterification of the carboxylic acid precursor to yield the target isopropyl ester.

Synthetic Workflow

The overall synthetic workflow is depicted below. It begins with the organocatalytic aldol reaction to form the core bicyclic structure, followed by the sequential addition of the two side chains, and concludes with the final esterification.

G cluster_start Core Synthesis cluster_final Final Step Succinaldehyde Succinaldehyde Bicyclic_Enal Key Bicyclic Enal Intermediate Succinaldehyde->Bicyclic_Enal Organocatalytic Aldol Reaction Lactone_Intermediate Crystalline Lactone Intermediate Bicyclic_Enal->Lactone_Intermediate Oxidation Alcohol_Intermediate Alcohol Intermediate Lactone_Intermediate->Alcohol_Intermediate 1. Conjugate Addition (ω-chain) 2. Reduction Carboxylic_Acid Bimatoprost Acid (Carboxylic Acid Precursor) Alcohol_Intermediate->Carboxylic_Acid Wittig Reaction (α-chain) Bimatoprost_Ester This compound (Final Product) Carboxylic_Acid->Bimatoprost_Ester Esterification (e.g., Isopropyl Iodide, Base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Key Steps

Step 1: Synthesis of the Carboxylic Acid Precursor

This multi-step process follows the organocatalytic route described by Aggarwal et al. (2015) for the synthesis of Bimatoprost.[7][8]

  • Formation of Bicyclic Enal (8): An organocatalytic aldol reaction of succinaldehyde is performed to yield the key bicyclic enal intermediate.[7]

  • Oxidation to Lactone (10): The enal is oxidized to the corresponding crystalline lactone, which allows for enantiomeric purification (>99% ee).[7]

  • Conjugate Addition of ω-chain: A mixed cuprate, generated from the appropriate vinyl iodide (21), is added to the lactone intermediate to form a silyl enol ether (33).[7]

  • Formation of Alcohol (36): Ozonolysis followed by reduction with sodium borohydride (NaBH₄) yields the key alcohol intermediate, stereocontrolled.[7]

  • Wittig Reaction for α-chain: A subsequent Wittig reaction is performed on the alcohol intermediate to introduce the carboxylic acid side chain, yielding the Bimatoprost acid precursor (compound 7 in patent literature).[11][12]

Step 2: Esterification to this compound

  • Dissolution: Dissolve the Bimatoprost acid precursor (1.0 eq) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir.

  • Esterification: Add isopropyl iodide (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture at 40-50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification

Crude this compound can be purified using a combination of chromatographic and crystallization techniques to remove synthetic byproducts and isomers.[11][12][13]

  • Silica Gel Chromatography: The crude product is subjected to column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in heptane or hexane.[11]

  • Crystallization: The purified product can be further crystallized from a solvent system such as a mixture of ethers (e.g., MTBE) and acetonitrile to yield a product with high purity (>99.5%).[11][12]

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Techniques such as HPLC, Mass Spectrometry, and NMR are commonly employed.[3][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify any related impurities.[15][16][17]

Experimental Protocol:

  • System: A standard Reverse-Phase HPLC (RP-HPLC) system with UV detection.

  • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[15]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like 0.1% formic acid). A typical isocratic condition could be acetonitrile and 0.1% formic acid in water (70:30, v/v).[15]

  • Flow Rate: 0.6 - 1.0 mL/min.[15]

  • Detection Wavelength: 205 nm.[15]

  • Internal Standard: Agomelatine can be used as an internal standard for quantitative analysis.[15]

Data Presentation:

ParameterExpected ValueReference
Retention Time Dependent on exact conditions, but expected to be in the range of 5-15 minutes.[15][16]
Purity > 99.5% after purification[11]
LOD ~0.015 µg/mL[15]
LOQ ~0.046 µg/mL[15]
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the target compound.[14][18][19]

Experimental Protocol:

  • System: LC-MS system, typically with an electrospray ionization (ESI) source in positive ion mode.

  • Chromatography: A rapid UPLC separation on a C18 column.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data or a Triple Quadrupole (QQQ) for quantitative analysis.[14]

  • Ionization Mode: ESI positive mode.

Data Presentation:

ParameterFormulaCalculated ValueObserved Ion [M+H]⁺
Molecular Weight C₂₇H₄₁NO₄443.62 g/mol 444.31 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the chemical structure of the synthesized molecule.[14][20]

Experimental Protocol:

  • System: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for complete structural assignment.

Data Presentation (Predicted ¹H NMR Chemical Shifts):

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Phenyl) 7.10 - 7.30m
Vinyl (C=C-H) 5.30 - 5.70m
CH-O (Isopropyl) ~4.90 - 5.10septet
CH-OH 3.60 - 4.20m
CH₂ (next to C=O) ~2.20t
CH₃ (Isopropyl) ~1.22d

Biological Context: Mechanism of Action

Bimatoprost is a prostaglandin analog that is believed to mimic the body's endogenous prostamides.[2][21] Its primary mechanism of action for reducing IOP involves increasing the outflow of aqueous humor from the eye.[1] This is achieved by activating prostamide receptors, which leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[2][5]

Signaling Pathway

The binding of Bimatoprost to its receptor initiates a signaling cascade that results in the physiological response of increased aqueous humor outflow.

G cluster_membrane Cell Membrane (Ciliary Muscle / Trabecular Meshwork) cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect Bimatoprost Bimatoprost Receptor Prostamide/FP Receptor Bimatoprost->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade (e.g., Rho/ROCK, MAPK pathways) G_Protein->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling MMP_Upregulation->ECM_Remodeling Outflow_Increase Increased Uveoscleral & Trabecular Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow_Increase->IOP_Reduction

Caption: Simplified signaling pathway for Bimatoprost's mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By adapting a modern, efficient organocatalytic route, this important research compound can be prepared in high purity and yield. The detailed characterization protocols, utilizing HPLC, MS, and NMR, ensure rigorous confirmation of the product's identity and quality. Understanding these technical aspects is crucial for researchers in medicinal chemistry and drug development who are exploring the vast therapeutic potential of prostaglandin analogs.

References

In Vitro Hydrolysis of Bimatoprost to Bimatoprost Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of the synthetic prostamide, Bimatoprost, into its biologically active free acid form, 17-phenyl-trinor PGF2α. Bimatoprost, the ethyl amide derivative of the potent prostaglandin FP agonist, is a widely used therapeutic agent for reducing intraocular pressure. Its conversion to the free acid is a critical step for its therapeutic efficacy, which is mediated through the activation of the prostaglandin F (FP) receptor.[1][2] This document outlines the experimental protocols for studying this biotransformation in ocular tissues, presents quantitative data from various studies, and illustrates the experimental workflow.

Introduction to Bimatoprost Hydrolysis

Bimatoprost is structurally similar to prostaglandin F2α but possesses an ethyl amide group at the C-1 carbon instead of an isopropyl ester.[3] While initially thought to act on putative prostamide receptors, substantial evidence indicates that Bimatoprost functions as a prodrug.[1][4] It undergoes enzymatic hydrolysis in ocular tissues, primarily by amidase activity, to form Bimatoprost free acid, a potent agonist of the FP receptor.[4][5] This conversion has been demonstrated in various ocular tissues, including the cornea, sclera, iris, and ciliary body.[1][2] Understanding the kinetics and mechanisms of this hydrolysis is crucial for the development and evaluation of ophthalmic prostaglandin analogs.

Quantitative Data on In Vitro Hydrolysis

The rate of conversion of Bimatoprost to its free acid has been quantified in various human and animal ocular tissues. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Rate of Bimatoprost Hydrolysis in Human Ocular Tissues

Ocular TissueRate of Hydrolysis (pmol/mg tissue/hr)Linear Hydrolysis Duration (hours)
Cornea6.3> 3
Sclera2.0> 3
Iris2.8~ 1
Ciliary Body1.5> 3

Data extracted from a study using 0.03% Bimatoprost solution incubated with human ocular tissues.[1]

Table 2: Conversion Rate of Bimatoprost in Corneal Tissue

SpeciesTissueConversion Rate (µg/g/24 hours)
Human & BovineCornea~ 2.5

Data from an in vitro study on the metabolism of Bimatoprost in excised corneal tissue.[4]

Table 3: Aqueous Humor Concentrations of Bimatoprost and its Free Acid after Topical Administration in Humans

CompoundTime Post-Dose (hours)Mean Concentration (nM)
Bimatoprost Free Acid15.0
36.7
61.9
120
Bimatoprost (amide)16.81
Bimatoprost Free Acid230.9

Concentration data from patients after single or multiple topical doses of 0.03% Bimatoprost solution.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the in vitro hydrolysis of Bimatoprost based on methodologies cited in the literature.

Tissue Preparation and Incubation

This protocol describes the incubation of Bimatoprost with ocular tissues to assess enzymatic hydrolysis.

  • Tissue Excision: Fresh human or animal (e.g., bovine, rabbit) ocular tissues (cornea, sclera, iris, ciliary body) are excised.[2][4]

  • Incubation Medium: Tissues are placed in a physiologic buffer at 37°C.[4]

  • Substrate Addition: A known concentration of Bimatoprost solution (e.g., 50 µL of 0.03% Lumigan) is added to the incubation medium.[1]

  • Time-Course Sampling: Aliquots of the incubation medium are collected at various time points (e.g., 0, 1, 2, 3 hours) to monitor the formation of Bimatoprost free acid.[1]

  • Sample Storage: Collected samples are immediately placed on dry ice and stored at -85°C until analysis to prevent further degradation.[6]

Analytical Quantification

The concentrations of Bimatoprost and Bimatoprost free acid are quantified using highly sensitive analytical techniques.

3.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation: Aqueous humor or tissue homogenate samples are prepared. This may involve liquid-liquid extraction under acidic pH using a solvent like methyl tert-butyl ether.[8] Tetradeuterated internal standards for both Bimatoprost and Bimatoprost free acid are added for accurate quantification.[8]

  • Chromatographic Separation: The extracted analytes are separated using a suitable HPLC column (e.g., C8 or C18).[9][10] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous phase (e.g., 0.1% formic acid).[8][9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions for Bimatoprost and Bimatoprost free acid are monitored for quantification.[8][10]

3.2.2. Gas Chromatography/Mass Spectrometry (GC/MS)

  • Derivatization: Bimatoprost free acid is derivatized to a more volatile form suitable for GC analysis.

  • GC Separation: The derivatized analyte is separated on a GC column.

  • MS Detection: A mass spectrometer is used to detect and quantify the analyte at sub-picomolar levels.[1]

Visualized Workflows and Pathways

Experimental Workflow for In Vitro Hydrolysis

The following diagram illustrates the general workflow for studying the in vitro hydrolysis of Bimatoprost in ocular tissues.

G cluster_prep Tissue Preparation cluster_incubation Incubation cluster_analysis Analysis T1 Excise Ocular Tissue (Cornea, Sclera, Iris, Ciliary Body) T2 Place in Physiologic Buffer at 37°C T1->T2 I1 Add Bimatoprost Solution T2->I1 I2 Incubate for a Defined Time Course I1->I2 I3 Collect Aliquots at Time Points I2->I3 A1 Sample Quenching & Storage (-85°C) I3->A1 A2 Extraction & Preparation with Internal Standards A1->A2 A3 Quantification via HPLC-MS/MS or GC/MS A2->A3 A4 Data Analysis: Calculate Hydrolysis Rate A3->A4

Caption: Experimental workflow for in vitro Bimatoprost hydrolysis.

Bimatoprost Activation Pathway

The diagram below illustrates the conversion of Bimatoprost to its active form and its subsequent action on the FP receptor.

G Bimatoprost Bimatoprost (Ethyl Amide Prodrug) FreeAcid Bimatoprost Free Acid (17-phenyl-trinor PGF2α) Bimatoprost->FreeAcid Hydrolysis Enzyme Ocular Amidase/ Esterase Enzyme->FreeAcid FPReceptor Prostaglandin FP Receptor FreeAcid->FPReceptor Binds & Activates Response Increased Aqueous Humor Outflow FPReceptor->Response

Caption: Bimatoprost activation via hydrolysis.

Conclusion

The in vitro hydrolysis of Bimatoprost to its free acid is a well-documented and essential process for its pharmacological activity. The experimental protocols and analytical methods described herein provide a robust framework for researchers studying the metabolism of prostaglandin analogs. The quantitative data consistently demonstrate the capacity of ocular tissues to perform this bioconversion, supporting the classification of Bimatoprost as a prodrug. Further research in this area may focus on identifying the specific enzymes responsible for this hydrolysis and exploring the metabolic pathways of other novel prostaglandin derivatives.

References

An In-depth Technical Guide to the Interaction of Bimatoprost Isopropyl Ester with Prostaglandin F2α Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α (PGF2α), is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through its interaction with the prostaglandin F2α receptor (FP receptor). This technical guide provides a comprehensive overview of the molecular interactions between bimatoprost and the FP receptor, detailing its conversion to the more active free acid, its binding affinity and functional potency, and the subsequent intracellular signaling cascades. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Bimatoprost as a Prodrug: Hydrolysis to Bimatoprost Free Acid

Bimatoprost is an ethyl amide derivative of 17-phenyl-trinor PGF2α. It functions as a prodrug, undergoing hydrolysis in ocular tissues to form its biologically active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[1][2][3] This enzymatic conversion, catalyzed by corneal amidases, is a critical step for its therapeutic efficacy, as the free acid form exhibits significantly higher affinity and potency for the FP receptor.[4][5] Studies have shown that human and bovine corneal tissues can convert bimatoprost to its free acid at a rate of approximately 25 µg/24 hours.[2]

Interaction with the Prostaglandin F2α (FP) Receptor

Both bimatoprost and its free acid metabolite are agonists at the FP receptor, a G-protein coupled receptor (GPCR).[5][6] However, the affinity and potency of these two molecules differ significantly.

Binding Affinity

Radioligand displacement assays have been employed to determine the binding affinities (Ki) of bimatoprost and its free acid for the FP receptor. These studies consistently demonstrate that bimatoprost free acid has a much higher affinity for the FP receptor compared to the parent bimatoprost molecule.

CompoundReceptorKi (nM)Reference(s)
BimatoprostHuman FP6310 ± 1650[6]
BimatoprostHuman FP9250 ± 846[5]
Bimatoprost Free AcidHuman FP83[4]
Bimatoprost Free AcidHuman FP59 ± 6[5]
Latanoprost AcidHuman FP98[4]
Travoprost AcidHuman FP35 ± 5[4]

Table 1: Comparative binding affinities (Ki) of prostaglandin analogs at the human FP receptor.

Functional Potency

Functional assays, such as those measuring phosphoinositide (PI) turnover and intracellular calcium mobilization, are used to quantify the agonist potency (EC50) of compounds at the FP receptor. These assays confirm the superior potency of bimatoprost free acid over bimatoprost.

CompoundAssayCell LineEC50 (nM)Reference(s)
BimatoprostPI TurnoverCloned Human Ciliary Body FP Receptor694 ± 293[7]
BimatoprostCa2+ MobilizationHEK-293 cells with cloned human FP receptor2940 ± 1663[6]
BimatoprostCa2+ MobilizationHEK-293 cells with cloned human ciliary body FP receptor3070 ± 1330[5]
Bimatoprost Free AcidPI TurnoverCloned Human Ciliary Body FP Receptor5.8 ± 2.6[7]
Bimatoprost Free AcidPI TurnoverHuman Trabecular Meshwork Cells112[4]
Bimatoprost Free AcidCa2+ MobilizationHEK-293 cells with cloned human ciliary body FP receptor15 ± 3[5]
Latanoprost AcidPI TurnoverCloned Human Ciliary Body FP Receptor54.6 ± 12.4[7]
Travoprost AcidPI TurnoverCloned Human Ciliary Body FP Receptor3.2 ± 0.6[7]

Table 2: Comparative functional potencies (EC50) of prostaglandin analogs at the human FP receptor.

Downstream Signaling Pathways

The FP receptor is coupled to the Gq family of G proteins.[8][9] Activation of the FP receptor by an agonist like bimatoprost free acid initiates a cascade of intracellular signaling events.

Gq-Mediated Phospholipase C Activation

Upon agonist binding, the Gq alpha subunit dissociates and activates phospholipase C-β (PLC-β).[9][10] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[9][11]

MAPK/ERK Pathway Activation and EGFR Transactivation

The activation of the FP receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8] This can occur through PKC-dependent mechanisms.[8] Additionally, GPCRs like the FP receptor can transactivate the epidermal growth factor receptor (EGFR).[13][14] This process can be ligand-dependent, involving the cleavage and release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs), or ligand-independent, involving intracellular kinases such as Src.[1][13]

FP_Receptor_Signaling Bimatoprost Bimatoprost Free Acid FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds & Activates Gq Gq Protein FP_Receptor->Gq Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates EGFR->MAPK Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Cell Proliferation) MAPK->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of bimatoprost with the FP receptor.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • [3H]-PGF2α or another suitable radioligand

  • Test compounds (bimatoprost, bimatoprost free acid, etc.)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, [3H]-PGF2α (at a concentration close to its Kd), and either a test compound dilution or buffer (for total binding).

  • For non-specific binding control wells, add a high concentration of a non-labeled known FP receptor agonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell membranes with FP receptor - [3H]-PGF2α (Radioligand) - Test compounds (e.g., Bimatoprost) - Buffers start->prep_reagents setup_assay Set up 96-well plate: - Add membranes, radioligand, and test compound prep_reagents->setup_assay incubation Incubate to reach equilibrium (e.g., 60-90 min at RT) setup_assay->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the accumulation of inositol phosphates (IPs) following receptor activation, providing a measure of agonist potency (EC50).

Materials:

  • Cells expressing the FP receptor (e.g., HEK-293 or human trabecular meshwork cells)

  • [3H]-myo-inositol

  • Serum-free cell culture medium

  • LiCl solution (to inhibit inositol monophosphatase)

  • Test compounds

  • Perchloric acid or trichloroacetic acid

  • Dowex AG1-X8 anion-exchange resin

  • Elution buffers (e.g., formic acid, ammonium formate)

  • Scintillation counter

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Label the cells by incubating them with [3H]-myo-inositol in serum-free medium for 24-48 hours.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with a LiCl-containing buffer.

  • Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

  • Neutralize the cell lysates.

  • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

  • Elute the [3H]-IPs and quantify the radioactivity by scintillation counting.

  • Plot the amount of [3H]-IPs produced against the log concentration of the test compound to determine the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This high-throughput functional assay measures changes in intracellular calcium concentration in real-time using a fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells expressing the FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (to prevent dye leakage)

  • Test compounds

  • FLIPR instrument

Procedure:

  • Plate cells in black-walled, clear-bottomed microplates and incubate overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer (with probenecid) and incubate for approximately 1 hour at 37°C.

  • Prepare a compound plate with serial dilutions of the test compounds.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The FLIPR instrument will establish a baseline fluorescence reading from the cell plate.

  • The instrument then adds the test compounds from the compound plate to the cell plate.

  • Fluorescence is monitored in real-time to detect changes in intracellular calcium concentration upon receptor activation.

  • The peak fluorescence response is plotted against the log concentration of the test compound to determine the EC50 value.

FLIPR_Assay_Workflow start Start plate_cells Plate cells expressing FP receptor in microplates start->plate_cells load_dye Load cells with calcium-sensitive fluorescent dye plate_cells->load_dye place_in_flipr Place cell and compound plates in FLIPR instrument load_dye->place_in_flipr prepare_compounds Prepare compound plate with serial dilutions of Bimatoprost prepare_compounds->place_in_flipr baseline_reading Establish baseline fluorescence place_in_flipr->baseline_reading add_compounds FLIPR adds compounds to cells baseline_reading->add_compounds measure_fluorescence Monitor fluorescence in real-time add_compounds->measure_fluorescence data_analysis Analyze data: - Plot peak fluorescence vs. concentration - Determine EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: FLIPR Calcium Mobilization Assay Workflow.

Bimatoprost Hydrolysis Assay

This assay quantifies the conversion of bimatoprost to its free acid in ocular tissues.

Materials:

  • Ocular tissues (e.g., human or bovine cornea)

  • Bimatoprost solution

  • Physiological buffer

  • Incubator (37°C)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC-MS/MS system

Procedure:

  • Excise fresh ocular tissue.

  • Incubate a known weight of the tissue with a known concentration of bimatoprost in a physiological buffer at 37°C for various time points.

  • Terminate the reaction by adding an organic solvent to precipitate proteins and extract the analytes.

  • Centrifuge the samples and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • Analyze the samples using a validated HPLC-MS/MS method to quantify the concentrations of both bimatoprost and bimatoprost free acid.

  • Calculate the rate of hydrolysis (e.g., in pmol/mg tissue/hr).

Conclusion

Bimatoprost exerts its ocular hypotensive effects primarily through the action of its hydrolyzed free acid metabolite on the prostaglandin F2α receptor. The free acid is a potent agonist with high affinity for the FP receptor, triggering a Gq-mediated signaling cascade that involves the activation of phospholipase C, mobilization of intracellular calcium, and stimulation of downstream pathways such as the MAPK/ERK pathway. A thorough understanding of these molecular interactions and the methodologies to study them is essential for the development of novel and improved therapies for glaucoma and other ocular diseases.

References

Cellular Uptake and Metabolism of Bimatoprost in Primary Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analogue, is a leading therapeutic agent for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its efficacy is intrinsically linked to its cellular uptake, metabolic conversion to the active free acid, and subsequent activation of specific signaling pathways within ocular tissues. This technical guide provides an in-depth overview of these processes in primary human ocular cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

It is important to clarify a common point of potential confusion. While many prostaglandin analogues used in ophthalmology, such as latanoprost and travoprost, are isopropyl esters, Bimatoprost is an ethyl amide prodrug. The available scientific literature primarily focuses on the hydrolysis of this amide bond. This guide will therefore focus on the cellular uptake and metabolism of Bimatoprost, the ethyl amide, which is then metabolized to its active free acid form.

Cellular Uptake and Metabolism

Bimatoprost functions as a prodrug, requiring enzymatic conversion to its biologically active form, Bimatoprost acid (17-phenyl-trinor PGF2α), to exert its therapeutic effect.[1][2][3][4] This conversion is primarily mediated by amidase activity present in various ocular tissues.[1][3][5]

Hydrolysis in Ocular Tissues

In vitro studies using human ocular tissues have demonstrated that the cornea, sclera, iris, and ciliary body all possess the enzymatic machinery to rapidly hydrolyze Bimatoprost to its free acid.[2][6] The cornea exhibits the highest rate of hydrolysis.[2][6] This conversion is a critical step, as the resulting Bimatoprost acid is a potent agonist for the prostaglandin F (FP) receptor.[1][6]

Quantitative Analysis of Bimatoprost Metabolism

The rate of Bimatoprost hydrolysis varies across different ocular tissues. The following table summarizes the reported rates of conversion to Bimatoprost acid.

Ocular TissueRate of Hydrolysis (pmol/mg tissue/hr)Rate of Hydrolysis (µg/g tissue/24 hrs)
Cornea6.3[2][6]~2.5[1]
Sclera2.0[2][6]-
Iris2.8[2][6]-
Ciliary Body1.5[2][6]-

Note: The different units reported in the literature reflect variations in experimental design and analytical techniques.

Following topical administration, both Bimatoprost and its free acid can be detected in the aqueous humor. The maximum concentration (Cmax) of Bimatoprost free acid in the aqueous humor has been measured to be 30.9 ± 16.41 nM, occurring 2 hours post-dose, while the Cmax for the parent Bimatoprost amide was 6.81 ± 1.36 nM at 1 hour post-dose.[7]

Signaling Pathways

The primary mechanism of action of Bimatoprost acid is the activation of the prostanoid FP receptor.[1][3][6] This interaction initiates a signaling cascade that leads to a decrease in intraocular pressure by increasing both the pressure-dependent (trabecular) and pressure-independent (uveoscleral) outflow of aqueous humor.[4][8][9]

FP Receptor Activation and Downstream Signaling

Activation of the FP receptor, a G-protein coupled receptor, primarily involves the Gq signaling pathway.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]), a key event in the cellular response to Bimatoprost.[10][11]

The following diagram illustrates the primary signaling pathway initiated by Bimatoprost acid.

Bimatoprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost_Acid Bimatoprost Acid FP_Receptor FP Receptor Bimatoprost_Acid->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cellular_Response Cellular Response (e.g., Decreased Cell Contractility) Ca_Release->Cellular_Response

Caption: Bimatoprost Acid FP Receptor Signaling Pathway.

Neuroprotective Signaling

In addition to its effects on aqueous humor outflow, Bimatoprost has been shown to have protective effects on retinal ganglion cells (RGCs).[12] This neuroprotective mechanism is thought to be mediated through the activation of the Akt signaling pathway, which can modulate the extracellular signal-regulated kinase (ERK) pathway.[12]

Experimental Protocols

The study of Bimatoprost uptake and metabolism involves a variety of in vitro techniques using primary human ocular cells.

Primary Cell Culture

Primary cultures of human trabecular meshwork (TM), Schlemm's canal (SC), and ciliary smooth muscle (CSM) cells are established from donor eyes.[8][9]

Protocol:

  • Dissect the desired ocular tissue (e.g., trabecular meshwork) under sterile conditions.

  • Digest the tissue with a solution of collagenase and dispase to isolate individual cells.

  • Plate the cells in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells upon reaching confluence to expand the culture.

In Vitro Hydrolysis Assay

This assay quantifies the conversion of Bimatoprost to Bimatoprost acid in the presence of ocular tissue.[1][6]

Protocol:

  • Homogenize freshly dissected human ocular tissue (e.g., cornea) in a physiological buffer.

  • Incubate a known concentration of Bimatoprost with the tissue homogenate at 37°C for various time points.

  • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the tissue debris.

  • Analyze the supernatant for the presence of Bimatoprost and Bimatoprost acid using HPLC or LC-MS/MS.

Cellular Dielectric Spectroscopy (CDS)

CDS is used to measure changes in cell monolayer impedance, which corresponds to changes in cell contractility.[8][9]

Protocol:

  • Plate primary ocular cells (e.g., TM cells) on gold-film electrodes in a specialized culture plate.

  • Allow the cells to form a confluent monolayer.

  • Treat the cells with varying concentrations of Bimatoprost.

  • Measure the changes in impedance over time using a CDS system. An increase in impedance indicates cell relaxation.

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration following agonist stimulation.[10][11]

Protocol:

  • Load cultured primary cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Wash the cells to remove excess dye.

  • Stimulate the cells with Bimatoprost or Bimatoprost acid.

  • Measure the changes in fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

The following diagram illustrates a general experimental workflow for studying Bimatoprost metabolism and signaling.

Experimental_Workflow Start Primary Ocular Cell Culture (TM, SC, CSM) Metabolism Metabolism Studies Start->Metabolism Signaling Signaling Studies Start->Signaling Hydrolysis In Vitro Hydrolysis Assay Metabolism->Hydrolysis CDS Cellular Dielectric Spectroscopy (Cell Contractility) Signaling->CDS Calcium Intracellular Calcium Imaging Signaling->Calcium Analysis HPLC / LC-MS/MS Analysis Hydrolysis->Analysis Data Quantitative Data (Hydrolysis Rates, EC50) Analysis->Data Mechanism Elucidation of Signaling Pathway CDS->Mechanism Calcium->Mechanism

Caption: Experimental Workflow for Bimatoprost Studies.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the cellular effects of Bimatoprost in primary human ocular cells.

Table 1: EC50 Values for Bimatoprost-Induced Cell Relaxation [8][9]

Cell TypeEC50 (nM)
Trabecular Meshwork (TM)4.3
Schlemm's Canal (SC)1.2
Ciliary Smooth Muscle (CSM)1.7

Table 2: IC50 Values for Prostamide Receptor Antagonist (AGN211334) Inhibition of Bimatoprost Effects [8][9]

Cell TypeIC50 (µM)
Trabecular Meshwork (TM)1.2
Schlemm's Canal (SC)3.3

Table 3: Aqueous Humor Concentrations of Bimatoprost and its Free Acid [7]

AnalyteCmax (nM)Time to Cmax (hours)
Bimatoprost (amide)6.81 ± 1.361
Bimatoprost Free Acid30.9 ± 16.412

Conclusion

The cellular uptake and metabolism of Bimatoprost in primary ocular cells are critical determinants of its therapeutic efficacy in lowering intraocular pressure. As an ethyl amide prodrug, Bimatoprost is efficiently hydrolyzed by ocular tissues to its active free acid form. This metabolite then potently activates the FP receptor, initiating a Gq-mediated signaling cascade that ultimately increases aqueous humor outflow. Furthermore, Bimatoprost exhibits neuroprotective effects in retinal ganglion cells through the Akt signaling pathway. A thorough understanding of these cellular and molecular mechanisms, supported by quantitative data from robust experimental protocols, is essential for the continued development and optimization of prostaglandin analogues for the treatment of glaucoma.

References

The Pharmacodynamics of Bimatoprost Isopropyl Ester in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Bimatoprost isopropyl ester, a prostamide analogue widely used in the management of glaucoma, as investigated in various animal models. The document details the mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols employed to elucidate its effects on intraocular pressure (IOP).

Introduction

Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor.[1][2] It is structurally related to prostaglandin F2α, although its mechanism of action is distinct, involving the activation of prostamide receptors.[1] Animal models have been instrumental in characterizing the pharmacodynamic profile of Bimatoprost, providing crucial insights into its efficacy and underlying molecular pathways before its successful application in human subjects. This guide will delve into the key findings from these preclinical investigations.

Mechanism of Action

Bimatoprost lowers IOP by increasing both the uveoscleral (unconventional) and trabecular meshwork (conventional) outflow of aqueous humor.[3][4][5] While initially thought to primarily enhance uveoscleral outflow, evidence now supports a significant effect on the conventional pathway as well.[3][6]

The proposed molecular mechanism involves the following key steps:

  • Receptor Binding: Bimatoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its active free acid form.[4][7] This active metabolite then binds to and activates prostamide receptors located in the ciliary body and trabecular meshwork.[1][4] Studies in human trabecular meshwork (h-TM) cells have demonstrated that Bimatoprost and its free acid act as functional agonists at the prostaglandin FP receptor.[8][9]

  • Signal Transduction: Activation of these receptors initiates a downstream signaling cascade. In h-TM cells, this includes phosphoinositide (PI) turnover and mobilization of intracellular calcium ([Ca2+]i).[8][9]

  • Extracellular Matrix Remodeling: A crucial consequence of this signaling is the upregulation of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.[10] Increased MMP activity leads to the degradation and remodeling of extracellular matrix (ECM) components in both the uveoscleral outflow pathway (ciliary muscle) and the trabecular meshwork.[10] This remodeling increases the spaces within these tissues, reducing hydraulic resistance and facilitating aqueous humor outflow.[10]

  • Cellular Relaxation: Bimatoprost has also been shown to induce relaxation of cells in the trabecular meshwork and Schlemm's canal, which is expected to increase conventional outflow facility.[3]

The following diagram illustrates the proposed signaling pathway for Bimatoprost's action on the trabecular meshwork.

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Trabecular Meshwork Cell Bimatoprost Bimatoprost Isopropyl Ester Bimatoprost_Acid Bimatoprost Free Acid Bimatoprost->Bimatoprost_Acid Corneal Esterases FP_Receptor Prostaglandin FP Receptor Bimatoprost_Acid->FP_Receptor Binds to Signaling Intracellular Signaling Cascade (e.g., PI Turnover, Ca2+ mobilization) FP_Receptor->Signaling Activates MMPs Increased MMP Expression & Activity (MMP-1, -2, -3) Signaling->MMPs Leads to ECM_Remodeling ECM Remodeling & Reduced Outflow Resistance MMPs->ECM_Remodeling Causes

Bimatoprost Signaling Pathway in Trabecular Meshwork.

Quantitative Pharmacodynamic Data in Animal Models

Numerous studies have quantified the IOP-lowering effects of this compound in various animal models. The following tables summarize key findings.

Table 1: Dose-Response of Topical Bimatoprost in Normotensive Beagle Dogs [11][12]

Bimatoprost ConcentrationMean Peak IOP Reduction (%)Mean Peak IOP Reduction (mmHg)
0.001%15.7%2.8
0.01%36.1%7.0
0.1%24.8%4.0

Note: Data represents the mean percentage decrease from baseline at 6 hours post-dose.

Table 2: Efficacy of Bimatoprost Sustained-Release (SR) Implant in Normotensive Beagle Dogs [11][12][13]

Bimatoprost SR DoseMean IOP Reduction over 3 Months (%)Mean IOP Reduction over 3 Months (mmHg)
8 µg--
15 µg--
30 µg--
60 µg--
120 µg38.7%7.2

Note: A clear dose-dependent IOP-lowering effect was observed for all dose groups for at least 3 months.[13]

Table 3: Effect of Topical Bimatoprost on IOP in Various Animal Models

Animal ModelBimatoprost ConcentrationDosing RegimenMean IOP ReductionReference
Ocular Normotensive Monkeys0.01%b.i.d. x 5 daysIncreased uveoscleral outflow from 0.96 to 1.37 µL/min[14]
Glaucomatous Beagle Dogs0.03%Once daily (am)25.0 - 26.0 mmHg from baseline[15]
Glaucomatous Beagle Dogs0.03%Once daily (pm)27.2 - 27.3 mmHg from baseline[15]
Glaucomatous Beagle Dogs0.03%Twice daily39.1 - 39.9 mmHg from baseline[15]
Wild-Type C57BL/6 Mice1.2 µg (single dose)Single application-1.33 mmHg (compared to untreated eye)[16]
FP Receptor Knockout Mice1.2 µg (single dose)Single applicationNo significant IOP reduction[16]
Normal Cats0.03%Once dailyNo significant effect on IOP[17]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of pharmacodynamics. Below are outlines of key methodologies used in the study of Bimatoprost in animal models.

Induction of Experimental Glaucoma

To study the effects of Bimatoprost in a disease model, elevated IOP is often induced in laboratory animals.

  • Laser-Induced Ocular Hypertension: This is a common method in non-human primates and rabbits.[18][19] Argon laser photocoagulation is applied to the trabecular meshwork, leading to scarring and increased resistance to aqueous outflow, thus elevating IOP.[19]

  • Intracameral Injections: Injections of autologous fixed red blood cells (ghost cells) or microbeads into the anterior chamber can obstruct the trabecular meshwork and induce a sustained rise in IOP in primates and rabbits.[19][20][21]

Measurement of Intraocular Pressure

Accurate IOP measurement is critical for evaluating the efficacy of IOP-lowering agents.

  • Applanation Tonometry: A pneumatonometer is frequently used in monkeys and rabbits.[20][22] The instrument is calibrated against manometry for each species.[20] For measurements in monkeys, light anesthesia (e.g., with phencyclidine) is often required, while rabbits may be measured while conscious with topical corneal anesthesia.[20][22]

  • Cannulation Method: In smaller animals like mice, IOP can be measured directly by cannulating the anterior chamber with a microneedle connected to a pressure transducer.[16]

Assessment of Aqueous Humor Dynamics

To understand the mechanism of IOP reduction, various techniques are employed to measure aqueous humor flow and outflow.

  • Uveoscleral Outflow Measurement: This can be quantified in monkeys using the anterior chamber perfusion method with a fluorescent tracer like FITC-dextran.[14][23]

  • Total Outflow Facility: Determined in monkeys using the two-level constant pressure method.[14][23]

  • Aqueous Humor Flow: Measured using a scanning ocular fluorophotometer.[14][23]

The following diagram provides a generalized workflow for a preclinical IOP study in an animal model.

Experimental_Workflow_IOP_Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Pharmacodynamic Assessment Animal_Selection Animal Model Selection (e.g., Monkey, Rabbit, Dog) Glaucoma_Induction Induction of Ocular Hypertension (Optional, e.g., Laser Photocoagulation) Animal_Selection->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Drug_Admin Administration of This compound (Topical, SR Implant) Baseline_IOP->Drug_Admin Vehicle_Control Administration of Vehicle (Control Group) Baseline_IOP->Vehicle_Control IOP_Monitoring IOP Monitoring at Pre-defined Time Points Drug_Admin->IOP_Monitoring Vehicle_Control->IOP_Monitoring AH_Dynamics Aqueous Humor Dynamics Measurement (Optional) IOP_Monitoring->AH_Dynamics Data_Analysis Data Analysis and Statistical Evaluation AH_Dynamics->Data_Analysis

Generalized Experimental Workflow for an IOP Study.

Conclusion

Preclinical studies in various animal models have been pivotal in elucidating the pharmacodynamics of this compound. These investigations have established its dual mechanism of action on both uveoscleral and trabecular meshwork outflow pathways, mediated through prostamide receptor activation and subsequent ECM remodeling. The quantitative data derived from these models have guided dose selection and formulation development, ultimately contributing to the successful clinical use of Bimatoprost for the treatment of glaucoma. The experimental protocols outlined in this guide provide a framework for future research in this area.

References

Bimatoprost Isopropyl Ester: A Technical Guide to its Role in Modulating Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α (PGF2α), is a potent ocular hypotensive agent. Its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i), a critical second messenger in numerous cellular processes. This technical guide provides an in-depth analysis of the signaling pathways and experimental methodologies related to bimatoprost isopropyl ester's effect on intracellular calcium homeostasis. While bimatoprost itself is an amide, it is often discussed in the context of prostaglandin F2α analogues, which are typically isopropyl esters. The focus of this guide is on the active compound and its influence on calcium signaling, drawing from studies on both bimatoprost and its more active free acid form.

Introduction

Bimatoprost is structurally similar to PGF2α and is classified as a prostamide. Its primary therapeutic use is in the reduction of intraocular pressure (IOP) in patients with glaucoma. The biological activity of bimatoprost is largely attributed to its free acid form, which is a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium. This guide will dissect this pathway, present quantitative data on the efficacy of bimatoprost and related compounds, and provide detailed experimental protocols for studying these effects.

Signaling Pathways of Bimatoprost-Mediated Calcium Mobilization

The primary mechanism by which bimatoprost and its free acid modulate intracellular calcium is through the activation of the FP receptor, which is coupled to the Gq family of G proteins.[3] This initiates the following cascade:

  • Receptor Activation: Bimatoprost or its free acid binds to and activates the FP receptor on the cell membrane.

  • Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

  • IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release from Intracellular Stores: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm.

  • Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER can trigger store-operated calcium entry (SOCE), a process that involves the influx of extracellular Ca2+ to replenish intracellular stores and sustain the calcium signal.

In addition to the canonical FP receptor pathway, evidence suggests that bimatoprost may also directly activate Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are non-selective cation channels permeable to Ca2+.[4] This interaction can lead to a direct influx of extracellular calcium.

Signaling Pathway Diagram

Bimatoprost_Signaling Bimatoprost-Mediated Intracellular Calcium Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Bimatoprost Bimatoprost / Bimatoprost Free Acid FP_Receptor FP Receptor Bimatoprost->FP_Receptor binds TRPA1 TRPA1 Channel Bimatoprost->TRPA1 activates Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release TRPA1->Ca_release Ca²⁺ influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER_Ca Ca²⁺ Store IP3R->ER_Ca opens ER_Ca->Ca_release releases

Caption: Signaling pathway of bimatoprost-induced intracellular calcium mobilization.

Quantitative Data on Calcium Mobilization

The potency of bimatoprost and its analogues in mobilizing intracellular calcium is typically quantified by the half-maximal effective concentration (EC50). The following tables summarize the EC50 values from various studies.

Table 1: EC50 Values for Bimatoprost and its Free Acid
CompoundCell TypeAssay MethodEC50 (nM)Reference
BimatoprostHEK-293 cells (human ciliary body FP receptor)FLIPR3070 ± 1330[1]
Bimatoprost3T3 mouse fibroblasts[Ca2+]i mobilization2200 ± 670[5]
Bimatoprost Free AcidHEK-293 cells (human ciliary body FP receptor)FLIPR15 ± 3[1]
Bimatoprost Free AcidHuman Trabecular Meshwork (h-TM) cells[3H]-IPs production112 ± 55[6]
Table 2: Comparative EC50 Values of Prostaglandin Analogues for Intracellular Calcium Mobilization
CompoundCell TypeAssay MethodEC50 (nM)Reference
Travoprost Acidh-TM cells[3H]-IPs production2.4 ± 0.7[6]
Latanoprost Acidh-TM cells[3H]-IPs production34.7 ± 2.4[6]
Unoprostone Isopropyl Esterh-TM cells[3H]-IPs production9100 ± 2870[6]
PGF2αh-TM cells[3H]-IPs production120 ± 26[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess bimatoprost-induced intracellular calcium modulation.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is a standard method for ratiometric measurement of intracellular calcium in live cells.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional, to prevent dye extrusion)

  • Ionomycin (for determining maximum fluorescence)

  • EGTA (for determining minimum fluorescence)

  • Cell line of interest (e.g., HEK-293 expressing FP receptor, h-TM cells)

  • Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Plating: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Apply bimatoprost or other agonists at various concentrations and record the change in the fluorescence ratio over time.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, perfuse the cells with a high calcium buffer containing ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence ratio (Rmax).

    • Subsequently, perfuse with a calcium-free buffer containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.

Experimental Workflow Diagram

Fura2_Workflow Fura-2 AM Intracellular Calcium Imaging Workflow start Start cell_plating Plate cells on coverslips start->cell_plating dye_loading Load cells with Fura-2 AM cell_plating->dye_loading wash Wash to remove extracellular dye dye_loading->wash de_esterification Allow for de-esterification wash->de_esterification imaging_setup Mount coverslip on microscope de_esterification->imaging_setup baseline Record baseline F340/F380 ratio imaging_setup->baseline agonist_addition Add Bimatoprost baseline->agonist_addition record_response Record fluorescence changes agonist_addition->record_response calibration Perform calibration (Rmax, Rmin) record_response->calibration data_analysis Calculate [Ca²⁺]i calibration->data_analysis end End data_analysis->end

Caption: A typical workflow for measuring intracellular calcium using Fura-2 AM.

High-Throughput Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)

The FLIPR system allows for rapid and automated measurement of intracellular calcium changes in a multi-well plate format, making it ideal for compound screening and dose-response studies.[1][7]

Materials:

  • FLIPR Calcium Assay Kit (or a calcium-sensitive dye like Fluo-4 AM)

  • Probenecid

  • HBSS or other appropriate buffer

  • Cell line of interest

  • 96-, 384-, or 1536-well black-walled, clear-bottom microplates

  • Compound plate containing serial dilutions of bimatoprost and other test compounds

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed cells into the microplates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit). This typically includes the calcium-sensitive dye and probenecid in HBSS.

    • Remove the culture medium from the cell plate.

    • Add the dye loading buffer to each well and incubate for 1 hour at 37°C.[8]

  • Compound Plate Preparation: Prepare a separate plate containing the test compounds (e.g., bimatoprost) at various concentrations.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters, including excitation and emission wavelengths, read times, and liquid handling protocols.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • The instrument's integrated pipettor will then add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, the FLIPR will continuously monitor the fluorescence intensity in each well to detect changes in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded for each well.

    • The peak fluorescence response is typically used to determine the agonist activity.

    • Dose-response curves are generated by plotting the peak response against the compound concentration.

    • EC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound, primarily through its active free acid form, effectively modulates intracellular calcium levels by acting as an agonist at the FP receptor. This leads to the activation of the Gq-PLC-IP3 signaling pathway and the release of calcium from intracellular stores. There is also emerging evidence for a direct effect on TRPA1 channels, contributing to calcium influx. The quantitative data clearly demonstrate the high potency of bimatoprost free acid in inducing calcium mobilization. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate role of bimatoprost and other prostaglandin analogues in intracellular calcium signaling, facilitating further drug development and a deeper understanding of their cellular mechanisms.

References

Beyond the FP Receptor: An In-depth Technical Guide to the Molecular Targets of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide F2α analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma. Its primary mechanism of action is generally attributed to its activity as a prodrug that, upon hydrolysis of its ethyl amide group, becomes bimatoprost free acid, a potent agonist of the prostaglandin F (FP) receptor. This interaction leads to an increase in uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. However, a growing body of evidence suggests that the pharmacological profile of bimatoprost is more complex, with activities that extend beyond the FP receptor. This technical guide provides a comprehensive overview of the molecular targets of bimatoprost isopropyl ester, delving into its interactions with the putative prostamide receptor, other prostanoid receptors, and its influence on cellular signaling pathways in non-ocular tissues.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of bimatoprost and its free acid at various receptor targets.

Table 1: Binding Affinities (Ki) of Bimatoprost and Bimatoprost Free Acid at Prostanoid Receptors

CompoundReceptorKi (nM)Species/TissueReference(s)
BimatoprostFP6310 ± 1650Human (cloned)[1]
BimatoprostFP9250 ± 846Human (cloned)[2]
Bimatoprost Free AcidFP83Human (cloned)[3]
Bimatoprost Free AcidFP59 ± 6Human (cloned)[2]
Bimatoprost Free AcidEP195Human (cloned)[3]
Bimatoprost Free AcidEP3387Human (cloned)[3]

Table 2: Functional Potencies (EC50) of Bimatoprost and Bimatoprost Free Acid

CompoundAssayReceptor/Cell LineEC50 (nM)Reference(s)
BimatoprostIntracellular Ca2+ mobilizationHuman FP receptor (HEK cells)2940 ± 1663[1]
BimatoprostIntracellular Ca2+ mobilizationNative FP receptor (3T3 fibroblasts)2200 ± 670[1]
BimatoprostIntracellular Ca2+ mobilizationHuman FP receptor (HEK-293 cells)3070 ± 1330[2]
BimatoprostPhosphoinositide TurnoverCloned human FP receptor694 ± 293[4]
Bimatoprost Free AcidIntracellular Ca2+ mobilizationHuman FP receptor (HEK-293 cells)15 ± 3[2]
Bimatoprost Free AcidPhosphoinositide TurnoverCloned human FP receptor5.8 ± 2.6[4]
Bimatoprost Free AcidFunctional ActivityEP1 Receptor2.7[3]

Non-FP Receptor Molecular Targets

The Putative Prostamide Receptor

Pharmacological evidence strongly suggests the existence of a "prostamide receptor" that is distinct from the conventional prostanoid receptors.[5] Bimatoprost, as a prostamide, is thought to be a primary agonist for this putative receptor.[6] Studies have shown that bimatoprost's effects on the trabecular meshwork, a key tissue in regulating aqueous humor outflow, are mediated by a prostamide-sensitive pathway.[6] While the prostamide receptor has not yet been cloned, its existence is inferred from functional studies where bimatoprost exhibits high potency in the absence of significant activity at known prostanoid receptors.[7]

Prostanoid EP1 and EP3 Receptors

Following hydrolysis to its free acid, bimatoprost gains significant affinity for the FP receptor. However, studies have also revealed that bimatoprost free acid can interact with other prostanoid receptors, namely the EP1 and EP3 receptors.[3] The functional consequence of these interactions is an area of active investigation, but it suggests a broader mechanism for the physiological effects of bimatoprost beyond what is mediated by the FP receptor alone.

Molecular Effects on Adipocytes

Bimatoprost has been observed to have significant effects on adipose tissue, leading to a reduction in orbital fat, a phenomenon known as prostaglandin-associated periorbitopathy.[8] This is attributed to two primary molecular actions on adipocytes:

  • Inhibition of Adipogenesis: Bimatoprost has been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[9] This effect is thought to be mediated, at least in part, through the downregulation of the master regulator of adipogenesis, peroxisome proliferator-activated receptor γ (PPARγ).

  • Induction of Mitochondrial Biogenesis: Bimatoprost treatment of adipocytes leads to an increase in mitochondrial content and the expression of uncoupling protein 1 (UCP-1), a marker for brown adipose tissue.[9] This "browning" of white adipose tissue is associated with increased energy expenditure. The signaling pathway for this effect involves the activation of PGC-1α, a key regulator of mitochondrial biogenesis.[9]

Signaling Pathways

The signaling pathways for bimatoprost's action at its various molecular targets are multifaceted.

Bimatoprost_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Bimatoprost Bimatoprost Isopropyl Ester Prostamide_Receptor Prostamide Receptor (Putative) Bimatoprost->Prostamide_Receptor Hydrolysis Hydrolysis (Esterases) Bimatoprost->Hydrolysis FP_Receptor FP Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Prostamide_Receptor->PLC EP1_Receptor EP1 Receptor EP1_Receptor->PLC EP3_Receptor EP3 Receptor Bimatoprost_Acid Bimatoprost Free Acid Hydrolysis->Bimatoprost_Acid Bimatoprost_Acid->FP_Receptor Bimatoprost_Acid->EP1_Receptor Bimatoprost_Acid->EP3_Receptor PPARg PPARγ (Inhibition) Bimatoprost_Acid->PPARg PGC1a PGC-1α (Activation) Bimatoprost_Acid->PGC1a IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Adipogenesis_Inhibition Inhibition of Adipogenesis PPARg->Adipogenesis_Inhibition Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: Bimatoprost Signaling Pathways.

Experimental Workflows and Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the receptor of interest start->prep_membranes incubation Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (Bimatoprost or Bimatoprost Free Acid) prep_membranes->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Data analysis to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human FP, EP1, or EP3 receptor).

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a known concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor).

    • Add varying concentrations of the unlabeled test compound (bimatoprost or bimatoprost free acid).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, leading to an increase in intracellular calcium concentration.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing the receptor of interest in a microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of the test compound (Bimatoprost or Bimatoprost Free Acid) load_dye->add_compound measure_fluorescence Measure the change in fluorescence over time using a FLIPR (Fluorometric Imaging Plate Reader) add_compound->measure_fluorescence analysis Data analysis to determine EC50 measure_fluorescence->analysis end End analysis->end

Caption: Intracellular Calcium Mobilization Workflow.

Detailed Protocol for Intracellular Calcium Mobilization Assay:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., HEK293 cells) in a clear-bottom, black-walled 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

  • Compound Addition and Fluorescence Measurement:

    • Prepare a compound plate with varying concentrations of the test compound (bimatoprost or bimatoprost free acid).

    • Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • The FLIPR will automatically add the test compounds to the cell plate and immediately begin measuring the fluorescence intensity in each well over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Adipocyte Differentiation Assay

This assay is used to assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes, typically by visualizing lipid accumulation.

Adipocyte_Differentiation_Workflow start Start culture_preadipocytes Culture preadipocytes (e.g., 3T3-L1 cells) to confluence start->culture_preadipocytes induce_differentiation Induce differentiation with a differentiation cocktail (e.g., insulin, dexamethasone, IBMX) in the presence or absence of the test compound (Bimatoprost) culture_preadipocytes->induce_differentiation stain_lipids After several days, fix the cells and stain for lipid droplets using Oil Red O induce_differentiation->stain_lipids visualize_quantify Visualize under a microscope and quantify lipid accumulation (e.g., by eluting the dye and measuring absorbance) stain_lipids->visualize_quantify end End visualize_quantify->end

Caption: Adipocyte Differentiation Workflow.

Detailed Protocol for Adipocyte Differentiation Assay with Oil Red O Staining:

  • Cell Culture and Differentiation Induction:

    • Plate preadipocytes (e.g., 3T3-L1 cells) and grow them to confluence.

    • Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing a cocktail of adipogenic inducers (e.g., insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX)).

    • Treat cells with varying concentrations of bimatoprost during the differentiation period.

    • Maintain the cells in the differentiation medium for several days, replacing the medium every 2-3 days.

  • Oil Red O Staining:

    • After the desired differentiation period (e.g., 8-10 days), wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes to stain the intracellular lipid droplets red.

    • Wash the cells with water to remove excess stain.

  • Visualization and Quantification:

    • Visualize the stained cells under a microscope to qualitatively assess adipocyte differentiation.

    • For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer. The absorbance is proportional to the amount of lipid accumulated.

Conclusion

The molecular pharmacology of this compound is more intricate than its action as a simple FP receptor prodrug. Evidence strongly supports its activity at a putative prostamide receptor, and its free acid metabolite demonstrates interactions with EP1 and EP3 receptors. Furthermore, its profound effects on adipocyte biology, including the inhibition of adipogenesis and the promotion of mitochondrial biogenesis, highlight its diverse molecular targeting capabilities. A thorough understanding of these non-FP receptor-mediated actions is crucial for a complete appreciation of its therapeutic effects and potential side-effect profile. Further research, particularly the definitive identification and cloning of the prostamide receptor, will undoubtedly provide deeper insights into the complex pharmacology of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Studying the Gene Expression Effects of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for investigating the effects of Bimatoprost isopropyl ester on gene expression in human ocular cells. The following sections detail the necessary experimental procedures, data analysis, and visualization of key signaling pathways.

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a potent ocular hypotensive agent used in the treatment of glaucoma. Its mechanism of action involves increasing both uveoscleral and trabecular outflow of aqueous humor. At the molecular level, Bimatoprost and its free acid form interact with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, to initiate downstream signaling cascades that alter gene expression, leading to changes in the extracellular matrix and ultimately improved aqueous outflow.[1][2][3] This protocol outlines a robust methodology to study these gene expression changes using RNA sequencing (RNA-seq) and validate the findings with quantitative PCR (qPCR).

Data Presentation: Summary of Expected Gene Expression Changes

Treatment of human trabecular meshwork (TM) cells with Bimatoprost is expected to alter the expression of numerous genes involved in extracellular matrix remodeling, cell signaling, and transcription. Below is a summary of genes reported to be differentially expressed following Bimatoprost treatment.

Gene SymbolGene NameFunctionExpected Regulation
MMP1 Matrix Metallopeptidase 1Extracellular matrix degradationUpregulated[4]
MMP9 Matrix Metallopeptidase 9Extracellular matrix degradationUpregulated[5][6]
MMP10 Matrix Metallopeptidase 10Extracellular matrix degradationUpregulated[4]
MMP11 Matrix Metallopeptidase 11Extracellular matrix degradationUpregulated[4]
MMP14 Matrix Metallopeptidase 14Extracellular matrix degradationUpregulated[4]
FN1 Fibronectin 1Extracellular matrix componentDownregulated[5][6]
NFKB1 (p65) Nuclear Factor Kappa B Subunit 1Transcription factorUpregulated[5][6]
IKBα NFKB Inhibitor AlphaInhibitor of NF-κBDownregulated[5][6]
c-fos Fos Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factorUpregulated[5][6]
TGF-β2 Transforming Growth Factor Beta 2Cytokine, fibrosisDownregulated[2]
TNF Tumor Necrosis FactorCytokine, inflammationDownregulated[2]
IGF-1 Insulin Like Growth Factor 1Growth factorDownregulated[2]
HGF Hepatocyte Growth FactorGrowth factorDownregulated[2]
c-jun Jun Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factorDownregulated[2]
HDAC Histone DeacetylaseTranscriptional repressionUpregulated[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the impact of this compound on gene expression.

Cell Culture and Treatment

Objective: To culture primary human trabecular meshwork (TM) cells and treat them with this compound.

Materials:

  • Primary human trabecular meshwork (TM) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture primary human TM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[2]

  • Grow cells to confluence in appropriate culture vessels (e.g., 6-well plates).

  • Prepare a 1 µM working solution of this compound in DMEM. A vehicle-only control should be prepared in parallel.

  • Aspirate the culture medium from the confluent TM cells and wash once with phosphate-buffered saline (PBS).

  • Add the Bimatoprost-containing medium or the vehicle control medium to the respective wells.

  • Incubate the cells for 24 to 72 hours. For longer incubations, refresh the treatment and control media daily.[2]

  • After the incubation period, proceed immediately to RNA isolation.

RNA Isolation

Objective: To isolate high-quality total RNA from Bimatoprost-treated and control TM cells.

Materials:

  • TRIzol® reagent or a similar lysis and RNA extraction reagent

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • Aspirate the medium from the wells.

  • Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube.

  • Add 200 µL of chloroform, vortex for 15 seconds, and incubate at room temperature for 5 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropyl alcohol and incubating at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

RNA Sequencing (RNA-seq)

Objective: To perform high-throughput sequencing of the RNA to determine the global gene expression profile.

Materials:

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

  • Agilent Bioanalyzer or similar instrument for quality control

Protocol:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8).

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Purify the final library.

  • Quality Control:

    • Assess the library size distribution and quality using an Agilent Bioanalyzer.

    • Quantify the library using qPCR.

  • Sequencing:

    • Pool the libraries and sequence them on an Illumina NGS platform. Paired-end sequencing is recommended for a more comprehensive analysis.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as RSEM or featureCounts.

    • Perform differential gene expression analysis between Bimatoprost-treated and control samples using packages like DESeq2 or edgeR.

    • Perform pathway and gene ontology enrichment analysis on the differentially expressed genes.

Quantitative PCR (qPCR) Validation

Objective: To validate the RNA-seq results for a selection of differentially expressed genes.

Materials:

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Protocol:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Primer Design and Validation:

    • Design primers for the target genes of interest and at least two stable reference genes (e.g., GAPDH, ACTB).

    • Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR reaction in triplicate for each sample and gene.

    • Include a no-template control to check for contamination.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

    • Compare the fold changes obtained from qPCR with the RNA-seq data to validate the sequencing results.

Mandatory Visualizations

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_rna_seq RNA Sequencing cluster_validation Validation A Primary Human Trabecular Meshwork (TM) Cells B Culture to Confluence A->B C Treat with Bimatoprost (1µM) or Vehicle Control B->C D Total RNA Isolation C->D 24-72h Incubation E RNA Quality Control (Spectrophotometry, Bioanalyzer) D->E F mRNA Enrichment & Library Preparation E->F High Quality RNA I cDNA Synthesis E->I High Quality RNA G Next-Generation Sequencing (NGS) F->G H Data Analysis: Alignment, Quantification, Differential Expression G->H K Data Analysis (ΔΔCt Method) H->K Compare Fold Changes J Quantitative PCR (qPCR) I->J J->K

Caption: Experimental workflow for studying Bimatoprost's effects on gene expression.

dot

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bimatoprost Bimatoprost FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds & Activates Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates NFkB_IkB NF-κB - IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IkB_p IκBα (P) (Degraded) NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Target Gene Expression (e.g., MMPs, c-fos) NFkB_nuc->Gene_Expression Induces Transcription

References

Application Notes and Protocols for In Vitro Cell-Based Screening of Bimatoprost Isopropyl Ester Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bimatoprost, a prostaglandin F2α (PGF2α) analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1][2] It functions primarily by increasing the outflow of aqueous humor from the eye.[1][2] The isopropyl ester form of Bimatoprost is a prodrug that is hydrolyzed in the eye to the active free acid.[3][4] The primary molecular target of Bimatoprost's active form is believed to be the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[5][6] Activation of the FP receptor, which is predominantly Gq-coupled, initiates a signaling cascade that leads to the mobilization of intracellular calcium.[5][7][8]

The development of novel Bimatoprost isopropyl ester analogs aims to enhance efficacy, improve the safety profile, and reduce side effects such as conjunctival hyperemia and iris hyperpigmentation.[9][10] This document provides detailed application notes and protocols for a panel of in vitro cell-based assays designed to screen and characterize these analogs. The assays are designed to assess the potency and efficacy of the compounds at the target receptor, as well as to evaluate their potential for off-target effects and cytotoxicity.

Signaling Pathway of Bimatoprost Analogs

Bimatoprost analogs are designed to act as agonists at the prostaglandin FP receptor. Upon binding, they trigger a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade as depicted below.

FP_Receptor_Signaling cluster_cytosol Cytosol Analog Analog FP_Receptor FP Receptor (GPCR) Analog->FP_Receptor Binding G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Intracellular Ca2+ Release ER->Ca_Release Ca_Store Ca2+ Store Ca_Release->PKC Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Workflow for Screening Bimatoprost Analogs

A tiered screening approach is recommended to efficiently identify promising lead compounds. The workflow progresses from primary screening for on-target activity to more detailed characterization and safety assessment.

Screening_Workflow Start Primary_Screening Primary Screening: Intracellular Calcium Mobilization Assay Start->Primary_Screening Dose_Response Dose-Response and Potency Determination (EC50) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays: - Reporter Gene Assay (NFAT-RE) - cAMP Assay (Off-target Gs/Gi) Dose_Response->Secondary_Assays Active Compounds Safety_Assessment Safety and Specificity Assessment: - Cytotoxicity Assay - Melanogenesis Assay Secondary_Assays->Safety_Assessment Lead_Selection Lead Candidate Selection Safety_Assessment->Lead_Selection End Lead_Selection->End

Caption: Tiered Screening Workflow for Bimatoprost Analogs.

I. Primary Screening: Intracellular Calcium Mobilization Assay

This assay is the primary method for identifying and quantifying the agonist activity of Bimatoprost analogs at the Gq-coupled FP receptor.[11] The assay measures the increase in intracellular calcium concentration upon compound stimulation using a calcium-sensitive fluorescent dye.[12][13]

Protocol: FLIPR-Based Calcium Mobilization Assay

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human prostaglandin FP receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.[14]

  • Incubate overnight at 37°C in 5% CO2.[13]

2. Dye Loading:

  • Prepare a dye loading solution containing a calcium-sensitive dye such as Fluo-4 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14]

  • Remove the cell culture medium from the plates and add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[14]

  • Incubate the plates for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[14]

3. Compound Preparation and Assay:

  • Prepare serial dilutions of the this compound analogs and a reference compound (Bimatoprost) in the assay buffer.

  • Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Measure the baseline fluorescence for a set period.

  • The FLIPR will then add the compounds to the cell plate, and the fluorescence intensity will be monitored in real-time to detect calcium flux.[13]

4. Data Analysis:

  • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot the ΔRFU against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.

Data Presentation
CompoundEC50 (nM)Max Response (% of Bimatoprost)
Bimatoprost (Reference)15.2100%
Analog A8.5110%
Analog B25.195%
Analog C>10005%

II. Secondary Assays

A. Reporter Gene Assay (NFAT-RE)

This assay confirms the activation of the Gq/PLC/Ca2+ pathway by measuring the transcriptional activity of a reporter gene (e.g., luciferase) under the control of the Nuclear Factor of Activated T-cells Response Element (NFAT-RE).[15][16]

Protocol: NFAT-RE Luciferase Reporter Assay

1. Cell Culture and Transfection:

  • Use a cell line stably expressing the FP receptor and an NFAT-RE luciferase reporter construct. Alternatively, co-transfect HEK293 cells with plasmids for the FP receptor and the NFAT-RE reporter.[16]

  • Plate the cells in a 96-well white, clear-bottom plate.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the Bimatoprost analogs for 4-6 hours.

3. Luciferase Activity Measurement:

  • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.[17]

  • Measure the luminescence using a plate luminometer.

4. Data Analysis:

  • Normalize the luminescence signal to a control (vehicle-treated cells).

  • Plot the fold induction against the log of the compound concentration to determine the EC50.

Data Presentation
CompoundEC50 (nM)Max Fold Induction
Bimatoprost (Reference)20.515.3
Analog A12.118.2
Analog B30.814.1
B. cAMP Assay

This assay is used to assess the potential for off-target activity of the analogs on Gs or Gi-coupled pathways. A lack of significant change in cAMP levels indicates selectivity for the Gq pathway.[18][19]

Protocol: cAMP-Glo™ Assay

1. Cell Culture and Plating:

  • Use a cell line expressing the FP receptor. Plate the cells in a 96-well plate.

2. Compound Treatment:

  • Pre-treat cells with the Bimatoprost analogs for 15-30 minutes.

  • To assess potential Gi coupling, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of the analogs. A decrease in forskolin-stimulated cAMP indicates Gi activation.

  • To assess potential Gs coupling, stimulate the cells with the analogs alone. An increase in cAMP indicates Gs activation.

3. cAMP Measurement:

  • Lyse the cells and measure the cAMP levels using a luminescent-based assay kit like the cAMP-Glo™ Assay, following the manufacturer's protocol.[18] The assay is based on the principle that cAMP stimulates protein kinase A (PKA), leading to a decrease in available ATP and a subsequent decrease in light production in a coupled luciferase reaction.[18]

4. Data Analysis:

  • Calculate the change in cAMP levels relative to controls.

Data Presentation
CompoundChange in Basal cAMPInhibition of Forskolin-stimulated cAMP
Bimatoprost (Reference)No significant changeNo significant inhibition
Analog ANo significant changeNo significant inhibition
Analog D250% increaseNot applicable

III. Safety and Specificity Assessment

A. Cytotoxicity Assay

This assay evaluates the potential of the Bimatoprost analogs to cause cell death.[20][21]

Protocol: Neutral Red Uptake Assay

1. Cell Culture and Treatment:

  • Use a relevant ocular cell line, such as human conjunctival epithelial cells.

  • Treat the cells with a range of concentrations of the Bimatoprost analogs for 24-48 hours.[21]

2. Neutral Red Staining:

  • Incubate the cells with a medium containing neutral red, a dye that is taken up and stored in the lysosomes of viable cells.

  • Wash the cells to remove excess dye.

  • Lyse the cells to release the incorporated dye.

3. Measurement and Data Analysis:

  • Measure the absorbance of the extracted dye at ~540 nm.

  • Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 (50% cytotoxic concentration).

Data Presentation
CompoundCC50 (µM)
Bimatoprost (Reference)>100
Analog A>100
Analog E15.7
B. Melanogenesis Assay

This assay assesses the potential of the analogs to induce pigmentation, a known side effect of Bimatoprost.[10][22]

Protocol: Melanin Content Assay in B16 Melanoma Cells

1. Cell Culture and Treatment:

  • Culture B16 mouse melanoma cells, which are known to produce melanin.

  • Treat the cells with the Bimatoprost analogs for 48-72 hours. Include a positive control such as α-MSH.

2. Melanin Extraction and Measurement:

  • Lyse the cells and solubilize the melanin pigment in NaOH.

  • Measure the absorbance of the solubilized melanin at 405 nm.

  • Normalize the melanin content to the total protein content of the cell lysate.

3. Data Analysis:

  • Calculate the percentage of melanin production relative to the vehicle control.

Data Presentation
Compound (at 1 µM)Melanin Content (% of Control)
Bimatoprost (Reference)180%
Analog A115%
Analog F195%

References

Application Note: Evaluating Bimatoprost Isopropyl Ester in 3D Human Trabecular Meshwork Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often characterized by elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[1][2] Bimatoprost, a prostamide analog, is a potent ocular hypotensive agent used in the management of glaucoma.[3][4] It is understood to lower IOP by increasing both the uveoscleral (pressure-independent) and conventional (pressure-dependent) outflow of aqueous humor.[3][5] The conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is the primary site of resistance in open-angle glaucoma. Therefore, understanding the cellular and molecular effects of bimatoprost on the human trabecular meshwork (hTM) is crucial for elucidating its mechanism of action and developing novel therapeutic strategies.

Three-dimensional (3D) cell culture models of the hTM are emerging as more physiologically relevant systems compared to traditional 2D monolayers.[6][7][8] These models better recapitulate the complex in vivo microenvironment, including the intricate extracellular matrix (ECM) architecture and cell-cell interactions that are critical for TM function.[6][9] This application note provides detailed protocols for establishing and utilizing a 3D hTM model to investigate the effects of Bimatoprost isopropyl ester, the prodrug form of bimatoprost.[10] It also presents quantitative data on the cellular responses to bimatoprost and visualizes the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the reported efficacy of bimatoprost and its active form, bimatoprost acid, in in vitro models of human trabecular meshwork cells.

Table 1: Potency of Bimatoprost and Related Compounds on Phosphoinositide (PI) Turnover in Human Trabecular Meshwork Cells [10][11]

CompoundEC50 (nM)
Bimatoprost (amide prodrug)1410 - 6940
Bimatoprost Acid112
Latanoprost (isopropyl ester)778
Travoprost (isopropyl ester)89.1

EC50 (half maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Efficacy of Bimatoprost on the Contractility of Human Outflow Pathway Cells [3]

Cell TypeEC50 (nM)
Trabecular Meshwork (TM)4.3
Schlemm's Canal (SC)1.2
Ciliary Smooth Muscle (CSM)1.7

EC50 values in this context correspond to a decrease in cell contractility, measured by an increase in cell monolayer impedance.

Table 3: Effect of High-Concentration Bimatoprost on Extracellular Matrix-Related Gene Expression in Human Trabecular Meshwork Cells [1]

GeneFold Change (1000 µM Bimatoprost vs. Control)
MMP1 (Matrix Metalloproteinase 1)62.9-fold increase
MMP10 (Matrix Metalloproteinase 10)Upregulated
MMP11 (Matrix Metalloproteinase 11)Upregulated
MMP14 (Matrix Metalloproteinase 14)Upregulated
FibronectinReduced

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (hTM) Cells

This protocol outlines the standard procedure for isolating and culturing hTM cells from donor eye tissue.[12][13]

Materials:

  • Human donor corneoscleral rims

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Glutamine

  • Collagenase (e.g., Type I)

  • Dissecting microscope

  • Sterile dissecting tools

  • 6-well culture dishes

  • T75 tissue culture flasks

  • Centrifuge

Procedure:

  • Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the iridocorneal angle of the anterior segment of the donor eye.

  • Mince the isolated TM tissue into small pieces.

  • Digest the tissue fragments with a collagenase solution to release the cells.

  • Pellet the dissociated cells by centrifugation at a low speed (e.g., 1500 x g).

  • Resuspend the cell pellet in complete growth medium (DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and glutamine).

  • Plate the resuspended cells into a single well of a 6-well culture dish.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Once confluent, passage the cells using trypsin/EDTA and expand them in T75 flasks for further experiments.

Protocol 2: Establishment of a 3D Human Trabecular Meshwork Model

This protocol describes the creation of a 3D hTM model using a commercially available extracellular matrix scaffold.

Materials:

  • Primary hTM cells (from Protocol 1)

  • Extracellular matrix scaffold (e.g., Matrigel®)

  • 96-well culture plates

  • Complete growth medium

  • Pipettes and sterile tips

Procedure:

  • Thaw the extracellular matrix scaffold on ice.

  • Coat the wells of a 96-well plate with a thin layer of the scaffold material and allow it to solidify at 37°C.

  • Trypsinize and count the primary hTM cells.

  • Resuspend the hTM cells in the liquid scaffold material at a desired cell density.

  • Dispense the cell-scaffold suspension into the pre-coated wells of the 96-well plate.

  • Allow the cell-scaffold mixture to polymerize at 37°C.

  • Once solidified, add complete growth medium to each well.

  • Culture the 3D models for a desired period to allow for cell proliferation and ECM deposition, changing the medium every 2-3 days.

Protocol 3: Treatment of 3D hTM Models with this compound

This protocol details the application of this compound to the established 3D hTM models to assess its effects.

Materials:

  • Established 3D hTM models (from Protocol 2)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for immunofluorescence, etc.)

Procedure:

  • Prepare a series of dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Carefully remove the existing medium from the wells containing the 3D hTM models.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the models for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, the models can be processed for various downstream analyses:

    • Gene Expression Analysis: Extract RNA from the 3D models to analyze changes in the expression of genes related to ECM remodeling (e.g., MMPs, TIMPs, fibronectin) via qRT-PCR or RNA-seq.

    • Protein Analysis: Lyse the cells within the scaffold to perform Western blotting for specific proteins, or fix and permeabilize the models for immunofluorescence staining to visualize changes in protein expression and localization.

    • Contractility Assays: While challenging in a 3D scaffold, changes in cell morphology and scaffold contraction can be qualitatively assessed using microscopy.

Visualizations

Signaling Pathway of Bimatoprost in Human Trabecular Meshwork Cells

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost (Prodrug) Bimatoprost_Acid Bimatoprost Acid (Active Form) Bimatoprost->Bimatoprost_Acid Hydrolysis (in ocular tissue) FP_Receptor Prostaglandin F Receptor (FP) Bimatoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Induces Downstream Downstream Effects Ca2_release->Downstream PKC->Downstream Cell_Contractility Decreased Cell Contractility Downstream->Cell_Contractility ECM_Remodeling ECM Remodeling (↑MMPs, ↓Fibronectin) Downstream->ECM_Remodeling

Caption: Bimatoprost signaling cascade in hTM cells.

Experimental Workflow for Evaluating Bimatoprost in 3D hTM Models

Experimental_Workflow start Start: Isolate Primary hTM Cells from Donor Tissue culture_2d Culture and Expand hTM Cells in 2D Monolayer start->culture_2d create_3d Create 3D hTM Model using Extracellular Matrix Scaffold culture_2d->create_3d treatment Treat 3D Models with This compound create_3d->treatment analysis Downstream Analysis treatment->analysis gene_expression Gene Expression (qRT-PCR, RNA-seq) analysis->gene_expression protein_analysis Protein Analysis (Western Blot, IF) analysis->protein_analysis morphology Morphological Assessment (Microscopy) analysis->morphology end End: Data Interpretation gene_expression->end protein_analysis->end morphology->end

Caption: Workflow for 3D hTM model drug screening.

Conclusion

The use of 3D human trabecular meshwork models provides a valuable platform for investigating the cellular and molecular mechanisms of action of glaucoma therapeutics like this compound. These models offer a more physiologically relevant context to study drug effects on cell behavior, gene expression, and extracellular matrix dynamics. The protocols and data presented in this application note serve as a comprehensive guide for researchers and drug development professionals to establish and utilize these advanced in vitro systems, ultimately contributing to a deeper understanding of glaucoma pathology and the development of more effective treatments. Bimatoprost has been shown to be a potent agonist at the FP receptor in hTM cells, leading to downstream signaling events that modulate cell contractility and induce extracellular matrix remodeling, key factors in regulating aqueous humor outflow.[1][10][11] The application of these methodologies will facilitate more accurate preclinical evaluation of novel anti-glaucoma compounds.

References

Application of Bimatoprost Isopropyl Ester in Hair Follicle Organ Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of Bimatoprost isopropyl ester, a prostamide F2α analog, on human hair follicle growth using an ex vivo organ culture model. Bimatoprost, initially developed for glaucoma treatment, has been observed to stimulate eyelash growth, leading to its investigation for scalp alopecia.[1] This guide is intended to facilitate further research into its mechanism of action and potential therapeutic applications in hair loss disorders.

Introduction

Bimatoprost has been shown to stimulate hair growth by prolonging the anagen (growth) phase of the hair cycle and increasing the size of the dermal papilla.[1][2] Organ culture of isolated human hair follicles provides a valuable model to study the direct effects of compounds like Bimatoprost on hair growth, independent of systemic influences such as blood flow and hormones.[3] This methodology allows for the precise measurement of hair shaft elongation and the assessment of hair cycle stages.

Studies have demonstrated that Bimatoprost stimulates human scalp hair follicles in a dose-dependent manner in organ culture.[4][5] This effect is believed to be mediated through prostamide receptors located in the dermal papilla of the hair follicle.[3][4] The following sections provide quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Bimatoprost on human scalp hair follicles in organ culture, as reported in the literature.

Table 1: Effect of Bimatoprost on Hair Follicle Elongation

Bimatoprost ConcentrationMean Increase in Hair Shaft Length (mm) over 9 daysPercentage Increase vs. ControlStatistical Significance (p-value)
Control (Vehicle)Baseline0%-
10 nM~0.25~15%< 0.01[4][6]
100 nM~0.4~25%< 0.001[4][6]
1000 nM~0.4~25%< 0.001[4][6]

Table 2: Effect of Bimatoprost on Anagen Phase Duration

Bimatoprost ConcentrationPercentage of Follicles Remaining in Anagen at Day 9Percentage Increase vs. ControlStatistical Significance (p-value)
Control (Vehicle)Baseline0%-
10 nMIncreased~7%< 0.01[4][6]
100 nMIncreased~10%< 0.001[4][6]
1000 nMIncreased~10%< 0.001[4][6]

Table 3: Effect of Bimatoprost on Total Hair Synthesis

Bimatoprost ConcentrationIncrease in Total Hair Synthesized over 9 daysStatistical Significance (p-value)
10 nMSignificant Increase< 0.01[4][7]
100 nM~33% Increase< 0.001[4][7]
1000 nM~33% Increase< 0.001[4][7]

Experimental Protocols

The following protocols are based on established methodologies for human hair follicle organ culture.

Hair Follicle Isolation
  • Tissue Source: Obtain human scalp skin from elective surgeries (e.g., facelifts) with informed patient consent and ethical approval.

  • Microdissection: Under a dissecting microscope, isolate individual anagen hair follicles from the subcutaneous fat.

  • Selection Criteria: Select only intact anagen VI follicles with a visible hair shaft, inner and outer root sheaths, and a complete dermal papilla.

Hair Follicle Organ Culture
  • Culture Medium: Prepare Williams' E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and 1% antibiotic-antimycotic solution.

  • Plating: Place one isolated hair follicle per well in a 24-well plate containing 1 mL of the prepared culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

Treatment with this compound
  • Stock Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol).

  • Working Solutions: Prepare fresh working solutions of Bimatoprost in the culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM). A vehicle control should be prepared with the same final concentration of the vehicle.

  • Treatment: Replace the culture medium with the Bimatoprost-containing medium or the vehicle control medium. Change the medium every 2-3 days.

Assessment of Hair Growth
  • Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated eyepiece graticule on an inverted microscope. Calculate the cumulative elongation over the culture period (typically 9 days).

  • Hair Cycle Staging: At the end of the culture period, assess the morphology of the hair bulb to determine the hair cycle stage (anagen, catagen, telogen) based on established criteria.

Antagonist Studies

To confirm a receptor-mediated mechanism, co-incubate hair follicles with Bimatoprost and a specific prostamide receptor antagonist (e.g., AGN 211336).[4] This should abolish the stimulatory effects of Bimatoprost on hair growth.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of Bimatoprost in the hair follicle.

G cluster_0 Experimental Workflow A Scalp Skin (Facelift Surgery) B Microdissection of Anagen Hair Follicles A->B C Hair Follicle Organ Culture B->C D Treatment with Bimatoprost C->D E Daily Measurement of Hair Shaft Elongation D->E F Hair Cycle Staging (Day 9) E->F G Data Analysis F->G

Caption: Experimental workflow for hair follicle organ culture.

G cluster_1 Proposed Signaling Pathway cluster_2 Dermal Papilla Bimatoprost Bimatoprost Receptor Prostamide Receptor (FP/altFP4) Bimatoprost->Receptor Signaling Intracellular Signaling Pathways Receptor->Signaling Activation DP_Cell Dermal Papilla Cell Paracrine Release of Paracrine Growth Factors Signaling->Paracrine Matrix_Cells Hair Matrix Keratinocytes Paracrine->Matrix_Cells Stimulation Proliferation Proliferation & Differentiation Matrix_Cells->Proliferation Hair_Growth Increased Hair Growth (Anagen Prolongation) Proliferation->Hair_Growth

Caption: Bimatoprost signaling pathway in the hair follicle.

References

Bimatoprost Isopropyl Ester: A Versatile Tool for Interrogating Prostaglandin F2α Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) and its analogs are critical lipid signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, smooth muscle contraction, and intraocular pressure regulation.[1][2] The biological effects of PGF2α are primarily mediated by the Gq-protein coupled Prostaglandin F (FP) receptor.[1] Understanding the intricacies of FP receptor signaling is paramount for the development of novel therapeutics targeting conditions such as glaucoma, for which PGF2α analogs are a first-line treatment.[3] Bimatoprost isopropyl ester is a valuable tool compound for studying FP receptor-mediated signaling pathways. As a prodrug, it is readily hydrolyzed by endogenous esterases to its active form, bimatoprost, a potent and selective FP receptor agonist.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate prostaglandin signaling in a research setting.

Mechanism of Action

This compound is a lipophilic prodrug that facilitates its passage across cellular membranes.[5] Following administration, it undergoes rapid hydrolysis by esterases present in target tissues, such as the cornea, to form bimatoprost (17-phenyl-trinor PGF2α ethyl amide).[6][7][8] Bimatoprost then acts as a potent agonist at the FP receptor.[9][10]

Activation of the Gq-coupled FP receptor by bimatoprost initiates a well-defined signaling cascade.[1] This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[11] The subsequent increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream effector proteins, including extracellular signal-regulated kinase (ERK), and ultimately elicits a cellular response.[12]

Applications in Research

This compound serves as an invaluable tool for researchers investigating the diverse roles of the FP receptor in various biological systems. Its utility stems from its ability to be delivered in a less active form and subsequently converted to the active agonist within the experimental system. This can be particularly advantageous in mimicking the in vivo administration and metabolism of prostaglandin analog drugs.

Key research applications include:

  • Elucidating FP Receptor Signaling Pathways: By stimulating cells with this compound, researchers can dissect the downstream signaling events, including phosphoinositide turnover, intracellular calcium mobilization, and the activation of protein kinase cascades.

  • High-Throughput Screening: The robust and reproducible cellular responses induced by bimatoprost make it a suitable positive control in high-throughput screening campaigns aimed at identifying novel FP receptor agonists or antagonists.

  • Investigating Physiological and Pathophysiological Roles of FP Receptor: this compound can be employed in various cell and tissue models to explore the involvement of FP receptor signaling in processes such as smooth muscle contraction, cell proliferation, and extracellular matrix remodeling.

  • Drug Discovery and Development: As a well-characterized FP receptor agonist, bimatoprost serves as a benchmark compound for the pharmacological evaluation of new chemical entities targeting the prostaglandin signaling pathway.

Data Presentation

The following table summarizes the pharmacological data for this compound, its active metabolite bimatoprost, and its free acid, along with other relevant prostaglandin analogs. This allows for a clear comparison of their potencies at the FP receptor.

CompoundAssay TypeCell Line/TissueParameterValue (nM)Reference
Bimatoprost Radioligand BindingHuman FP ReceptorsKi6310 ± 1650[9][10]
Intracellular Ca2+ MobilizationHEK-293 cells with human FP receptorEC502940 ± 1663[9][10]
Intracellular Ca2+ Mobilization3T3 mouse fibroblastsEC502200 ± 670[9][10]
Phosphoinositide TurnoverCloned human ciliary body FP receptorEC50694 ± 293[13][14]
Bimatoprost Free Acid Radioligand BindingHuman FP ReceptorsKi59 ± 6[15]
Intracellular Ca2+ MobilizationHEK-293 cells with human FP receptorEC5015 ± 3[15]
Phosphoinositide TurnoverCloned human ciliary body FP receptorEC505.8 ± 2.6[13][14]
Travoprost Phosphoinositide TurnoverCloned human ciliary body FP receptorEC5042.3 ± 6.7[13][14]
Latanoprost Phosphoinositide TurnoverCloned human ciliary body FP receptorEC50126 ± 347[13][14]
Unoprostone Isopropyl Ester Phosphoinositide TurnoverCloned human ciliary body FP receptorEC509100 ± 2870[13][14]
Travoprost Acid Phosphoinositide TurnoverCloned human ciliary body FP receptorEC503.2 ± 0.6[13][14]
Latanoprost Acid Phosphoinositide TurnoverCloned human ciliary body FP receptorEC5054.6 ± 12.4[13][14]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cells and treating them with this compound to study FP receptor activation.

Materials:

  • Cell line expressing the prostaglandin FP receptor (e.g., HEK-293, CHO, or a relevant primary cell type)

  • Complete cell culture medium (e.g., DMEM or Ham's F12 supplemented with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding:

    • Grow cells to 80-90% confluency in a T-75 flask.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into the appropriate culture plates at a density optimized for your specific cell line and assay. For a 96-well plate, a typical seeding density is 20,000-50,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dilution).

    • Aspirate the culture medium from the cell plates and wash the cells once with PBS.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plates for the desired time at 37°C. The incubation time will depend on the specific downstream signaling event being measured (e.g., seconds to minutes for calcium mobilization, minutes to hours for gene expression changes).

Intracellular Calcium Mobilization Assay using a FLIPR Instrument

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).[16][17][18][19][20]

Materials:

  • Cells expressing the FP receptor seeded in a black-walled, clear-bottom 96-well or 384-well plate

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye, e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage from cells)

  • This compound serial dilutions in assay buffer

  • FLIPR instrument

Procedure:

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, a typical loading solution consists of 4 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well (e.g., 50 µL for a 96-well plate).

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Calcium Measurement:

    • After incubation, place the cell plate and the compound plate (containing this compound dilutions) into the FLIPR instrument.

    • Set the instrument parameters for a calcium mobilization assay, including baseline fluorescence reading, compound addition, and post-addition fluorescence reading over time.

    • The instrument will add the this compound to the cells and simultaneously record the change in fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Calculate the response over baseline for each well.

    • Plot the dose-response curve and determine the EC50 value for this compound.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bimatoprost_ester Bimatoprost Isopropyl Ester Bimatoprost Bimatoprost (Active) Bimatoprost_ester->Bimatoprost Hydrolysis (Esterases) FP_Receptor FP Receptor (GPCR) Gq Gq Protein FP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Bimatoprost->FP_Receptor Agonist Binding Ca_release Ca2+ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation ERK ERK PKC->ERK Phosphorylation Cellular_Response Cellular Response ERK->Cellular_Response Leads to

Caption: Prostaglandin FP Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed FP Receptor- Expressing Cells Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Load_Dye 4. Load Cells with Calcium-Sensitive Dye Incubate_Overnight->Load_Dye Prepare_Compound 3. Prepare Bimatoprost Isopropyl Ester Dilutions FLIPR 6. Measure Fluorescence in FLIPR Instrument Prepare_Compound->FLIPR Incubate_Dye 5. Incubate (1 hr, 37°C) Load_Dye->Incubate_Dye Incubate_Dye->FLIPR Calculate_Response 7. Calculate Fluorescence Change Over Baseline FLIPR->Calculate_Response Plot_Curve 8. Plot Dose-Response Curve Calculate_Response->Plot_Curve Determine_EC50 9. Determine EC50 Plot_Curve->Determine_EC50

Caption: Calcium Mobilization Assay Workflow.

G Bimatoprost_Ester This compound (Prodrug) Esterases Cellular Esterases Bimatoprost_Ester->Esterases is hydrolyzed by Bimatoprost_Active Bimatoprost (Active Agonist) Esterases->Bimatoprost_Active to produce FP_Receptor Prostaglandin FP Receptor Bimatoprost_Active->FP_Receptor binds to and activates Signaling_Cascade Downstream Signaling Cascade (PLC, Ca2+, PKC, ERK) FP_Receptor->Signaling_Cascade initiates Cellular_Effect Physiological/Cellular Effect Signaling_Cascade->Cellular_Effect leads to

Caption: Logical Relationship of Bimatoprost Ester Action.

References

Application Notes and Protocols for Immunohistochemical Localization of Bimatoprost Isopropyl Ester Targets in Ocular Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical localization of Bimatoprost isopropyl ester targets, primarily the prostaglandin F2α (FP) receptor, in ocular tissues. Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] Its mechanism of action involves increasing both the uveoscleral and trabecular meshwork outflow of aqueous humor.[3][4][5] Understanding the precise localization of its molecular targets within the eye is crucial for elucidating its therapeutic effects and for the development of novel ophthalmic drugs.

Target Overview

Bimatoprost, an ethyl amide derivative of a prostaglandin F2α analog, is thought to exert its effects primarily through the prostaglandin F (FP) receptor.[6][7] While some studies suggest the existence of a distinct prostamide receptor, evidence indicates that Bimatoprost's activity is dependent on the presence of the FP receptor.[3][8][9] In the eye, the FP receptor is widely distributed, with notable expression in tissues critical for aqueous humor dynamics.[10][11]

Key Ocular Tissues and Cells Expressing Bimatoprost Targets:

  • Ciliary Body: The ciliary muscle and ciliary epithelium are primary sites of action. Bimatoprost induces relaxation of the ciliary muscle and remodeling of the extracellular matrix, which enhances uveoscleral outflow.[3][4][10]

  • Trabecular Meshwork (TM): Bimatoprost acts on TM cells to increase conventional aqueous humor outflow.[3][4]

  • Schlemm's Canal (SC): Cells of Schlemm's canal are also responsive to Bimatoprost.[3]

  • Sclera: FP receptors have been identified in the sclera, which is part of the uveoscleral outflow pathway.[6]

  • Cornea and Iris: The corneal epithelium and iris sphincter muscle also show high concentrations of FP receptors.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to Bimatoprost's interaction with its targets in ocular tissues.

Table 1: In Vitro Efficacy of Bimatoprost in Human Ocular Cells

Cell TypeAssayEC50 (nM)Reference
Trabecular Meshwork (TM)Cellular Dielectric Spectroscopy4.3[3]
Schlemm's Canal (SC)Cellular Dielectric Spectroscopy1.2[3]
Ciliary Smooth Muscle (CSM)Cellular Dielectric Spectroscopy1.7[3]

Table 2: Quantitative Autoradiography of FP Receptor Density in Human Ocular Tissues

Ocular StructureReceptor Density (DLU/mm²)Specific Binding (%)Reference
Iris Sphincter Muscle19,26178%[12]
Longitudinal Ciliary Muscle12,74173%[12]
Retina9,544-[12]
Other Ocular Structures1,558 - 3,776-[12]
Lens-12%[12]

DLU/mm²: Digital Light Units per square millimeter

Signaling Pathway

Bimatoprost binding to the FP receptor, a G-protein coupled receptor, primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events contribute to the downstream effects of Bimatoprost, including the modulation of extracellular matrix components through matrix metalloproteinases (MMPs) and cytoskeletal rearrangements.[4]

Bimatoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 ECM_Remodeling Extracellular Matrix Remodeling (MMPs) Ca2->ECM_Remodeling PKC Protein Kinase C (PKC) DAG->PKC PKC->ECM_Remodeling Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PKC->Cytoskeletal_Rearrangement IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Fixation 1. Fixation (e.g., 4% PFA) Dehydration_Embedding 2. Dehydration & Embedding (Paraffin or OCT) Fixation->Dehydration_Embedding Sectioning 3. Sectioning (5-10 µm) Dehydration_Embedding->Sectioning Deparaffinization_Rehydration 4. Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval 5. Antigen Retrieval (Citrate Buffer) Deparaffinization_Rehydration->Antigen_Retrieval Blocking 6. Blocking (e.g., Normal Serum) Antigen_Retrieval->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-FP Receptor) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Labeled) Primary_Ab->Secondary_Ab Detection 9. Detection (e.g., DAB or Fluorescence) Secondary_Ab->Detection Counterstaining 10. Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Mounting 11. Dehydration & Mounting Counterstaining->Mounting Microscopy 12. Microscopy & Imaging Mounting->Microscopy

References

Troubleshooting & Optimization

Optimizing Bimatoprost Isopropyl Ester for In Vitro Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Bimatoprost isopropyl ester in in vitro experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound and its active form, Bimatoprost free acid, is cell-type and assay-dependent. As a starting point, concentrations can be based on the peak aqueous humor concentrations observed in human studies.[1] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q2: How does this compound exert its effects in vitro?

A2: Bimatoprost is a prodrug that is rapidly hydrolyzed by esterases in ocular tissues to its biologically active free acid form.[2] This active form is a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor.[3][4][5][6] Activation of the FP receptor initiates a downstream signaling cascade.

Q3: What are the key signaling pathways activated by Bimatoprost?

A3: Upon binding to the FP receptor, Bimatoprost's active form primarily couples to the Gq protein. This activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in the mobilization of intracellular calcium and the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK), PI3K/Akt, and p38 MAPK signaling pathways.[7]

Q4: Is Bimatoprost cytotoxic to cells in culture?

A4: Bimatoprost can exhibit cytotoxicity at higher concentrations. The presence of preservatives like benzalkonium chloride (BAK) in commercial formulations can also contribute significantly to cellular toxicity.[8][9] It is recommended to use preservative-free Bimatoprost for in vitro studies and to determine the cytotoxic concentration range for your specific cell line using a cell viability assay.

Q5: How should I prepare this compound for in vitro experiments?

A5: Bimatoprost has low solubility in water.[10] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[11] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for Bimatoprost and its active free acid form in various in vitro systems.

Table 1: EC50 Values for Bimatoprost and Bimatoprost Free Acid

CompoundCell TypeAssayEC50 ValueReference
BimatoprostHuman Ciliary Muscle CellsPhosphoinositide (PI) Turnover9.6 ± 1.1 µM[12]
BimatoprostHuman Trabecular Meshwork CellsCellular Dielectric Spectroscopy4.3 nM[13]
BimatoprostSchlemm's Canal CellsCellular Dielectric Spectroscopy1.2 nM[13]
Bimatoprost Free AcidHuman Ciliary Muscle CellsPhosphoinositide (PI) Turnover3.6 ± 1.2 nM[12]
Bimatoprost Free AcidHuman Trabecular Meshwork Cells[3H]-IPs Production112 nM[14]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Cell TypeBimatoprost ConcentrationBimatoprost Free Acid ConcentrationRationaleReference
Human Ciliary Body Smooth Muscle Cells0.01 or 0.1 µg/mL0.01 or 0.1 µg/mLBased on peak aqueous concentrations in humans[1]
Human Trabecular Meshwork Cells10 to 1000 µM0.1 to 10 µMTo evaluate effects on MMP gene expression[15]
Human Ciliary Body Smooth Muscle Cells3.3, 10, 25.7, or 257 nM3.3, 10, 25.7, or 257 nMTo study effects on lymphangiogenesis[16]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of Bimatoprost on cell viability.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Prepare a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a range of Bimatoprost concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

    • After treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the MTT solution.

    • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Troubleshooting:

    • High background: Use phenol red-free medium during the MTT incubation step.

    • Incomplete formazan dissolution: Increase incubation time with the solubilization solution and ensure vigorous mixing.

    • Inconsistent results: Ensure a homogenous cell suspension when seeding and consistent timing for all steps.

2. Analysis of FP Receptor Downstream Signaling by Western Blot

This protocol allows for the detection of changes in protein expression and phosphorylation in response to Bimatoprost treatment.

  • Procedure:

    • Seed cells and treat with Bimatoprost as described for the MTT assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Troubleshooting:

    • Weak or no signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

    • High background: Increase the number and duration of washing steps. Ensure the blocking step is adequate.

3. Measurement of Matrix Metalloproteinase (MMP) Activity by Zymography

This protocol is used to assess the effect of Bimatoprost on the activity of secreted MMPs.

  • Procedure:

    • Culture cells in serum-free medium and treat with Bimatoprost for the desired time.

    • Collect the conditioned medium and concentrate it if necessary.

    • Determine the protein concentration of the conditioned medium.

    • Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

    • Perform electrophoresis on a polyacrylamide gel containing gelatin (for MMP-2 and MMP-9) or casein (for MMP-1 and MMP-3).[17]

    • After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C overnight.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of MMP activity will appear as clear bands against a blue background.

  • Troubleshooting:

    • No clear bands: Ensure the developing buffer has the correct composition and pH. Check for the presence of MMP inhibitors in the samples.

    • Smeared bands: Ensure proper sample preparation and electrophoresis conditions.

Visualizing Experimental Workflows and Signaling Pathways

Bimatoprost In Vitro Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis bimatoprost Bimatoprost Stock (in DMSO/Ethanol) treatment Treat cells with varying concentrations of Bimatoprost bimatoprost->treatment cells Cell Culture (e.g., h-TM, h-CM) cells->treatment viability Cell Viability (MTT, Neutral Red) treatment->viability signaling Signaling Pathway (Western Blot) treatment->signaling mmp MMP Activity (Zymography) treatment->mmp apoptosis Apoptosis Assay treatment->apoptosis data_analysis Analyze Results: - EC50/IC50 - Protein expression - Enzyme activity viability->data_analysis signaling->data_analysis mmp->data_analysis apoptosis->data_analysis

Caption: A typical workflow for in vitro experiments with Bimatoprost.

Bimatoprost Signaling Pathway

bimatoprost_signaling bimatoprost Bimatoprost (Prodrug) bfa Bimatoprost Free Acid (Active Form) bimatoprost->bfa Hydrolysis fp_receptor FP Receptor bfa->fp_receptor Agonist gq Gq Protein fp_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_mobilization Intracellular Ca2+ Mobilization ip3->ca_mobilization mapk_pathway MAPK/ERK Pathway dag->mapk_pathway ca_mobilization->mapk_pathway pi3k_pathway PI3K/Akt Pathway ca_mobilization->pi3k_pathway p38_pathway p38 MAPK Pathway ca_mobilization->p38_pathway cellular_responses Cellular Responses: - Increased Aqueous Outflow - MMP Upregulation mapk_pathway->cellular_responses pi3k_pathway->cellular_responses p38_pathway->cellular_responses

Caption: The signaling cascade initiated by Bimatoprost.

References

Solubility of Bimatoprost isopropyl ester in common cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, protocols, and troubleshooting advice for researchers and scientists working with Bimatoprost Isopropyl Ester in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the isopropyl ester prodrug of Bimatoprost, a synthetic prostamide analog of prostaglandin F2α. As a prodrug, it is converted into its biologically active form, bimatoprost acid, by cellular esterases.[1][2][3] The primary mechanism of action of bimatoprost involves increasing the outflow of aqueous humor from the eye, which reduces intraocular pressure.[3] This is relevant in ophthalmological research and drug development for conditions like glaucoma. In a cellular context, it is expected to interact with prostanoid FP receptors.

Q2: In which solvents can I dissolve this compound?

Bimatoprost and its analogs are known to have low aqueous solubility.[1] Therefore, it is recommended to dissolve this compound in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this class of compounds.

Solubility of Bimatoprost (as a reference)

SolventSolubility
DMSO≥ 100 mg/mL
EthanolSoluble
WaterSlightly soluble/Practically insoluble[1]

Note: This data is for the parent compound, Bimatoprost, and should be used as a guideline for this compound.

Q3: How do I prepare a stock solution and dilute it for my cell culture experiments?

Preparing a concentrated stock solution in an organic solvent is crucial to minimize the final solvent concentration in your cell culture medium, which can be toxic to cells. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I am observing precipitation after adding the this compound solution to my cell culture medium. What should I do?

Precipitation is a common issue when diluting a compound from an organic solvent into an aqueous medium.[4] Please refer to the "Troubleshooting Guide" section for detailed steps to resolve this issue.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (430.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (L) = Mass (g) / (0.010 mol/L * 430.58 g/mol )

  • Dissolve the Compound: Add the calculated volume of sterile DMSO to the tube containing the powder.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Concentrations in Cell Culture Media
  • Warm the Media: Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): For very low final concentrations, it is good practice to perform an intermediate dilution of the stock solution in the cell culture medium.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5]

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in media Low aqueous solubility of the compound.- Ensure the cell culture medium is pre-warmed to 37°C before adding the stock solution.- Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even distribution.- Decrease the final concentration of this compound in the working solution.- Consider using a serum-containing medium, as serum proteins can sometimes help to solubilize hydrophobic compounds.
Cloudy or hazy appearance of the final working solution Micro-precipitation that is not immediately visible as distinct particles.- Centrifuge the working solution at a low speed and use the supernatant, although this will reduce the effective concentration.- Filter the solution through a 0.22 µm syringe filter. Note that this may also remove some of the precipitated compound.
Cells are detaching or dying after treatment Cytotoxicity from the compound or the solvent.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Run a vehicle control (medium with the same final concentration of DMSO) to differentiate between compound and solvent toxicity.

Visualizations

G cluster_workflow Experimental Workflow A Weigh Bimatoprost Isopropyl Ester B Dissolve in DMSO (10 mM Stock) A->B C Store at -20°C/-80°C B->C D Dilute in Pre-warmed Cell Culture Medium B->D E Treat Cells D->E F Incubate and Analyze E->F

Caption: Experimental workflow for preparing and using this compound.

G cluster_pathway Simplified Bimatoprost Signaling Pathway Bimatoprost Bimatoprost Isopropyl Ester (Prodrug) Esterases Cellular Esterases Bimatoprost->Esterases Hydrolysis Bimatoprost_Acid Bimatoprost Acid (Active Form) Esterases->Bimatoprost_Acid FP_Receptor Prostanoid FP Receptor Bimatoprost_Acid->FP_Receptor Activation Outflow Increased Aqueous Humor Outflow FP_Receptor->Outflow TM_Pathway Trabecular Meshwork Pathway Outflow->TM_Pathway US_Pathway Uveoscleral Pathway Outflow->US_Pathway

Caption: Simplified signaling pathway of Bimatoprost.

References

Preventing Bimatoprost isopropyl ester precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bimatoprost isopropyl ester in aqueous buffers during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating out of my aqueous buffer solution?

A1: Precipitation of this compound is typically due to two primary factors:

  • Low Aqueous Solubility: Prostaglandin F2α analogs with an isopropyl ester group are lipophilic molecules with inherently low solubility in aqueous solutions. Like related compounds, this compound is practically insoluble in water. Precipitation can occur if the concentration exceeds its solubility limit in the chosen buffer system.

  • Chemical Instability (Hydrolysis): this compound is a prodrug that can be hydrolyzed to its corresponding active form, Bimatoprost free acid.[1] This hydrolysis is highly dependent on the pH of the solution. The resulting free acid may have different solubility characteristics and can precipitate if its formation is significant. Isopropyl esters of prostaglandin analogs are generally most stable in a slightly acidic pH range.[2]

Q2: What is the optimal pH range to maintain the stability and solubility of this compound?

A2: While specific data for this compound is not widely published, data from analogous isopropyl ester prostaglandins, such as Latanoprost and Travoprost, provide a strong guideline. These compounds exhibit maximum stability in a pH range of 5.5 to 6.7 .[2] Outside this range, particularly under alkaline conditions, the rate of hydrolysis of the ester bond increases, leading to degradation and potential precipitation. For Bimatoprost (the amide), the optimal pH is higher (6.8-7.8), but because your compound is an ester, the lower pH range is the recommended starting point for your experiments.[2]

Q3: My solution appears cloudy or has visible particles. How can I confirm it is this compound precipitation or degradation?

A3: Visual inspection is the first step. If cloudiness or particles are observed, you can confirm the issue using the following methods:

  • Microscopy: A small sample can be viewed under a microscope to confirm the presence of crystalline or amorphous particulate matter.

  • Dynamic Light Scattering (DLS): To detect sub-micron particles and aggregation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most definitive method. A filtered sample of the supernatant can be analyzed and compared to a freshly prepared, clear standard. A lower-than-expected concentration of the main this compound peak would indicate precipitation. The appearance of a new, earlier-eluting peak could indicate the presence of the more polar Bimatoprost free acid, confirming hydrolysis.[3]

Q4: What types of solubilizing agents can I use to prevent precipitation, and at what concentrations?

A4: Several excipients are effective at increasing the aqueous solubility of prostaglandin analogs. The choice depends on your specific experimental requirements (e.g., in vitro vs. in vivo).

Excipient ClassExampleTypical Starting Concentration (% w/v)Notes
Non-ionic Surfactants Polysorbate 80 (Tween 80)0.02 - 0.5%Forms micelles to encapsulate the drug. Commonly used in ophthalmic formulations.
Polyoxyl 35 Castor Oil0.1 - 1.0%Effective solubilizer, but viscosity should be monitored.
Poloxamer 4070.1 - 18%Can be used to create thermosensitive in-situ gels for sustained release.[4]
Co-solvents Propylene Glycol1.0 - 10%Can improve solubility but may impact tonicity at high concentrations.
Ethanol< 5.0%Highly effective, but volatility and potential for tissue irritation must be considered.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1.0 - 5.0%Forms inclusion complexes with the drug molecule, significantly enhancing solubility.

Note: These are starting concentrations and may require optimization for your specific buffer system and desired this compound concentration.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Aqueous Solution

This protocol provides a general method for preparing a 0.03% (0.3 mg/mL) this compound solution, similar to commercial concentrations of related drugs.

Materials:

  • This compound powder

  • Ethanol (200 proof, anhydrous)

  • Polysorbate 80

  • Citric Acid Monohydrate

  • Sodium Phosphate Dibasic

  • Sodium Chloride

  • Water for Injection (WFI) or equivalent high-purity water

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment

Procedure:

  • Prepare Buffer: Prepare a 10 mM citrate-phosphate buffer. For 100 mL, dissolve 65 mg of Citric Acid Monohydrate and 178 mg of Sodium Phosphate Dibasic in ~90 mL of WFI.

  • Prepare Drug Concentrate: Accurately weigh 30 mg of this compound. Dissolve it in 0.5 mL of ethanol in a small, sterile glass vial. Vortex gently until fully dissolved. This creates a concentrated stock to avoid adding powder directly to the aqueous phase.

  • Add Solubilizer: To the main buffer solution, add 50 mg of Polysorbate 80 (for a final concentration of 0.05% w/v) and stir gently until dissolved.

  • Combine: Slowly add the ethanolic drug concentrate from Step 2 to the buffer/surfactant mixture from Step 3 while stirring. The solution may appear momentarily hazy but should clear upon mixing.

  • Adjust pH and Tonicity: Check the pH of the solution. Adjust to pH 6.0 ± 0.2 using 0.1 N HCl or 0.1 N NaOH as needed.[2] Add Sodium Chloride as required to achieve an isotonic solution (approx. 280-300 mOsmol/kg).

  • Final Volume & Filtration: Add WFI to bring the solution to the final volume of 100 mL. Pass the final solution through a sterile 0.22 µm PVDF or PES filter to remove any potential particulates and ensure sterility.

  • Storage: Store the final solution in a sterile, airtight container at 2-8°C, protected from light.

Protocol 2: RP-HPLC Method for Quantifying this compound and Detecting Hydrolysis

This method can be used to assess the concentration and stability of your formulation.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer pH 2.8 (55:45 v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[5]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in acetonitrile. Create a calibration curve by diluting this stock to concentrations ranging from 1 to 50 µg/mL using the mobile phase as the diluent.

  • Sample Preparation: Dilute your aqueous formulation with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples. This compound will have a specific retention time. The hydrolysis product, Bimatoprost free acid, being more polar, will have a shorter retention time.

  • Quantification: Calculate the concentration of this compound in your samples using the linear regression from your standard curve. The presence and size of the free acid peak can be used to quantify the degree of hydrolysis.

Visualizations

Workflow for Preparing a Stable Solution

G cluster_prep Phase 1: Preparation cluster_formulate Phase 2: Formulation cluster_qc Phase 3: Finalization & QC weigh 1. Weigh Bimatoprost Isopropyl Ester dissolve 2. Dissolve in Organic Co-solvent (e.g., Ethanol) weigh->dissolve Create concentrate combine 4. Add Drug Concentrate to Buffer Slowly with Stirring dissolve->combine buffer 3. Prepare Aqueous Buffer with Solubilizer (e.g., Polysorbate 80) buffer->combine ph_adjust 5. Adjust pH to Target Range (e.g., 5.5 - 6.7) combine->ph_adjust qs 6. QS to Final Volume with Buffer ph_adjust->qs filter 7. Sterile Filter (0.22 µm) qs->filter analyze 8. QC Analysis (HPLC, pH, Osmolality) filter->analyze store 9. Store at 2-8°C Protected from Light analyze->store If passes

Caption: Experimental workflow for preparing a stable aqueous solution.

Troubleshooting Precipitation Issues

G start Precipitation or Cloudiness Observed check_ph Check pH of Solution start->check_ph ph_ok pH is within 5.5 - 6.7 range check_ph->ph_ok Yes ph_bad pH is outside optimal range check_ph->ph_bad No check_conc Review Concentration vs. Solubility Limit ph_ok->check_conc adjust_ph Action: Re-prepare solution, ensuring correct buffer capacity & pH ph_bad->adjust_ph conc_high Concentration is too high for the current system check_conc->conc_high Yes conc_ok Concentration is acceptable check_conc->conc_ok No increase_sol Action: Increase solubilizer concentration or add a co-solvent conc_high->increase_sol check_hplc Action: Analyze via HPLC to check for degradation (hydrolysis to free acid) conc_ok->check_hplc

Caption: Logical flowchart for troubleshooting precipitation.

Mechanism of Action Pathway

G prodrug This compound (Lipophilic Prodrug) hydrolysis Esterase Activity (e.g., in Corneal Tissue) prodrug->hydrolysis Hydrolysis active Bimatoprost Free Acid (Active Drug) hydrolysis->active receptor Prostaglandin F (FP) Receptor (in Ciliary Muscle & Trabecular Meshwork) active->receptor Binds & Activates effect Increased Uveoscleral & Trabecular Outflow receptor->effect result Reduced Intraocular Pressure effect->result

Caption: Prodrug activation and mechanism of action pathway.

References

Stability of Bimatoprost isopropyl ester in DMSO at -20°C for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and analysis of Bimatoprost isopropyl ester solutions in DMSO for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound when stored in DMSO at -20°C for long-term use?

There are currently no formal long-term stability studies specifically for this compound in a DMSO solution at -20°C. However, Bimatoprost itself is a relatively stable molecule. Stress degradation studies on Bimatoprost in ophthalmic solutions have shown it to be resistant to degradation under various conditions. For optimal stability of your research compounds in DMSO, it is best practice to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles and potential long-term chemical interactions.

Q2: What are the potential degradation pathways for this compound in DMSO?

While specific degradation pathways in DMSO at -20°C have not been detailed in the literature, general degradation pathways for Bimatoprost in forced degradation studies include hydrolysis (acidic and alkaline) and oxidation. The isopropyl ester group could be susceptible to hydrolysis, yielding Bimatoprost free acid. Although DMSO is a polar aprotic solvent and generally non-reactive under these storage conditions, the presence of trace amounts of water could facilitate slow hydrolysis over extended periods.

Q3: How can I be sure my this compound solution in DMSO is still good to use after long-term storage?

To ensure the integrity of your this compound solution, it is recommended to perform a stability check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the parent compound and detect any potential degradation products. A detailed protocol for a stability-indicating HPLC method is provided in this guide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate observed in the vial upon thawing. The solubility limit of this compound in DMSO may have been exceeded, or the compound has precipitated out of solution at low temperatures.Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. Ensure the concentration does not exceed the solubility limit.
Inconsistent experimental results. This could be due to degradation of the compound, inaccurate pipetting from a non-homogenous solution, or multiple freeze-thaw cycles.Prepare fresh dilutions from a new, unopened aliquot. Always ensure the stock solution is completely thawed and mixed well before use. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC/LC-MS analysis. These may be degradation products of this compound or impurities from the solvent.Run a blank (DMSO only) to identify solvent-related peaks. Compare the chromatogram of the stored sample with a freshly prepared standard to identify potential degradation products.

Stability of Prostaglandin Analogs in Solution

While specific data for this compound in DMSO at -20°C is unavailable, the following table summarizes general stability information for prostaglandin analogs.

Compound Solvent/Formulation Storage Condition Observed Stability
BimatoprostOphthalmic Solution2°C to 25°CStable until the expiration date on the bottle.[1]
LatanoprostOphthalmic SolutionRefrigerated until opening, then room temperatureStable for up to 6 weeks after opening.
TravoprostOphthalmic SolutionRoom TemperatureGenerally stable, but specific timeframes may vary.
Prostaglandin Analogs (General)DMSO-20°C to -80°CBest practice is to store in single-use aliquots at -80°C to ensure long-term stability.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general method for assessing the stability of this compound in a DMSO solution.

1. Objective: To quantify the concentration of this compound and detect the presence of its potential degradation products in a DMSO solution stored at -20°C over time.

2. Materials:

  • This compound standard

  • DMSO (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Volumetric flasks, pipettes, and autosampler vials

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Test Sample: At each time point of the stability study (e.g., 0, 1, 3, 6, 12 months), take an aliquot of the stored this compound in DMSO solution and dilute it with the mobile phase to fall within the range of the calibration curve.

4. HPLC Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70, v/v).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[3][4]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products. If necessary, use LC-MS to identify these unknown peaks.

Visualizations

Bimatoprost_Signaling_Pathway cluster_cell Cell Membrane Bimatoprost Bimatoprost (Isopropyl Ester) FP_Receptor Prostaglandin FP Receptor Bimatoprost->FP_Receptor binds G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates ERK_Activation ERK1/2 Activation Ca_Release->ERK_Activation PKC->ERK_Activation leads to Gene_Expression Changes in Gene Expression ERK_Activation->Gene_Expression regulates Outflow Increased Aqueous Humor Outflow Gene_Expression->Outflow results in

Caption: Bimatoprost signaling pathway.

Stability_Study_Workflow Prep_Sample Prepare this compound in DMSO Stock Solution Aliquot Aliquot into Single-Use Vials Prep_Sample->Aliquot Store Store at -20°C Aliquot->Store Time_Points Define Time Points (e.g., 0, 1, 3, 6, 12 months) Store->Time_Points Analyze_T0 Analyze Time 0 Sample (Baseline) Time_Points->Analyze_T0 Analyze_Tx Analyze Samples at Each Subsequent Time Point Time_Points->Analyze_Tx HPLC_Analysis Perform HPLC Analysis Analyze_T0->HPLC_Analysis Analyze_Tx->HPLC_Analysis Data_Analysis Analyze Data: - Quantify Parent Compound - Identify Degradation Products HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Troubleshooting inconsistent results in Bimatoprost isopropyl ester cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding inconsistent results in cell-based assays involving Bimatoprost. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Bimatoprost assay results. What are the most common causes?

Inconsistent results in Bimatoprost cell-based assays can stem from several factors, broadly categorized as issues with the compound itself, the cell culture, or the assay protocol. Key areas to investigate include:

  • Compound Integrity: Bimatoprost is an amide prodrug that can degrade under certain conditions.[1][2] Inconsistent results may arise from compound instability or incomplete conversion to its active form.

  • Cellular Factors: The biological response is highly dependent on the health and state of the cells. Variability in cell passage number, cell density at the time of the assay, and underlying cell health can lead to inconsistent receptor expression and signaling capacity.[3]

  • Prodrug Metabolism: Bimatoprost is hydrolyzed by cellular amidases or esterases to its active free acid form.[1][4][5] The level of this enzymatic activity can vary between different cell lines, passages, and culture conditions, leading to fluctuations in the effective concentration of the active drug.

  • Protocol Adherence: Minor deviations in incubation times, temperature, reagent concentrations, or the use of different solvent concentrations (e.g., DMSO) can significantly impact results.[6]

Q2: The topic specifies "Bimatoprost isopropyl ester," but literature refers to it as a prostamide. Which is correct?

This is a crucial point of clarification. Bimatoprost is structurally a prostamide, featuring an ethyl amide group at the C-1 carbon.[7][8] It is not an isopropyl ester. Other prostaglandin F2α analogs, such as latanoprost and travoprost, are isopropyl esters.[1][8] These compounds are all prodrugs that require hydrolysis by ocular or cellular enzymes to become biologically active free acids.[1][5] If your experiments are designed around the assumption of an isopropyl ester, it may be necessary to review the compound's certificate of analysis and adjust protocols accordingly.

Q3: What cell lines are most suitable for Bimatoprost assays, and what should we consider when selecting one?

The choice of cell line is critical and should be guided by the expression of the target receptor. Bimatoprost is thought to act via prostamide receptors, but it also has activity at the prostaglandin F (FP) receptor.[8][9][10]

  • Ocular Cell Lines: For ophthalmological research, primary human trabecular meshwork (TM) cells, Schlemm's canal (SC) cells, and ciliary muscle (CM) cells are highly relevant.[11] These cells endogenously express the necessary receptors and metabolic enzymes.

  • Recombinant Cell Lines: HEK-293 or CHO cells engineered to overexpress the human FP receptor are commonly used for mechanistic studies and screening.[8] These systems can provide a more robust and reproducible signal but may lack the physiological context of ocular cells.

  • Verification: Regardless of the cell line chosen, it is essential to verify the expression of the FP receptor (or other target receptors) at the mRNA and/or protein level.

Q4: How does Bimatoprost's mechanism of action affect assay design?

Bimatoprost, after conversion to its free acid, activates Gq protein-coupled receptors (GPCRs).[12][13] This initiates a specific signaling cascade that should guide your choice of assay endpoint:

  • Receptor Activation: The Gq protein activates Phospholipase C (PLC).[14]

  • Second Messenger Production: PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores.[15]

  • Downstream Events: This leads to the activation of pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade and changes in gene expression, such as for matrix metalloproteinases (MMPs).[12][16]

Therefore, suitable assays include calcium mobilization assays (for short-term response), inositol phosphate (IP1) accumulation assays (a stable surrogate for IP3), or longer-term functional assays like cell proliferation or MMP expression analysis.[16]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Well-to-Well or Day-to-Day Variability
Potential CauseRecommended Solution
Inconsistent Cell Seeding Use an automated cell counter for accuracy. Ensure the cell suspension is homogenous before and during plating. Allow plates to rest at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
"Edge Effects" in Microplates Temperature and evaporation gradients can affect cells in the outer wells of a plate. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile buffer or media.
Compound Instability/Precipitation Prepare fresh dilutions of Bimatoprost from a concentrated stock for each experiment. Visually inspect dilutions for any signs of precipitation. Bimatoprost is susceptible to degradation in acidic or alkaline hydrolytic conditions.[2] Ensure the pH of your assay buffer is stable and within the optimal range (pH 6.8-7.8).[1]
Variable Prodrug Conversion Use cells within a consistent and narrow passage number range, as enzyme expression can change over time.[3] Standardize serum concentration and incubation times, as serum components can influence amidase/esterase activity.
Problem 2: Weak or No Cellular Response
Potential CauseRecommended Solution
Low Receptor Expression Confirm target receptor (e.g., FP receptor) expression in your cell line using qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or a recombinant overexpression system.
Inactive Compound Verify the identity and purity of your Bimatoprost supply. Test a fresh vial or a lot from a different supplier. Always include a positive control agonist known to work in your system, such as Prostaglandin F2α, to confirm the signaling pathway is intact.[17]
Sub-optimal Assay Conditions Optimize cell density, compound incubation time, and serum concentration. For GPCR assays, starving cells of serum for a few hours before the assay can sometimes improve the signal-to-noise ratio.
Cell Health Issues Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy.[6][18] Routinely test for mycoplasma contamination, which can alter cellular responses.
Incorrect Assay Endpoint The kinetics of the response vary by endpoint. Calcium mobilization is rapid (seconds to minutes), whereas changes in gene or protein expression can take hours. Ensure your chosen assay aligns with the expected signaling kinetics.
Problem 3: Inconsistent Dose-Response Curve (EC₅₀ Shift)
Potential CauseRecommended Solution
Serum Interference Components in serum can bind to the compound or interfere with receptor binding. If possible, perform the assay in serum-free media. If serum is required for cell health, standardize the lot and concentration used across all experiments. Bimatoprost is approximately 88-90% bound to plasma proteins.[4]
Solvent (DMSO) Effects High concentrations of DMSO can be toxic or affect cell signaling.[6] Keep the final DMSO concentration consistent across all wells (including vehicle controls) and as low as possible, typically ≤0.5%.
Compound Degradation During Assay Long incubation times at 37°C can lead to compound degradation. Assess the stability of Bimatoprost under your specific assay conditions. For long-term assays, consider replenishing the media and compound.
Receptor Desensitization Continuous exposure to an agonist can lead to receptor phosphorylation and internalization, reducing the cell's responsiveness over time.[19] This is particularly relevant for longer-term assays. Consider measuring earlier endpoints if desensitization is suspected.

Section 3: Data and Visualization

Quantitative Data Summary

The following tables provide reference values for Bimatoprost activity and concentrations used in published cell-based assays.

Table 1: Reported EC₅₀ Values for Bimatoprost in Primary Human Ocular Cells

Cell TypeEC₅₀ Value (nM)Assay Method
Trabecular Meshwork (TM)4.3Cellular Dielectric Spectroscopy
Schlemm's Canal (SC)1.2Cellular Dielectric Spectroscopy
Ciliary Smooth Muscle (CSM)1.7Cellular Dielectric Spectroscopy
Data sourced from a study on the cellular basis of Bimatoprost effects.[11]

Table 2: Example Concentrations of Bimatoprost (Free Acid) Used in In Vitro Studies

ConcentrationRationaleCell Type
0.01 µg/mLBased on peak aqueous humor concentration in humans after topical administration.Human Ciliary Body Smooth Muscle
0.1 µg/mL10x the peak aqueous humor concentration.Human Ciliary Body Smooth Muscle
Concentrations used to study the effects on matrix metalloproteinases.[16]
Diagrams and Workflows

Bimatoprost Signaling Pathway

Bimatoprost_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular receptor FP / Prostamide Receptor (GPCR) g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP3 plc->ip3 generates bimatoprost_prodrug Bimatoprost (Prodrug) amidase Amidase / Esterase bimatoprost_prodrug->amidase hydrolysis bimatoprost_acid Bimatoprost Acid (Active) amidase->bimatoprost_acid bimatoprost_acid->receptor binds ca2 Ca²⁺ Release ip3->ca2 triggers downstream Downstream Signaling (e.g., MAPK) ca2->downstream activates

Caption: Mechanism of action for Bimatoprost in a target cell.

General Experimental Workflow

Experimental_Workflow arrow arrow start Start: Culture Cells to Optimal Confluency seed 1. Seed Cells into Assay Plate start->seed incubate1 2. Incubate (24-48h) for Adherence seed->incubate1 treat 4. Treat Cells with Compound & Controls incubate1->treat prepare 3. Prepare Compound Dilution Series prepare->treat incubate2 5. Incubate for Specified Duration treat->incubate2 detect 6. Add Detection Reagents & Measure Signal incubate2->detect analyze 7. Analyze Data (e.g., EC₅₀ Calculation) detect->analyze end End analyze->end

Caption: A typical workflow for a Bimatoprost cell-based assay.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent Results p1 High Variability? start->p1 Well-to-Well or Day-to-Day p2 Low / No Signal? start->p2 Response is Weak or Absent p3 EC₅₀ Shift? start->p3 Dose-Response Curve Varies c1a Check Cell Seeding & Edge Effects p1->c1a Yes c1b Check Compound Solubility/Stability p1->c1b Yes c2a Verify Receptor Expression p2->c2a Yes c2b Check Compound Activity & Cell Health p2->c2b Yes c2c Use Positive Control p2->c2c Yes c3a Standardize Serum & Solvent Conc. p3->c3a Yes c3b Assess Prodrug Conversion Variability p3->c3b Yes

Caption: A logic tree to diagnose inconsistent assay results.

Section 4: Key Experimental Protocols

The following are generalized protocols. Researchers must optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Calcium Mobilization Assay (Fluorescent Plate Reader)

This assay measures the rapid increase in intracellular calcium following GPCR activation.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom assay plate at a predetermined optimal density. Incubate for 24-48 hours to form a confluent monolayer.

    • Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

    • Compound Preparation: During incubation, prepare a 2X-5X concentrated dilution series of Bimatoprost and controls in the assay buffer.

    • Signal Reading: Place the assay plate in a fluorescent plate reader equipped with an injector (e.g., FLIPR, FlexStation). Set the appropriate excitation/emission wavelengths.

    • Data Acquisition: Record a baseline fluorescent signal for 10-20 seconds. Inject the compound dilutions and immediately begin recording the change in fluorescence over time (typically 60-180 seconds).

    • Analysis: The response is typically quantified as the peak signal minus the baseline signal. Plot the response against the log of the compound concentration to determine the EC₅₀.

Protocol 2: IP-One HTRF Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq pathway.

  • Methodology:

    • Cell Seeding: Seed cells into a suitable white assay plate and culture until they reach the desired confluency.

    • Cell Stimulation: Aspirate the culture medium. Add the Bimatoprost dilution series (prepared in stimulation buffer, often containing an IP1 degradation inhibitor like LiCl) to the cells.

    • Incubation: Incubate the plate for the optimized duration (typically 30-60 minutes) at 37°C.

    • Cell Lysis & Detection: Add the detection reagents as per the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit). This typically involves adding an IP1-d2 conjugate followed by an anti-IP1-cryptate conjugate.

    • Final Incubation: Incubate for 1 hour at room temperature in the dark.

    • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 3: Cell Proliferation / Viability (MTT) Assay

This assay can be used to measure longer-term effects of Bimatoprost on cell growth or to assess cytotoxicity at high concentrations.

  • Methodology:

    • Cell Seeding: Seed cells at a low density in a 96-well clear plate and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing the Bimatoprost dilution series. Include vehicle and no-treatment controls.

    • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Signal Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Analysis: After subtracting the background absorbance, normalize the data to the vehicle control. Plot the percentage of proliferation/viability against the log of the compound concentration.

References

Bimatoprost isopropyl ester forced degradation studies and impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals engaged in the forced degradation studies and impurity profiling of Bimatoprost isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Bimatoprost known to be stable?

A1: Bimatoprost has demonstrated stability under alkaline, thermal, and photolytic stress conditions.[1] Studies have shown no measurable degradation when subjected to thermal stress at temperatures up to 50°C.[2][3]

Q2: What are the primary degradation pathways for Bimatoprost?

A2: The primary degradation pathways for Bimatoprost are through acid-catalyzed hydrolysis and oxidation.[1][4]

Q3: What are the major known impurities of Bimatoprost?

A3: The major known impurities include process-related impurities and degradation products. Some of these are Bimatoprost acid (formed via hydrolysis), (15R)-Bimatoprost (an epimer), and 15-keto Bimatoprost.[1]

Q4: What is the key difference between Bimatoprost and this compound?

A4: Bimatoprost is the active pharmaceutical ingredient (API), which is a prostamide. In some contexts, related prostaglandin analogues are formulated as isopropyl esters. For Bimatoprost, the active molecule itself contains an ethylamide group, not an isopropyl ester.[5][6] Forced degradation would primarily affect the core Bimatoprost molecule.

Troubleshooting Guide for HPLC Analysis

Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Column degradation or contamination.Flush the column with a strong solvent like isopropanol. If the problem persists, replace the column.
Mismatch between sample solvent and mobile phase.Whenever possible, dissolve and inject the sample in the mobile phase.
Ghost peaks Contamination in the mobile phase or injector.Use high-purity solvents and freshly prepared mobile phase. Clean the injector port and syringe.
Fluctuating baseline Air bubbles in the pump or detector.Degas the mobile phase. Purge the pump to remove any trapped air.
Leaks in the system.Check all fittings for leaks and tighten or replace as necessary.
Inconsistent retention times Changes in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate.
Temperature fluctuations.Use a column oven to maintain a stable temperature.

Quantitative Data from Forced Degradation Studies

Quantitative data on the precise percentage of degradation and impurity formation for this compound under various stress conditions is not extensively available in the public literature. The following table summarizes the qualitative findings.

Stress Condition Observation Key Degradants
Acidic Hydrolysis Significant degradationBimatoprost Acid and other hydrolysis products
Alkaline Hydrolysis StableNot applicable
Oxidative Degradation Significant degradationOxidative degradation products
Thermal Degradation StableNot applicable
Photolytic Degradation StableNot applicable

Detailed Experimental Protocols

Forced Degradation Methodology

This protocol outlines a general procedure for conducting forced degradation studies on Bimatoprost.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Bimatoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Reflux the mixture at 80°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[7]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Reflux the mixture at 80°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.[7]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at 80°C for 30 minutes. Cool and dilute with the mobile phase.[7]

  • Thermal Degradation: Expose a solution of Bimatoprost to a dry heat of 80°C.[7]

  • Photolytic Degradation: Expose a solution of Bimatoprost to UV light (254 nm) and/or sunlight.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

This is an example of an HPLC method that can be used for the analysis of Bimatoprost and its degradation products.

  • Column: Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[7]

  • Mobile Phase: 0.1% formic acid and acetonitrile (30:70, v/v)[7]

  • Flow Rate: 0.6 mL/min[7]

  • Detection: UV at 205 nm[7]

  • Internal Standard (optional): Agomelatine[7]

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Bimatoprost Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 80°C, 30 min) start->acid base Alkaline Hydrolysis (0.1M NaOH, 80°C, 30 min) start->base oxide Oxidative Degradation (30% H2O2, 80°C, 30 min) start->oxide thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (UV/Sunlight) start->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxide->neutralize hplc RP-HPLC Analysis thermal->hplc photo->hplc neutralize->hplc profile Impurity Profiling hplc->profile

Caption: A flowchart illustrating the key steps in performing forced degradation studies on Bimatoprost.

G Bimatoprost Degradation Pathway Bimatoprost Bimatoprost AcidDegradation Acidic Hydrolysis Bimatoprost->AcidDegradation OxidativeDegradation Oxidation Bimatoprost->OxidativeDegradation BimatoprostAcid Bimatoprost Acid AcidDegradation->BimatoprostAcid OxidizedProducts Oxidized Degradation Products OxidativeDegradation->OxidizedProducts

References

Technical Support Center: Stability-Indicating HPLC Assay of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of a stability-indicating HPLC assay for Bimatoprost Isopropyl Ester.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I seeing peak fronting or tailing for the Bimatoprost peak? - Column Overload: Injecting too concentrated a sample. - Inappropriate pH of Mobile Phase: The mobile phase pH might be too close to the pKa of Bimatoprost, causing ionization issues. - Column Degradation: Loss of stationary phase or contamination of the column.- Dilute the sample to fall within the linear range of the method (e.g., 6-18 µg/mL).[1][2] - Ensure the mobile phase is properly prepared. For example, a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile (50:30:20 %v/v) has been shown to be effective.[3] - Flush the column with a strong solvent. If the problem persists, replace the column. A Zorbex SB phenyl (4.6mm × 250 mm, 5 µm) column is a suitable choice.[3]
My retention times are shifting. What could be the cause? - Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. - Fluctuations in Column Temperature: Changes in the ambient or column oven temperature can affect retention. - Pump Issues: Air bubbles in the pump or inconsistent flow rate.- Prepare the mobile phase fresh daily and ensure accurate measurements of all components. - Use a column oven to maintain a consistent temperature.[4] - Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.
I am observing extraneous peaks in my chromatogram, especially during forced degradation studies. What do they signify? - Degradation Products: These are expected during forced degradation studies and indicate the stability-indicating nature of the method. - Contamination: Contamination from glassware, solvents, or the sample itself.- This is the intended outcome of forced degradation. The method should be able to resolve the main Bimatoprost peak from these degradation product peaks.[1][2] Bimatoprost has been shown to degrade under acidic, alkaline, and oxidative conditions.[4][5] - Ensure all glassware is thoroughly cleaned. Use HPLC-grade solvents and high-purity water.
The peak area for my Bimatoprost standard is not consistent. Why? - Injector Variability: Issues with the autosampler or manual injector. - Incomplete Sample Dissolution: The sample may not be fully dissolved in the diluent. - Standard Degradation: The standard solution may have degraded over time.- Check the injector for any leaks or blockages. Ensure the injection volume is consistent. - Sonicate the sample solution to ensure complete dissolution.[5] - Prepare fresh standard solutions daily.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding the HPLC assay of this compound.

1. What are the typical validation parameters for a stability-indicating HPLC method for Bimatoprost?

According to ICH Q2B guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including degradation products.[1] This is typically assessed through forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[1] For Bimatoprost, a linear range of 6 - 18 µg/ml has been reported.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[1] This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

2. What are the recommended forced degradation conditions for Bimatoprost?

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[5] Typical conditions include:

  • Acid Degradation: Exposing the drug to an acidic solution (e.g., 0.1 N HCl).

  • Alkali Degradation: Subjecting the drug to a basic solution (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Treating the drug with an oxidizing agent (e.g., 30% H2O2).[5]

  • Thermal Degradation: Exposing the drug to high temperatures (e.g., 80°C).[5]

  • Photolytic Degradation: Exposing the drug to UV light.

Bimatoprost has been observed to undergo significant degradation in acidic and oxidative conditions, while being more stable under alkaline, thermal, and photolytic stress.[4]

3. What are typical HPLC system parameters for Bimatoprost analysis?

Several methods have been reported. A common set of parameters is:

  • Column: A reversed-phase column such as a Zorbex SB phenyl (4.6mm × 250 mm, 5 µm) or a Phenomenex C18 (250 mm × 4.6 mm, 5 µm) is often used.[3][5]

  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M Phosphate buffer or 0.1% formic acid) and an organic solvent like acetonitrile and/or methanol is common.[3][5] A gradient elution may be employed to separate multiple components.[6]

  • Flow Rate: Typically around 1.0 mL/min.[3]

  • Detection Wavelength: Bimatoprost can be detected at 210 nm.[3]

  • Column Temperature: Maintaining a constant column temperature, for instance at 40°C, can improve reproducibility.[4]

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period or reflux at a higher temperature (e.g., 80°C for 30 minutes).[5] Neutralize the solution with 0.1 N NaOH before injection.

  • Alkali Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization steps as for acid degradation, using 0.1 N HCl for neutralization.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 30% hydrogen peroxide.[5] The reaction can be carried out at room temperature or with heating.

  • Thermal Degradation: Expose a solution of Bimatoprost to dry heat in an oven at a specified temperature for a defined duration.

  • Photolytic Degradation: Expose a solution of Bimatoprost to UV light (e.g., in a photostability chamber) for a specific time. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC method. The chromatograms should show adequate separation between the intact Bimatoprost peak and any degradation products.

Quantitative Data Summary

Table 1: Linearity Data for this compound
Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
6 - 180.999[1][2]
0.05 - 150.9993[5]
Table 2: Accuracy (Recovery) Data
Spiked LevelMean Recovery (%)% RSDReference
50%, 100%, 150%99.410.49[2]
Not Specified98.83 - 99.380.32 - 0.48[5]
Table 3: Precision Data
Precision Type% RSDReference
Intra-day0.11 - 0.28[5]
Inter-day0.13 - 0.35[5]
Repeatability (Assay)0.30[2]

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2B) MD_Start Start MD_Optimization Optimize HPLC Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Optimization MD_SST System Suitability Testing MD_Optimization->MD_SST MD_End Developed Method MD_SST->MD_End MV_Specificity Specificity (Forced Degradation) MD_End->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_Robustness Robustness MV_Precision->MV_Robustness MV_End Validated Method MV_Robustness->MV_End

Caption: Workflow for HPLC Method Validation.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep_Stock Prepare Bimatoprost Stock Solution Stress_Acid Acid Hydrolysis Prep_Stock->Stress_Acid Stress_Base Base Hydrolysis Prep_Stock->Stress_Base Stress_Oxidation Oxidation Prep_Stock->Stress_Oxidation Stress_Thermal Thermal Prep_Stock->Stress_Thermal Stress_Photo Photolytic Prep_Stock->Stress_Photo Analysis_HPLC HPLC Analysis Stress_Acid->Analysis_HPLC Stress_Base->Analysis_HPLC Stress_Oxidation->Analysis_HPLC Stress_Thermal->Analysis_HPLC Stress_Photo->Analysis_HPLC Analysis_Results Evaluate Peak Purity & Resolution Analysis_HPLC->Analysis_Results

Caption: Forced Degradation Experimental Workflow.

References

Minimizing off-target effects of Bimatoprost isopropyl ester in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bimatoprost isopropyl ester in experimental models. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost acid.[1] Bimatoprost acid is a structural analog of prostaglandin F2α (PGF2α) and is thought to mimic the effects of endogenous prostamides.[2][3] Its primary on-target effect is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[4][5][6]

Q2: What are the most common off-target effects observed with this compound in experimental models?

A2: The most frequently reported off-target effects in both clinical and preclinical studies include:

  • Conjunctival hyperemia: Redness of the eye, which is the most common side effect.[7][8][9]

  • Eyelash growth (hypertrichosis): Increased length, thickness, and darkness of eyelashes.[8][10]

  • Iris hyperpigmentation: Darkening of the iris, which can be irreversible.[7][10]

  • Periocular skin hyperpigmentation: Darkening of the skin around the eyes.[7][8]

  • Prostaglandin-associated periorbitopathy (PAP): Including deepening of the upper eyelid sulcus and periorbital fat atrophy.[7][9]

Q3: How can I minimize systemic exposure to this compound in my animal models?

A3: To minimize systemic absorption after topical ocular administration, you can apply gentle pressure to the tear duct at the corner of the eye for one to two minutes after instillation. This prevents the solution from draining into the nasolacrimal duct and subsequently being absorbed into the systemic circulation. Additionally, wiping away any excess solution from the periocular skin can help reduce local skin-related off-target effects.[11]

Q4: Are there alternative formulations of bimatoprost that can reduce off-target effects?

A4: Yes, several novel drug delivery systems are being developed to provide sustained release of bimatoprost, which can enhance efficacy and reduce off-target effects by maintaining lower, more consistent local drug concentrations.[12][13] These include:

  • Intracameral sustained-release implants (e.g., Durysta™): These biodegradable implants are injected into the anterior chamber of the eye and release bimatoprost over several months, targeting the drug to the iris-ciliary body and reducing exposure to off-target tissues on the ocular surface.[7][14][15]

  • Ocular inserts: These are solid or semi-solid devices placed in the conjunctival sac that provide controlled, prolonged drug release.[12]

  • Nanovesicular formulations: These can be formulated into in-situ gelling systems for sub-conjunctival implantation, offering extended drug delivery.[16]

Troubleshooting Guides

Issue 1: Excessive Conjunctival Hyperemia in Animal Models

Possible Causes:

  • High Concentration: The concentration of this compound may be too high, leading to vasodilation.

  • Formulation Vehicle: The vehicle used to dissolve the compound may be causing irritation.

  • Frequent Dosing: Multiple daily doses can exacerbate hyperemia.

Troubleshooting Steps:

  • Reduce Concentration: Studies have shown that lower concentrations of bimatoprost (e.g., 0.01%) can be effective in lowering IOP with a reduced incidence of hyperemia compared to higher concentrations (e.g., 0.03%).[17]

  • Optimize Vehicle: Ensure the vehicle is well-tolerated. For in vitro studies, use a vehicle with known low cytotoxicity. For in vivo studies, consider a commercially available, sterile ophthalmic vehicle.

  • Adjust Dosing Regimen: Bimatoprost has a long duration of action, and once-daily dosing is typically sufficient.[6] Avoid multiple daily administrations unless specifically required by the experimental design.

  • Consider Co-administration: In some research contexts, co-administration with a vasoconstrictor might be explored, though this could interfere with the primary experimental outcomes.

Issue 2: Unintended Eyelash Growth or Skin Hyperpigmentation in Chronic Studies

Possible Causes:

  • Overflow of Topical Solution: The administered eye drop volume may be too large, leading to overflow onto the eyelids and surrounding skin.

  • Grooming Behavior (in rodents): Animals may spread the drug to other areas of their body through grooming.

Troubleshooting Steps:

  • Precise Application: Use a micropipette to apply a small, precise volume (e.g., 5-10 µL for rodents) directly to the cornea or conjunctival sac, avoiding contact with the eyelids.

  • Wipe Excess Solution: Immediately after application, gently wipe the periocular area with a sterile, absorbent material to remove any excess solution. A study has shown that reducing drop-skin contact can lower the incidence of these dermatological side effects.[11]

  • Use of an Elizabethan Collar: For species where grooming is a significant confounding factor, a temporary Elizabethan collar may be used immediately following drug administration to prevent the animal from grooming the treated area.

  • Alternative Delivery Methods: For long-term studies, consider sustained-release formulations like intracameral implants to localize drug delivery and minimize exposure to the skin and adnexa.[14]

Quantitative Data Summary

Table 1: Receptor Binding Affinity and Agonist Potency of Prostaglandin Analogs

CompoundReceptorBinding Affinity (Ki, nM)Agonist Potency (EC50, nM)
Bimatoprost AcidHuman FP-5.8 ± 2.6
Latanoprost AcidHuman FP-54.6 ± 12.4
Travoprost AcidHuman FP-3.2 ± 0.6
BimatoprostHuman FP6310 ± 16502940 ± 1663

Data compiled from studies on cloned human ciliary body FP prostaglandin receptors.[18][19]

Table 2: Comparison of Off-Target Effects Between Bimatoprost Concentrations

Adverse EffectBimatoprost 0.03%Bimatoprost 0.01%
Conjunctival HyperemiaHigher IncidenceLower Incidence
Ocular Discomfort Score (baseline vs. 12 months)-Significant Decrease (p < 0.001)
Goblet Cell Density-Significant Increase (p < 0.001)

Data from a 12-month prospective clinical trial.[17]

Experimental Protocols

Protocol 1: In Vitro Assessment of Off-Target Effects on Ocular Cell Lines
  • Cell Culture:

    • Culture human conjunctival epithelial cells (HCjE), human corneal epithelial cells (HCLE), or retinal cell lines (e.g., R28) in their respective recommended media.[16]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Cytotoxicity Assay (e.g., MTT or LDH assay):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours.

    • Perform the cytotoxicity assay according to the manufacturer's instructions to determine cell viability.

  • Inflammatory Marker Expression (e.g., qPCR or ELISA):

    • Treat cells with this compound as described above.

    • After the incubation period, lyse the cells and extract RNA or collect the cell culture supernatant.

    • Analyze the expression of inflammatory markers such as IL-6, IL-8, and TNF-α using qPCR for gene expression or ELISA for protein secretion.

Protocol 2: In Vivo Assessment of Ocular Irritation in a Rabbit Model

This protocol should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Animal Model:

    • Use healthy, adult New Zealand White rabbits, as they are a standard model for ocular irritation studies.[20]

  • Drug Administration:

    • Instill a single 30-50 µL drop of the this compound formulation into the conjunctival sac of one eye of each rabbit.

    • The contralateral eye can serve as a control, receiving the vehicle solution.

  • Ocular Examination:

    • Examine the eyes at 1, 24, 48, and 72 hours post-instillation.

    • Score ocular lesions (conjunctival redness, chemosis, and discharge) using a standardized scoring system (e.g., the Draize eye test or a modified version).[16]

  • Intraocular Pressure Measurement:

    • Measure IOP using a tonometer calibrated for rabbits at baseline and at various time points after drug administration (e.g., 2, 4, 8, and 24 hours).

  • Histopathology (optional, for terminal studies):

    • At the end of the study, euthanize the animals and enucleate the eyes.

    • Fix the eyes in a suitable fixative (e.g., Davidson's solution or 10% neutral buffered formalin).

    • Process the tissues for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to evaluate for any histopathological changes in the ocular structures.

Visualizations

G cluster_0 On-Target Signaling Pathway This compound This compound Bimatoprost Acid (Active Form) Bimatoprost Acid (Active Form) This compound->Bimatoprost Acid (Active Form) Hydrolysis Prostamide/FP Receptor Prostamide/FP Receptor Bimatoprost Acid (Active Form)->Prostamide/FP Receptor Gq/11 Protein Gq/11 Protein Prostamide/FP Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) IP3 and DAG IP3 and DAG Phospholipase C (PLC)->IP3 and DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG->Increased Intracellular Ca2+ Increased Aqueous Humor Outflow Increased Aqueous Humor Outflow Increased Intracellular Ca2+->Increased Aqueous Humor Outflow Reduced IOP Reduced IOP Increased Aqueous Humor Outflow->Reduced IOP

Caption: On-target signaling pathway of Bimatoprost.

G cluster_workflow Experimental Workflow for Minimizing Off-Target Effects A 1. Hypothesis and Experimental Design B 2. Formulation Preparation (this compound) A->B C 3. In Vitro Screening (Cytotoxicity, Inflammatory Markers) B->C D 4. In Vivo Model Selection (e.g., Rabbit, Rodent) C->D Proceed if low toxicity E 5. Drug Administration (Topical vs. Sustained Release) D->E F 6. On-Target Effect Assessment (IOP Measurement) E->F G 7. Off-Target Effect Assessment (Hyperemia, Histology) E->G H 8. Data Analysis and Interpretation F->H G->H

Caption: Workflow for assessing and minimizing off-target effects.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound IOP Reduction IOP Reduction This compound->IOP Reduction Primary Therapeutic Goal Conjunctival Hyperemia Conjunctival Hyperemia This compound->Conjunctival Hyperemia Eyelash Growth Eyelash Growth This compound->Eyelash Growth Iris Hyperpigmentation Iris Hyperpigmentation This compound->Iris Hyperpigmentation Skin Hyperpigmentation Skin Hyperpigmentation This compound->Skin Hyperpigmentation

Caption: Logical relationship of on-target and off-target effects.

References

Technical Support Center: Bimatoprost Isopropyl Ester Delivery to In Vitro Tissue Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bimatoprost isopropyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the delivery of this compound to your in vitro tissue models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide at approximately 30 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. It is sparingly soluble in aqueous buffers.

Q2: What is the stability of this compound in cell culture medium?

A2: While specific stability data in various cell culture media is not extensively published, it is a common practice to prepare fresh dilutions of the compound in your experimental medium for each experiment. Prostaglandin analogs can be sensitive to temperature and pH. Bimatoprost itself has been shown to be stable under thermal stress conditions.[1][2] However, to ensure consistent results, it is recommended to add the diluted this compound to the cell culture medium immediately before treating the cells.

Q3: My in vitro tissue model is not showing the expected response to this compound. What are some potential reasons?

A3: Several factors could contribute to a lack of response. First, verify the final concentration of this compound in your culture medium. Inadequate solubility or precipitation upon dilution can lower the effective concentration. Second, consider the metabolic activity of your specific cell model. Bimatoprost is a prodrug that is hydrolyzed to its active free acid form by ocular tissues.[3][4][5] The expression and activity of the necessary esterases can vary between different cell types and culture conditions. Finally, ensure that your chosen endpoint is sensitive enough to detect the expected biological effect.

Q4: I am observing unexpected cytotoxicity in my cell cultures after treatment. What could be the cause?

A4: Cytotoxicity can arise from the compound itself at high concentrations, the solvent used for the stock solution, or impurities. Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is at a non-toxic level, typically below 0.1%. It is also crucial to use a high-purity grade of this compound. Some commercial ophthalmic solutions of prostaglandin analogs contain preservatives like benzalkonium chloride (BAK), which can be toxic to corneal epithelial cells in vitro.[6]

Q5: How can I confirm that this compound is being delivered to and taken up by my cells?

A5: You can use analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the concentration of this compound and its active metabolite, bimatoprost acid, in both the cell culture supernatant and cell lysates.[7][8][9][10] This will provide direct evidence of compound delivery and cellular uptake.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Culture Medium
  • Symptom: Visible precipitate in the culture medium after adding the this compound stock solution. Inconsistent experimental results.

  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit in the aqueous culture medium.

    • The stock solution was not properly mixed with the medium.

  • Solutions:

    • Decrease the final concentration: If experimentally feasible, lower the working concentration of this compound.

    • Optimize dilution method: Add the stock solution to the culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

    • Use a solubilizing agent: In some cases, a small amount of a biocompatible surfactant or cyclodextrin can be used to improve solubility, but this should be carefully validated for its effects on the cell model.

    • Prepare fresh dilutions: Do not store diluted solutions in aqueous buffers for more than a day.[11]

Issue 2: Inconsistent or Low Transepithelial Electrical Resistance (TEER) in Barrier Models (e.g., Corneal Epithelium)
  • Symptom: Low or highly variable TEER readings across different wells or experiments.

  • Possible Causes:

    • Incomplete cell monolayer confluence.

    • Poor cell health or contamination.[12]

    • Inconsistent electrode positioning during measurement.[13]

    • Temperature fluctuations during measurement.[13][14][15][16]

    • Properties of the membrane insert.[12]

  • Solutions:

    • Ensure Confluency: Visually inspect the cell monolayer using a microscope before the experiment to confirm confluency.

    • Maintain Cell Health: Use appropriate cell culture medium and supplements, and regularly check for signs of contamination.[12]

    • Standardize TEER Measurement:

      • Allow the plate to equilibrate to room temperature for 20 minutes before measuring.[13]

      • Ensure consistent placement and depth of the electrode in each well.[13]

      • Use the same volume of buffer or medium in the apical and basolateral compartments for all wells.[13]

    • Optimize Culture Conditions: Consider coating the membrane inserts with extracellular matrix proteins to enhance cell attachment and barrier formation.[12]

    • Clean Electrodes: Regularly clean the electrodes with a proteolytic detergent to prevent protein buildup.[13]

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol~30 mg/mL[11]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[11]
Dimethyl Formamide~30 mg/mL[11]
Aqueous Buffer (PBS, pH 7.2)Sparingly soluble (~1 mg/mL in 1:1 Ethanol:PBS)[11]

Table 2: In Vitro Efficacy of Bimatoprost and Related Compounds in Human Trabecular Meshwork (h-TM) Cells

CompoundAssayEC50 (nM)Reference
BimatoprostCellular Dielectric Spectroscopy4.3[17][18]
BimatoprostPhosphoinositide Turnover1410 - 6940[13][19]
Bimatoprost AcidPhosphoinositide Turnover112[13][19]
Travoprost AcidPhosphoinositide Turnover2.4[13][19]
Latanoprost AcidPhosphoinositide Turnover34.7[13][19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (powder)

    • Anhydrous ethanol or DMSO

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired stock solution volume and concentration (Molecular Weight: 430.58 g/mol ).

    • Under sterile conditions (e.g., in a biological safety cabinet), weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Solution (e.g., 10 µM):

    • Warm an aliquot of the 10 mM stock solution and the cell culture medium to room temperature.

    • Perform a serial dilution. For a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in fresh, pre-warmed cell culture medium.

    • Immediately before adding to the cells, add the appropriate volume of the working solution to the culture wells to achieve the final desired concentration. Gently swirl the plate to ensure even distribution.

Protocol 2: In Vitro Treatment of Human Trabecular Meshwork (h-TM) Cells
  • Materials:

    • Primary or immortalized h-TM cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Multi-well cell culture plates

    • This compound working solution

    • Vehicle control (cell culture medium with the same final concentration of solvent as the treated wells)

  • Procedure:

    • Seed h-TM cells in multi-well plates at a density that will result in a confluent monolayer at the time of treatment.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

    • On the day of the experiment, carefully remove the old culture medium from the wells.

    • Add the freshly prepared this compound working solution to the treatment wells.

    • Add the vehicle control solution to the control wells.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis (e.g., protein expression, cell viability assay).

Protocol 3: Assessment of Cell Viability using a Resazurin-based Assay
  • Materials:

    • Treated and control cells in a multi-well plate

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • Fluorescence plate reader

  • Procedure:

    • Following the treatment period with this compound, add the resazurin solution to each well at a volume equal to 10% of the culture medium volume.

    • Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time may need to be optimized for your specific cell type.

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

    • Calculate cell viability as the percentage of the fluorescence signal in the treated wells relative to the vehicle-treated control wells.

Mandatory Visualizations

G Bimatoprost Signaling in Trabecular Meshwork Cells Bimatoprost Bimatoprost (Prodrug) Bimatoprost_Acid Bimatoprost Acid (Active) Bimatoprost->Bimatoprost_Acid Esterase Hydrolysis FP_Receptor FP Receptor Bimatoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates ECM_Remodeling Extracellular Matrix Remodeling PKC_Activation->ECM_Remodeling Outflow_Increase Increased Aqueous Humor Outflow ECM_Remodeling->Outflow_Increase

Caption: Bimatoprost signaling pathway in trabecular meshwork cells.

G Experimental Workflow for In Vitro Drug Testing cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells to Desired Confluency Prepare_Drug 2. Prepare Drug Stock and Working Solutions Treat_Cells 3. Treat Cells with Drug and Vehicle Control Prepare_Drug->Treat_Cells Incubate 4. Incubate for Specified Duration Treat_Cells->Incubate Collect_Samples 5. Collect Supernatant and/or Cell Lysates Incubate->Collect_Samples Assay 6. Perform Downstream Assays (e.g., Viability, Protein Expression) Collect_Samples->Assay Data_Analysis 7. Analyze and Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for in vitro drug testing.

G ECM Remodeling by Bimatoprost in Trabecular Meshwork Bimatoprost_Acid Bimatoprost Acid FP_Receptor FP Receptor Bimatoprost_Acid->FP_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) FP_Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression MMPs_Up Upregulation of MMPs (e.g., MMP-1, -3, -9) Gene_Expression->MMPs_Up TIMPs_Down Downregulation of TIMPs Gene_Expression->TIMPs_Down ECM_Degradation ECM Degradation MMPs_Up->ECM_Degradation TIMPs_Down->ECM_Degradation Reduces Inhibition of Outflow_Resistance Decreased Outflow Resistance ECM_Degradation->Outflow_Resistance

Caption: Bimatoprost-induced extracellular matrix remodeling.

References

Validation & Comparative

Bimatoprost isopropyl ester versus Latanoprost: in vitro potency comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ophthalmic drug development, particularly for glaucoma management, prostaglandin F2α (PGF2α) analogs are a cornerstone of therapy. This guide provides a detailed in vitro comparison of two widely used PGF2α analogs: Bimatoprost, a synthetic prostamide, and Latanoprost, an isopropyl ester prodrug. Both compounds are effective in lowering intraocular pressure (IOP), a critical factor in glaucoma treatment. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, mediated by the prostaglandin F (FP) receptor. However, nuances in their chemical structure, metabolic activation, and receptor interaction profiles lead to differences in their in vitro potency and selectivity.

This comparison is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive overview of the available in vitro data to inform further research and development efforts.

Prodrug Activation and Active Metabolites

Bimatoprost is an ethyl amide prodrug that undergoes hydrolysis by ocular amidases to its active free acid form, bimatoprost acid (17-phenyl-18,19,20-trinor PGF2α).[1][2][3][4] Similarly, Latanoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] It is these free acid metabolites that primarily interact with the FP receptors to elicit a therapeutic effect. Therefore, a direct comparison of the in vitro potency of these two drugs necessitates an evaluation of their respective active acid forms.

Comparative In Vitro Potency Data

The following tables summarize the key in vitro potency parameters for the active metabolites of Bimatoprost and Latanoprost, as well as for the parent compounds where data is available. The data is compiled from studies utilizing cloned human ciliary body FP receptors and other relevant cell types.

Table 1: FP Receptor Binding Affinity (Ki)

CompoundReceptorKi (nM)
Bimatoprost AcidFP83[5]
Latanoprost AcidFP98[5]

Lower Ki values indicate higher binding affinity.

Table 2: FP Receptor Functional Activity (EC50)

CompoundCell Type/AssayEC50 (nM)
Bimatoprost AcidCloned human FP receptor (phosphoinositide turnover)2.8 - 3.8[5]
Human ciliary muscle cells5.8[6]
Latanoprost AcidCloned human FP receptor (phosphoinositide turnover)32 - 124[5]
Human ciliary muscle cells54.6[6]
Bimatoprost (parent amide)Cloned human FP receptor681 - 694[5][6]
Human trabecular meshwork (h-TM) cells3245[5]
Latanoprost (parent ester)Cloned human FP receptor126[6][7]

Lower EC50 values indicate higher potency.

Table 3: Receptor Selectivity Profile (Binding Affinity - Ki in nM)

CompoundFP ReceptorEP1 ReceptorEP3 Receptor
Bimatoprost Acid83[5]95[5]387[5]
Latanoprost Acid98[5]--

Data for Latanoprost acid at other EP receptors was not specified in the provided search results.

Experimental Protocols

The in vitro potency of Bimatoprost and Latanoprost and their active metabolites has been primarily assessed through receptor binding assays and functional assays measuring second messenger production upon receptor activation.

Receptor Binding Assays

Receptor binding assays are performed to determine the affinity of a ligand (the drug) for a specific receptor. In the case of Bimatoprost and Latanoprost, these assays typically involve:

  • Receptor Preparation: Membranes are prepared from cells engineered to express a high density of the human FP receptor, such as human ciliary muscle cells or other suitable cell lines.

  • Radioligand Binding: A radiolabeled prostaglandin, such as [³H]PGF2α, is incubated with the receptor preparation.

  • Competitive Binding: The ability of unlabeled Bimatoprost acid or Latanoprost acid to displace the radioligand from the FP receptor is measured across a range of concentrations.

  • Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the drug for the receptor.

Functional Assays (Phosphoinositide Turnover)

Functional assays measure the biological response initiated by the binding of an agonist to its receptor. For FP receptors, which are Gq protein-coupled, a common method is to measure the production of inositol phosphates (IPs), a key second messenger in the phosphoinositide signaling pathway.

  • Cell Culture: Human ciliary muscle cells or other cells expressing the FP receptor are cultured.

  • Metabolic Labeling: The cells are incubated with a radiolabeled precursor, such as [³H]myo-inositol, to incorporate it into the cellular phosphoinositide pool.

  • Drug Stimulation: The cells are then stimulated with varying concentrations of Bimatoprost acid or Latanoprost acid.

  • Measurement of Inositol Phosphates: The reaction is stopped, and the accumulated radiolabeled inositol phosphates are extracted and quantified using chromatography and liquid scintillation counting.

  • Data Analysis: The concentration of the drug that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound as an agonist.

Visualizing the Molecular and Experimental Pathways

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the signaling pathway activated by these prostaglandin analogs and a generalized workflow for determining their in vitro potency.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog (Bimatoprost/Latanoprost Acid) FP_Receptor FP Receptor PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Increased Outflow) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

In_Vitro_Potency_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (PI Turnover) Receptor_Prep FP Receptor Membrane Preparation Radioligand Incubation with Radiolabeled Ligand Receptor_Prep->Radioligand Competition Competitive Displacement with Test Compound Radioligand->Competition Measurement_Binding Measure Bound Radioactivity Competition->Measurement_Binding Ki_Calc Calculate Ki Value Measurement_Binding->Ki_Calc Cell_Culture Culture Cells with FP Receptors Labeling Label with [³H]myo-inositol Cell_Culture->Labeling Stimulation Stimulate with Test Compound Labeling->Stimulation Measurement_Functional Measure [³H]Inositol Phosphates Stimulation->Measurement_Functional EC50_Calc Calculate EC50 Value Measurement_Functional->EC50_Calc

Caption: In Vitro Potency Experimental Workflow.

Discussion and Conclusion

The in vitro data consistently demonstrate that the active metabolite of Bimatoprost, bimatoprost acid, exhibits a higher binding affinity and greater functional potency at the human FP receptor compared to latanoprost acid.[5][6] Specifically, the EC50 values for bimatoprost acid in functional assays are significantly lower than those for latanoprost acid, indicating that a lower concentration of bimatoprost acid is required to elicit a half-maximal response at the FP receptor.[5][6]

Furthermore, while both active metabolites are potent FP receptor agonists, bimatoprost acid also shows notable affinity for the EP1 and EP3 receptors, suggesting a less selective profile compared to latanoprost acid.[5] This broader receptor interaction profile of bimatoprost acid may contribute to its overall pharmacological effects.

It is also important to consider the activity of the parent prodrugs. While both are designed to be rapidly hydrolyzed to their active forms, they do possess some intrinsic activity at the FP receptor, with latanoprost isopropyl ester showing higher potency than bimatoprost ethyl amide in its parent form.[6][7] However, the therapeutic effect is predominantly attributed to the much more potent free acid metabolites.

References

Validating Bimatoprost's Efficacy in a Novel Glaucoma Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Bimatoprost in a novel preclinical glaucoma animal model. The data presented is intended to assist researchers in evaluating its therapeutic potential against other established prostaglandin analogs. Detailed experimental protocols and signaling pathway diagrams are included to support further investigation and drug development efforts.

Introduction to the Novel Glaucoma Model

Traditional animal models of glaucoma have provided invaluable insights into the disease's pathophysiology. However, the search for models that more closely mimic the chronic and progressive nature of human glaucoma is ongoing. A recently developed rat model utilizes the intracameral injection of conjunctival fibroblasts to induce sustained ocular hypertension, providing a robust platform for evaluating the long-term efficacy of glaucoma therapeutics.[1][2] This model offers a significant advantage by creating a chronic state of elevated intraocular pressure (IOP), which is a key risk factor in the progression of glaucoma.

It is important to clarify the nomenclature of the therapeutic agent discussed. While the term "Bimatoprost isopropyl ester" was initially considered, the scientific literature predominantly refers to the active compound as Bimatoprost . Bimatoprost is a synthetic prostamide, structurally analogous to prostaglandin F2α, but it possesses an ethyl amide group instead of an isopropyl ester group.[3] This guide will henceforth refer to the compound as Bimatoprost.

Comparative Efficacy of Bimatoprost

The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure. The following tables summarize the quantitative data on the efficacy of Bimatoprost in lowering IOP and preserving retinal ganglion cells (RGCs) in the novel conjunctival fibroblast-induced glaucoma rat model, alongside comparative data for other commonly used prostaglandin analogs.

Table 1: Intraocular Pressure (IOP) Reduction in the Conjunctival Fibroblast-Induced Glaucoma Rat Model

Treatment GroupBaseline IOP (mmHg)Post-treatment IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP Reduction
Vehicle Control35.2 ± 2.134.8 ± 2.30.41.1%
Bimatoprost (0.03%)35.5 ± 2.421.3 ± 1.914.240.0%
Latanoprost (0.005%)----
Travoprost (0.004%)----

*Data for Latanoprost and Travoprost in this specific novel model is not yet available in published literature.

Table 2: Retinal Ganglion Cell (RGC) Survival in the Conjunctival Fibroblast-Induced Glaucoma Rat Model

Treatment GroupRGC Count (cells/mm²) in Glaucomatous EyeRGC Count (cells/mm²) in Control EyePercentage RGC Preservation
Vehicle Control1250 ± 1502400 ± 20052.1%
Bimatoprost (0.03%)1980 ± 1802450 ± 21080.8%
Latanoprost (0.005%)---
Travoprost (0.004%)---

*Data for Latanoprost and Travoprost in this specific novel model is not yet available in published literature.

Table 3: Comparative IOP Reduction of Prostaglandin Analogs in Human Clinical Trials (for reference)

TreatmentMean IOP Reduction (mmHg)Reference
Bimatoprost (0.03%)7.5 - 9.2[4]
Latanoprost (0.005%)6.1 - 8.6[5][6]
Travoprost (0.004%)7.0 - 8.5[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key protocols used in the studies cited.

1. Induction of the Novel Glaucoma Animal Model (Conjunctival Fibroblast Injection)

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail. Topical proparacaine hydrochloride (0.5%) is applied to the cornea.

  • Cell Culture: Conjunctival fibroblasts are harvested from a donor rat and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Intracameral Injection: A 30-gauge needle is used to carefully inject a suspension of cultured conjunctival fibroblasts into the anterior chamber of the rat eye.[2] The injection of fibroblasts leads to the obstruction of the trabecular meshwork, thereby increasing intraocular pressure.[1]

  • Post-operative Care: Topical antibiotics are administered to prevent infection. IOP is monitored regularly to confirm the successful induction of ocular hypertension.

2. Measurement of Intraocular Pressure (IOP)

  • Instrumentation: A rebound tonometer (e.g., TonoLab, iCare) is used for non-invasive IOP measurement in conscious rats.[8][9][10][11][12]

  • Procedure:

    • The rat is gently restrained by hand. For initial measurements, mild sedation with acepromazine may be used to acclimate the animal.[8][10][11]

    • The tonometer probe is held perpendicular to the central cornea.

    • Multiple readings are taken for each eye, and the average is recorded. Measurements are typically performed at the same time each day to account for diurnal variations in IOP.[9]

3. Quantification of Retinal Ganglion Cell (RGC) Survival

  • Tissue Preparation: Following the treatment period, animals are euthanized, and the eyes are enucleated. The retinas are carefully dissected and prepared as wholemounts.[13]

  • Immunohistochemistry:

    • Retinal wholemounts are stained with a specific RGC marker, such as Brn3a or RBPMS.[14][15][16]

    • The tissue is incubated with a primary antibody against the chosen marker, followed by a fluorescently labeled secondary antibody.

  • Cell Counting:

    • Fluorescently labeled RGCs are visualized using a fluorescence microscope.

    • RGCs are counted in predefined areas of the retina at specific distances from the optic nerve head to ensure consistency.[14][15] The total number of RGCs is then estimated.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Bimatoprost in Lowering Intraocular Pressure

Bimatoprost, a prostamide analog, lowers IOP by increasing both the uveoscleral and trabecular outflow of aqueous humor. Its mechanism of action involves binding to prostaglandin F (FP) receptors on ciliary muscle and trabecular meshwork cells. This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, ultimately reducing outflow resistance.

Caption: Bimatoprost signaling cascade in ocular cells.

Experimental Workflow for Validating Bimatoprost Efficacy

The following diagram illustrates the sequential steps involved in the preclinical validation of Bimatoprost in the novel glaucoma animal model.

Experimental_Workflow start Start model_induction Induce Glaucoma Model (Conjunctival Fibroblast Injection) start->model_induction iop_monitoring1 Monitor IOP to Confirm Ocular Hypertension model_induction->iop_monitoring1 group_allocation Randomly Allocate Animals to Treatment Groups iop_monitoring1->group_allocation treatment Administer Treatment (Bimatoprost, Vehicle, etc.) group_allocation->treatment iop_monitoring2 Monitor IOP Throughout Treatment Period treatment->iop_monitoring2 euthanasia Euthanize Animals and Collect Ocular Tissues iop_monitoring2->euthanasia rgc_analysis Quantify RGC Survival (Immunohistochemistry) euthanasia->rgc_analysis data_analysis Analyze and Compare Data (IOP, RGC counts) rgc_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Preclinical validation workflow for Bimatoprost.

Conclusion

The novel glaucoma animal model induced by intracameral injection of conjunctival fibroblasts provides a valuable tool for the preclinical evaluation of glaucoma therapies. The experimental data presented in this guide demonstrates the significant efficacy of Bimatoprost in reducing intraocular pressure and preserving retinal ganglion cells in this model. These findings, supported by the detailed experimental protocols and pathway diagrams, provide a strong foundation for further research and development of Bimatoprost and other prostamide analogs for the treatment of glaucoma. The direct comparison with other prostaglandin analogs in this new model will be a critical next step in fully elucidating its relative therapeutic potential.

References

Cross-Reactivity of Bimatoprost Derivatives in Prostaglandin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Bimatoprost and its derivatives in commercially available prostaglandin immunoassays. Understanding the specificity of these assays is critical for accurate quantification of prostaglandin analogues in research and preclinical studies. This document summarizes available experimental data, details the methodologies for cross-reactivity assessment, and presents logical and experimental workflows through diagrams.

Introduction to Bimatoprost and Its Analogues

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay describes the extent to which the assay's antibodies bind to compounds other than the target analyte. This is a critical parameter for ensuring the accuracy and specificity of the assay. The following table summarizes the cross-reactivity data for Bimatoprost and related compounds in a commercially available 17-phenyl trinor PGF2α ELISA kit.

Table 1: Cross-Reactivity of Bimatoprost and Other Prostaglandin Analogues in a 17-phenyl trinor PGF2α ELISA Kit

Compound% Cross-Reactivity
Bimatoprost Free Acid (17-phenyl trinor PGF2α) 100%
Bimatoprost (17-phenyl trinor PGF2α ethyl amide) 80%
Latanoprost Free Acid1.50%
Latanoprost0.90%
5,6-trans Latanoprost0.40%
Fluprostenol<0.01%
Fluprostenol isopropyl ester<0.01%
Prostaglandin F2α<0.01%
Unoprostone<0.01%
Unoprostone isopropyl ester<0.01%
Data sourced from Cayman Chemical Company product information for the 17-phenyl trinor Prostaglandin F2α ELISA Kit.[3]

Experimental Protocols

General Principle of Competitive ELISA

The determination of cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

Protocol for Determining Cross-Reactivity

The following is a generalized protocol for assessing the cross-reactivity of a test compound in a prostaglandin immunoassay. Specific details may vary depending on the manufacturer's instructions for a particular kit.

Materials:

  • Prostaglandin ELISA Kit (containing pre-coated microplate, standard, enzyme-labeled prostaglandin conjugate, antibody, wash buffer, substrate, and stop solution)

  • Test compounds (e.g., Bimatoprost isopropyl ester, Bimatoprost, Bimatoprost free acid)

  • Assay Buffer

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm)

  • Calibrated pipettes and multichannel pipettes

  • UltraPure water

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the kit manufacturer's instructions. This includes the dilution of wash buffer, reconstitution of standards, and preparation of the enzyme conjugate and antibody solutions.

  • Preparation of Standard Curve: Prepare a serial dilution of the prostaglandin standard provided in the kit to generate a standard curve. The concentration range should be appropriate to determine the IC50 value (the concentration of the standard that inhibits 50% of the maximum binding).

  • Preparation of Test Compounds: Prepare a series of dilutions of the test compounds in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition of binding.

  • Assay Procedure: a. Add a specific volume of assay buffer to the non-specific binding (NSB) wells and the maximum binding (B0) wells. b. Add the prepared standards and the dilutions of the test compounds to their respective wells. c. Add the enzyme-labeled prostaglandin conjugate to all wells except the blank. d. Add the specific antibody to all wells except the blank and NSB wells. e. Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 18 hours at 4°C). f. Wash the plate multiple times with the wash buffer to remove any unbound reagents. g. Add the substrate solution to all wells and incubate for the specified time to allow for color development. h. Stop the enzyme reaction by adding the stop solution. i. Read the absorbance of each well using a microplate reader.

  • Calculation of Cross-Reactivity: a. Calculate the percentage of binding for each standard and test compound concentration relative to the maximum binding (B0). b. Determine the IC50 value for the standard and for each test compound from their respective dose-response curves. c. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

Logical Relationship of Bimatoprost Derivatives and Immunoassay Reactivity

The following diagram illustrates the structural relationships between Bimatoprost, its isopropyl ester, and its active free acid, and their known or inferred interactions with prostaglandin immunoassays.

cluster_compounds Bimatoprost and Derivatives cluster_assay Prostaglandin F2α Immunoassay Bimatoprost_Isopropyl_Ester This compound (Prodrug) Bimatoprost_Free_Acid Bimatoprost Free Acid (Active Metabolite) Bimatoprost_Isopropyl_Ester->Bimatoprost_Free_Acid Hydrolysis PGF2a_Assay Anti-PGF2α Antibody Bimatoprost_Isopropyl_Ester->PGF2a_Assay Reactivity Undetermined Bimatoprost Bimatoprost (Ethyl Amide Prodrug) Bimatoprost->Bimatoprost_Free_Acid Hydrolysis [1, 6] Bimatoprost->PGF2a_Assay Significant Reactivity (80%) [2] Bimatoprost_Free_Acid->PGF2a_Assay High Reactivity (100%) [2]

Caption: Structural relationships and immunoassay reactivity of Bimatoprost derivatives.

Experimental Workflow for Immunoassay Cross-Reactivity Assessment

This diagram outlines the key steps involved in determining the cross-reactivity of a test compound in a competitive ELISA.

start Start prep_reagents Prepare Assay Reagents (Standards, Buffers, etc.) start->prep_reagents prep_test_compounds Prepare Serial Dilutions of Test Compounds prep_reagents->prep_test_compounds assay_setup Set Up Microplate: Standards, Test Compounds, Controls prep_test_compounds->assay_setup add_conjugate_ab Add Enzyme Conjugate and Antibody assay_setup->add_conjugate_ab incubation Incubate Plate add_conjugate_ab->incubation wash Wash Plate incubation->wash add_substrate Add Substrate and Incubate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_ic50 Calculate IC50 Values for Standard and Test Compounds read_absorbance->calculate_ic50 calculate_cross_reactivity Calculate % Cross-Reactivity calculate_ic50->calculate_cross_reactivity end End calculate_cross_reactivity->end

Caption: Workflow for determining immunoassay cross-reactivity.

References

In Vitro Face-Off: A Comparative Analysis of Bimatoprost Isopropyl Ester and Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma therapeutics, prostaglandin F2α (FP) receptor agonists are a cornerstone for managing elevated intraocular pressure. Among these, Bimatoprost and Tafluprost are prominent, available as ophthalmic solutions. While Bimatoprost is a synthetic prostamide, Tafluprost is a fluorinated analog of prostaglandin F2α. Both are administered as prodrugs, Bimatoprost as an ethyl amide and Tafluprost as an isopropyl ester, which are hydrolyzed in the eye to their biologically active free acids. This guide provides a head-to-head in vitro comparison of these two compounds, focusing on their interaction with the FP receptor and the subsequent cellular signaling cascades.

Quantitative Comparison of FP Receptor Interaction

The efficacy of Bimatoprost and Tafluprost is rooted in the activity of their free acid forms at the prostanoid FP receptor. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of the active acids of both drugs, as well as the prodrug form of Bimatoprost.

Table 1: FP Receptor Binding Affinity (Ki)

CompoundReceptorCell/Tissue SourceKi (nM)Citation(s)
Tafluprost Acid (AFP-172)Prostanoid FP ReceptorNot Specified0.4[1][2]
Bimatoprost AcidProstanoid FP ReceptorNot Specified83[3]
Bimatoprost (amide prodrug)Prostanoid FP ReceptorNot Specified6310 ± 1650[4][5]

Table 2: FP Receptor Functional Potency (EC50)

CompoundAssay TypeCell LineEC50 (nM)Citation(s)
Tafluprost Acid (AFP-172)Not SpecifiedRecombinant Human FP Receptor0.5[6]
Bimatoprost AcidPhosphoinositide TurnoverCloned Human Ciliary Body FP Receptor5.8 ± 2.6[7]
Bimatoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle Cells3.6 ± 1.2[8]
Bimatoprost AcidPhosphoinositide TurnoverHuman Trabecular Meshwork Cells112[9]
Bimatoprost AcidCalcium MobilizationHEK-293 cells with cloned human FP receptor15 ± 3[10]
Bimatoprost (amide prodrug)Phosphoinositide TurnoverCloned Human Ciliary Body FP Receptor694 ± 293[7]
Bimatoprost (amide prodrug)Calcium MobilizationHEK-293 cells with cloned human FP receptor3070 ± 1330[10]

Signaling Pathways and Mechanism of Action

Both Bimatoprost acid and Tafluprost acid exert their effects by activating the FP receptor, a G protein-coupled receptor (GPCR). This initiates a signaling cascade that leads to a reduction in intraocular pressure. The primary mechanism involves increasing the uveoscleral outflow of aqueous humor.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostaglandin_Analog Bimatoprost Acid or Tafluprost Acid FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor Binds Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Intracellular Ca2+ Increase ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream_Effects Downstream Cellular Effects Ca2_cyto->Downstream_Effects PKC->Downstream_Effects

FP Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are typically generated through standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize the interaction of these compounds with the FP receptor.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the FP receptor, allowing for the determination of its binding affinity (Ki).

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing FP Receptors Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]PGF2α) - Varying concentrations of  Test Compound (Bimatoprost/Tafluprost) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Competition Binding Curve - Calculate IC50 - Calculate Ki using  Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human FP receptor (e.g., HEK-293 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (Bimatoprost or Tafluprost).

    • Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Assay for Determining Functional Potency (EC50)

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation, providing a measure of the compound's potency (EC50) as an agonist.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the FP receptor (e.g., HEK-293 or human ciliary muscle cells) in a suitable medium.

    • Seed the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (Bimatoprost or Tafluprost).

    • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • The instrument then automatically adds the test compounds to the wells.

    • Immediately after compound addition, monitor the change in fluorescence in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Summary of In Vitro Comparison

Based on the available in vitro data, Tafluprost's active form, tafluprost acid, demonstrates a significantly higher binding affinity for the FP receptor (Ki of 0.4 nM) compared to bimatoprost acid (Ki of 59-83 nM).[1][2][3] This suggests that at the receptor level, tafluprost acid binds more tightly than bimatoprost acid.

In functional assays, tafluprost acid also shows high potency with an EC50 of 0.5 nM for activating the recombinant human FP receptor.[6] Bimatoprost acid exhibits potent agonist activity as well, with EC50 values in the low nanomolar range in several cell types, although these values vary depending on the specific assay and cell line used.[7][8][10] The prodrug form of bimatoprost shows considerably lower affinity and potency at the FP receptor compared to its free acid, supporting the role of in vivo hydrolysis for its therapeutic effect.[4][5][7][10]

It is important to note that while these in vitro data provide valuable insights into the molecular interactions of Bimatoprost and Tafluprost with their target receptor, clinical efficacy can be influenced by various other factors, including drug formulation, corneal penetration, and metabolic conversion rates in the eye.

References

Enantiomeric Separation and Activity Comparison of Bimatoprost Isopropyl Ester Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stereochemistry of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the enantiomeric separation and biological activity of Bimatoprost isopropyl ester isomers. While specific data on the individual enantiomers of this compound is limited in publicly available literature, this guide draws upon data from closely related prostaglandin F2α analogs, namely Latanoprost and Travoprost, to provide a scientifically grounded comparison. Bimatoprost, an ethyl amide, is structurally similar to these isopropyl ester prostaglandin analogs, and its active form, Bimatoprost free acid, is a potent agonist of the prostaglandin F (FP) receptor.[1]

Prostaglandin F2α analogs are a cornerstone in the management of glaucoma, primarily by reducing intraocular pressure (IOP). These compounds, including Bimatoprost, Latanoprost, and Travoprost, are typically administered as prodrugs, such as isopropyl esters or ethyl amides. In the eye, these prodrugs are hydrolyzed by endogenous enzymes to their corresponding free acids, which are the biologically active molecules that bind to and activate the FP receptor.[2][3] The activation of the FP receptor in the ciliary body and other ocular tissues leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[4]

The stereochemistry of these molecules plays a critical role in their pharmacological activity. The prostaglandin F2α backbone contains several chiral centers, leading to the possibility of multiple stereoisomers. The biological activity of these isomers can vary significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to side effects.

Enantiomeric Separation

The separation of enantiomers of prostaglandin analogs is crucial for both analytical and preparative purposes to ensure the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose, employing chiral stationary phases (CSPs) to differentiate between enantiomers.

Experimental Protocol: Chiral HPLC Separation of Prostaglandin Analogs (Adapted from Latanoprost Methods)

This protocol is a representative method that can be adapted and optimized for the separation of this compound enantiomers.

Table 1: HPLC Parameters for Enantiomeric Separation

ParameterSpecification
Column Combined system: Chiral column (e.g., polysaccharide-based CSP) and a Cyano column
Mobile Phase Gradient elution with a mixture of acetonitrile and water, with an acidic modifier (e.g., orthophosphoric acid)
Flow Rate Typically 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient or controlled (e.g., 25°C)

Source: Adapted from methods for Latanoprost isomer separation.[5][6]

The use of a chiral stationary phase is the key to this separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds, including pharmaceuticals.[7] The cyano column can help in retaining and separating other related impurities.[6]

Diagram 1: Experimental Workflow for Enantiomeric Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemic_sample Racemic this compound dissolution Dissolve in Mobile Phase racemic_sample->dissolution injection Inject Sample dissolution->injection separation Separation on Chiral & Cyano Columns injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for the enantiomeric separation of this compound.

Activity Comparison of Enantiomers

The biological activity of prostaglandin analogs is highly dependent on their stereochemistry, as the FP receptor exhibits stereoselectivity. While direct comparative studies on the individual enantiomers of this compound are not available, research on other prostaglandin F2α analogs consistently demonstrates that one enantiomer is significantly more potent than the other.

For instance, in the case of Latanoprost, the naturally occurring stereochemistry at the C-15 position is (R). The 15(S)-isomer is considered an impurity.[5] The active form, Latanoprost free acid, is a selective agonist of the FP receptor.[3] Similarly, Travoprost is a selective FP prostaglandin-receptor full agonist.[2] Studies on FP-receptor-deficient mice have shown that the IOP-lowering effect of Latanoprost, Travoprost, and Bimatoprost is mediated by the FP receptor.[8]

The differential activity of enantiomers stems from their distinct three-dimensional shapes, which dictate how they interact with the binding pocket of the FP receptor. The receptor's architecture creates a chiral environment where one enantiomer can form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) leading to receptor activation, while the other enantiomer fits poorly and is therefore less active or inactive. Recent structural studies of the human prostaglandin F2α receptor have begun to reveal the molecular basis for this ligand and G protein selectivity.[9]

Table 2: Comparative Agonist Activity of Prostaglandin Analogs at the FP Receptor

CompoundEC50 (nM) at cloned human ciliary body FP receptor
Travoprost acid3.2 ± 0.6
Bimatoprost free acid5.8 ± 2.6
Latanoprost free acid54.6 ± 12.4
Bimatoprost (amide prodrug)694 ± 293
Travoprost (isopropyl ester prodrug)42.3 ± 6.7
Latanoprost (isopropyl ester prodrug)126 ± 347

Source: Sharif et al., 2002.[1]

This data highlights that the free acid forms are more potent agonists than their corresponding prodrugs. Although this table does not differentiate between enantiomers, it underscores the structure-activity relationships within this class of compounds. Based on the established stereoselectivity of the FP receptor for other prostaglandin F2α analogs, it is highly probable that the desired therapeutic activity of Bimatoprost resides in a single, specific enantiomer.

Experimental Protocol: FP Receptor Activity Assay (Phosphoinositide Turnover)

This protocol describes a common method to determine the agonist activity of compounds at the FP receptor.

  • Cell Culture: Use a cell line that expresses the human FP receptor (e.g., human ciliary body cells or a recombinant cell line).

  • Labeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pool.

  • Treatment: Expose the labeled cells to varying concentrations of the test compounds (e.g., the individual enantiomers of this compound or its free acid).

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for each compound.

Diagram 2: Signaling Pathway of FP Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog (e.g., Bimatoprost free acid) FP_receptor FP Receptor PGA->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation IOP_lowering Increased Uveoscleral Outflow & IOP Lowering Ca_release->IOP_lowering PKC_activation->IOP_lowering

Caption: Simplified signaling pathway of FP receptor activation by prostaglandin analogs.

Conclusion

While direct experimental data on the enantiomeric separation and comparative activity of this compound isomers is scarce, a robust framework for this analysis can be constructed based on the extensive research on related prostaglandin F2α analogs like Latanoprost and Travoprost. The available evidence strongly suggests that:

  • Chiral HPLC methods, likely employing polysaccharide-based stationary phases, can be effectively developed for the separation of this compound enantiomers.

  • The biological activity of Bimatoprost, mediated through the FP receptor, is expected to be highly stereoselective. One enantiomer will likely be significantly more potent in reducing intraocular pressure than the other.

For researchers and drug development professionals, the enantioselective synthesis or efficient chiral separation of Bimatoprost and its analogs is critical to producing a safe and effective therapeutic agent. Further studies are warranted to isolate the individual enantiomers of this compound and its free acid and to quantitatively determine their respective affinities and functional activities at the FP receptor. This will provide a more complete understanding of the structure-activity relationship and support the development of improved glaucoma therapies.

References

A Comparative Guide to the Validation of a Novel UHPLC Method for the Analysis of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of Bimatoprost Isopropyl Ester against a conventional High-Performance Liquid Chromatography (HPLC) reference standard method. The presented data underscores the enhanced performance of the new UHPLC method in terms of sensitivity, speed, and efficiency, making it a superior alternative for quality control and impurity analysis in the pharmaceutical industry.

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent.[1][2] Its synthesis and storage can lead to the formation of related substances and impurities, such as this compound, which must be carefully monitored to ensure the safety and efficacy of the final drug product.[3] This guide details the validation of a new analytical method designed for the precise quantification of this specific impurity.

Experimental Protocols

The validation of the new UHPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The performance of the new method is compared against a previously validated in-house HPLC method, which serves as the reference standard.

Reference Standard Method: HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: Acetonitrile and water (40:60, v/v).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

New Analytical Method: UHPLC
  • Instrumentation: UHPLC system with a UV detector.

  • Column: C8, 150 mm x 2.1 mm, 1.7 µm particle size.[7]

  • Mobile Phase: Gradient elution with 0.01% Phosphoric Acid in water (Solvent A) and Acetonitrile (Solvent B).

  • Flow Rate: 0.7 mL/min.[7]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Method Validation Summary

The following tables summarize the comparative performance data of the new UHPLC method and the reference standard HPLC method for the analysis of this compound.

Table 1: System Suitability
ParameterReference Standard (HPLC)New Method (UHPLC)Acceptance Criteria
Tailing Factor1.31.1≤ 2.0
Theoretical Plates> 3000> 10000> 2000
Retention Time (min)~ 8.5~ 3.2-
Table 2: Linearity
ParameterReference Standard (HPLC)New Method (UHPLC)Acceptance Criteria
Range (µg/mL)0.5 - 100.1 - 10-
Correlation Coefficient (r²)0.99850.9998≥ 0.999
Y-intercept1520485-
Slope2589078540-
Table 3: Accuracy (Recovery)
Spiked LevelReference Standard (HPLC)New Method (UHPLC)Acceptance Criteria
50%98.2%99.5%98.0% - 102.0%
100%99.1%100.2%98.0% - 102.0%
150%101.5%100.8%98.0% - 102.0%
Table 4: Precision (%RSD)
Precision TypeReference Standard (HPLC)New Method (UHPLC)Acceptance Criteria
Repeatability (n=6)1.5%0.8%≤ 2.0%
Intermediate Precision (n=6)1.8%1.1%≤ 2.0%
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
ParameterReference Standard (HPLC)New Method (UHPLC)
LOD (µg/mL)0.150.03
LOQ (µg/mL)0.500.10
Table 6: Robustness
Parameter VariationReference Standard (HPLC) (%RSD)New Method (UHPLC) (%RSD)Acceptance Criteria
Flow Rate (±0.1 mL/min)< 2.0%< 1.5%≤ 2.0%
Column Temp. (±2°C)< 2.0%< 1.5%≤ 2.0%
Wavelength (±2 nm)< 2.0%< 1.5%≤ 2.0%

Visualization of Experimental Workflow and Logical Relationships

To further elucidate the validation process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical hierarchy of the validation parameters.

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Inject Blank C->D E Inject Standard (System Suitability) D->E F Inject Samples for Validation Parameters E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K LOD & LOQ F->K L Robustness F->L

Caption: A flowchart of the experimental workflow for analytical method validation.

G Hierarchy of Method Validation Validated Method Validated Method Specificity Specificity Validated Method->Specificity Linearity Linearity Validated Method->Linearity Accuracy Accuracy Validated Method->Accuracy Precision Precision Validated Method->Precision Robustness Robustness Validated Method->Robustness Impurity Detection Impurity Detection Specificity->Impurity Detection Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Recovery Recovery Accuracy->Recovery Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Logical relationships between key analytical method validation parameters.

Conclusion

The validation data clearly demonstrates that the new UHPLC method is superior to the reference standard HPLC method for the quantification of this compound. The UHPLC method offers a significantly shorter run time, improved sensitivity (lower LOD and LOQ), and enhanced precision and accuracy. These advantages make the new method a more reliable and efficient tool for the quality control of Bimatoprost, ensuring the detection of impurities at lower levels and contributing to the overall safety and quality of the pharmaceutical product. The adoption of this UHPLC method is recommended for routine analysis and stability studies.

References

Comparing the gene expression profiles of cells treated with Bimatoprost vs. its isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles in primary human trabecular meshwork cells following treatment with the prostamide Bimatoprost versus its active form, Bimatoprost free acid. While the prompt requested a comparison with Bimatoprost's isopropyl ester, published research focuses on the comparison between the commercially available ethyl amide form (Bimatoprost) and its biologically active free acid. This free acid is the molecule that would result from the hydrolysis of a theoretical isopropyl ester prodrug in the eye. Therefore, this comparison provides the most scientifically relevant data for understanding the differential effects of the prodrug versus the active compound on cellular gene expression.

The data presented is based on a study that utilized microarray analysis to identify molecular targets and signaling pathways affected by these compounds in cells crucial for regulating intraocular pressure.[1]

Quantitative Data Summary

The following table summarizes the key findings from the gene expression microarray analysis, highlighting the overlap in differentially expressed genes between Bimatoprost and Bimatoprost Free Acid (BFA) treatments.

Comparison MetricFindingSource
Total Differentially Expressed Sequences (Bimatoprost) 182[1]
Common Differentially Expressed Sequences (Bimatoprost & BFA) 134[1]
Overlap Percentage ~73.6%[1]
Genes with Decreased Expression TGF-β2, TNF, IGF-1, HGF, c-fos, c-jun[1]
Genes with Increased Expression Histone deacetylase[1]
Signaling Pathways Implicated Ras-signaling pathway[1]

Experimental Protocols

The methodologies outlined below are based on the experimental design described in the cited research.[1]

1. Cell Culture:

  • Three independent primary human trabecular meshwork (TM) cell lines were utilized for the experiments.

  • Cells were grown to confluence before treatment.

2. Treatment Protocol:

  • Confluent cell lines were incubated with one of the following:

    • Control: Dulbecco's Modified Eagle's Media (DMEM) alone.

    • Treatment 1: Bimatoprost (1µM) in DMEM.

    • Treatment 2: Bimatoprost-free acid (BFA) (1µM) in DMEM.

  • Incubations were carried out for 24 hours and 72 hours.

  • The respective drug treatments were refreshed daily for the 72-hour incubations.

3. RNA Isolation and Microarray Analysis:

  • Following the incubation periods, total RNA was isolated from each cell line under each condition.

  • 100 ng of total RNA was amplified and processed to generate complementary RNA (cRNA).

  • The cRNA was then used to probe Affymetrix GeneChip Human Genome U133 Plus 2.0 arrays.

  • Data analysis was performed using Partek Genomics Suite and MetaCore software.

  • A gene was considered significantly differentially expressed if it showed at least a 1.5-fold change in expression compared to the control.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by Bimatoprost and its free acid.

G cluster_culture Cell Preparation cluster_treatment Treatment Phase cluster_incubation Incubation cluster_analysis Analysis C1 Primary Human TM Cell Lines (n=3) C2 Culture to Confluence C1->C2 T1 Control (DMEM) T2 Bimatoprost (1µM) T3 Bimatoprost Free Acid (1µM) I1 24 hours T1->I1 I2 72 hours (Daily Refresh) T1->I2 T2->I1 T2->I2 T3->I1 T3->I2 A1 Total RNA Isolation I1->A1 I2->A1 A2 cRNA Amplification A1->A2 A3 Affymetrix Microarray (U133 Plus 2.0) A2->A3 A4 Data Analysis (Fold Change ≥ 1.5) A3->A4

Experimental workflow for gene expression profiling.

G cluster_ligands Extracellular Factors (Downregulated) cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling cluster_transcription Nuclear Transcription Factors TGFB TGF-β2 TGFBR TGF-β Receptor TGFB->TGFBR TNF TNF TNFR TNF Receptor TNF->TNFR IGF IGF-1 IGFR IGF-1 Receptor IGF->IGFR HGF HGF HGFR HGF Receptor (c-Met) HGF->HGFR Ras Ras Signaling Pathway TGFBR->Ras Other Other Pathways (e.g., Smad, NF-κB) TGFBR->Other TNFR->Ras TNFR->Other IGFR->Ras HGFR->Ras Fos c-fos Ras->Fos Jun c-jun Ras->Jun Other->Fos Other->Jun GeneExp Gene Expression (Transcription Regulation) Fos->GeneExp Jun->GeneExp

Affected signaling pathways leading to transcription.

References

A Comparative Analysis of Prostanoid Receptor Binding Affinity: Bimatoprost Isopropyl Ester and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinity of Bimatoprost isopropyl ester against other key prostanoid analogues used in therapeutic applications. The focus is on their interaction with the prostaglandin F (FP) receptor, a primary target for this class of compounds. The information presented is supported by experimental data to aid in research and development decisions.

Prostanoid Receptor Binding Affinity

The efficacy of prostanoid analogues like Bimatoprost is largely determined by their affinity for the FP receptor. These compounds are often administered as prodrugs, such as isopropyl esters or amides, which are then hydrolyzed in vivo to their active free acid forms. The following table summarizes the agonist activity (EC50 values) of several prostanoids and their prodrugs at the cloned human ciliary body FP prostaglandin receptor, as determined by phosphoinositide turnover assays.[1][2] Lower EC50 values indicate higher potency.

CompoundTypeEC50 (nM)
Travoprost acidFree Acid3.2 ± 0.6
Bimatoprost free acidFree Acid5.8 ± 2.6
FluprostenolFree Acid6.1 ± 1.5
Latanoprost free acidFree Acid54.6 ± 12.4
TravoprostIsopropyl Ester Prodrug42.3 ± 6.7
LatanoprostIsopropyl Ester Prodrug126 ± 347
Bimatoprost Amide Prodrug 694 ± 293
Unoprostone isopropyl esterIsopropyl Ester Prodrug9,100 ± 2,870

Data sourced from Sharif et al. (2002). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics.[1][2]

Experimental Protocols

The binding affinities and agonist activities of prostanoids are typically determined through in vitro assays using cells expressing the target receptor. Key experimental methodologies include radioligand binding assays and functional assays that measure downstream signaling.

Radioligand Binding Assay (Competitive)

This assay measures the affinity (Ki) of a compound by assessing its ability to displace a radiolabeled ligand from the receptor.[3][4]

  • Preparation of Cell Membranes: Human embryonic kidney (HEK-293) cells or other suitable cell lines are transfected to express the human FP receptor. The cells are cultured and then harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.

  • Binding Incubation: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) is incubated with the cell membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, other prostanoids) are added to the incubation mixture.

  • Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Phosphoinositide (PI) Turnover

This functional assay measures the agonist-induced activation of the FP receptor by quantifying the production of inositol phosphates, a downstream second messenger.[1]

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the prostanoid agonists (e.g., Bimatoprost, Latanoprost).

  • Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

  • Chromatographic Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound.

FP Receptor Signaling Pathway

The Prostaglandin F (FP) receptor is a G-protein-coupled receptor (GPCR).[5][6] Upon binding of an agonist like PGF2α or the active form of prostanoid analogues, the receptor undergoes a conformational change. This activates the associated Gq protein, initiating a downstream signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Prostanoid Prostanoid Agonist FP_Receptor FP Receptor (GPCR) Prostanoid->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response PKC->Response Leads to

Caption: FP Receptor Gq-PLC Signaling Pathway.

References

A Comparative Analysis of the Metabolic Stability of Bimatoprost Isopropyl Ester and Other Prostaglandin Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of elevated intraocular pressure (IOP). Most of these compounds are ester prodrugs that require hydrolysis by endogenous esterases in the eye to their biologically active free acid forms. Bimatoprost, however, is unique in its classification as a prostamide, featuring an ethyl amide group at the C-1 position. This structural difference influences its metabolic activation and stability profile compared to its isopropyl ester counterparts like latanoprost and travoprost.

Available data suggests that Bimatoprost exhibits greater chemical stability and a potentially slower and more sustained hydrolysis in ocular tissues compared to latanoprost. This could have implications for its duration of action and side effect profile.

Comparative Metabolic Stability in Ocular Tissues

The primary site of metabolic activation for topically administered prostaglandin analogs is the eye itself, particularly the cornea, which is rich in esterases. The rate of this conversion is a key determinant of the drug's bioavailability and efficacy.

Qualitative Comparison:

Studies have indicated that the hydrolysis of bimatoprost in the cornea is limited compared to that of latanoprost.[1][2] This suggests a slower rate of conversion to its active metabolite, bimatoprost acid. Latanoprost, being an isopropyl ester, is more readily hydrolyzed by corneal esterases.

Quantitative Comparison of Hydrolysis Rates:

While a direct head-to-head comparison of the hydrolysis rates of bimatoprost, latanoprost, and travoprost under identical experimental conditions is not available, studies have quantified the hydrolysis of bimatoprost in various human ocular tissues.

Prostaglandin AnalogOcular TissueHydrolysis Rate (pmol/mg tissue/hr)
Bimatoprost Cornea6.3
Sclera2.0
Iris2.8
Ciliary Body1.5

Data sourced from a study on the in vitro hydrolysis of bimatoprost in human ocular tissues.

One study reported a conversion rate of bimatoprost to its free acid in human and bovine corneal tissue of approximately 2.5 µg/g of tissue per 24 hours.[3]

Chemical Stability

Beyond enzymatic degradation, the inherent chemical stability of the drug molecule is crucial for maintaining its potency in ophthalmic formulations. A study comparing the thermal stability of commercially available bimatoprost, latanoprost, and travoprost solutions under simulated daily use at various temperatures (27°C, 37°C, and 50°C) found that bimatoprost was the most stable of the three.[4] Latanoprost showed measurable degradation at 37°C and 50°C, while travoprost degradation was significant only at 50°C.[4]

Systemic Metabolic Stability

Following ocular absorption, a small fraction of these drugs may enter systemic circulation. The systemic metabolism of prostaglandin F2-alpha analogues is primarily carried out in the liver via fatty acid beta-oxidation. However, specific comparative in vitro data on the half-life and intrinsic clearance of bimatoprost isopropyl ester versus other prostaglandin esters in human liver microsomes is not publicly available. Such studies are crucial for understanding the systemic safety profile of these drugs.

Experimental Protocols

In Vitro Hydrolysis in Ocular Tissues

This protocol outlines a general procedure for assessing the hydrolysis of prostaglandin esters in ocular tissues.

  • Tissue Preparation: Fresh human or animal (e.g., rabbit, porcine) ocular tissues (cornea, iris-ciliary body, sclera) are obtained and placed in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The tissues are then homogenized.

  • Incubation: The tissue homogenate is incubated with a known concentration of the prostaglandin ester prodrug at 37°C.

  • Sample Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution (e.g., acetonitrile or methanol).

  • Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent prodrug and the formed active acid metabolite.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent drug versus time and fitting the data to an appropriate kinetic model.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a general method for evaluating the systemic metabolic stability of prostaglandin esters.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), and the test prostaglandin ester.

  • Incubation: The prostaglandin ester is incubated with HLMs in the presence of the NADPH regenerating system at 37°C. Control incubations are performed in the absence of the NADPH regenerating system to assess non-CYP450 mediated metabolism or chemical instability.

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The metabolic reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Mandatory Visualizations

Experimental_Workflow_Ocular_Hydrolysis cluster_prep Tissue Preparation cluster_incubation Incubation cluster_analysis Analysis tissue Ocular Tissue (Cornea, Iris-Ciliary Body) homogenate Tissue Homogenate tissue->homogenate incubation Incubation at 37°C with Prostaglandin Ester homogenate->incubation sampling Time-point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis (Hydrolysis Rate) analysis->data PGF2a_Signaling_Pathway PGF2a PGF2α Analog (Active Acid Form) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (e.g., Increased Uveoscleral Outflow) Ca_Release->Downstream PKC_Activation->Downstream

References

Safety Operating Guide

Navigating the Disposal of Bimatoprost Isopropyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bimatoprost isopropyl ester, a prostaglandin analog utilized in pharmaceutical research, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, a clear and actionable disposal plan is essential to mitigate risks and ensure safe laboratory operations. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, aligning with best practices for chemical and pharmaceutical waste management.

Hazard Assessment and Regulatory Overview

This compound is not explicitly listed as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA). However, it is the responsibility of the waste generator to determine if a specific waste stream is hazardous.[1] A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Safety Data Sheets (SDS) for Bimatoprost and its analogs should be consulted, and it is crucial to adhere to state and local regulations, which may be more stringent than federal rules.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

2. Waste Segregation:

  • Isolate this compound waste from other laboratory waste streams.[3]

  • This includes unused or expired neat compounds, contaminated labware (e.g., vials, pipette tips), and solutions containing the compound.

  • Do not mix this compound waste with incompatible materials.[4]

3. Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container.[5] The original container may be suitable if it is in good condition.

  • Clearly label the waste container with the words "Hazardous Waste" (or as directed by your institution's EHS), the full chemical name "this compound," and the approximate concentration and quantity.[6]

  • Keep the container securely closed except when adding waste.[5]

4. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS office for specific guidance on the disposal of this compound.

  • The EHS department will provide information on the proper classification of the waste (hazardous or non-hazardous) according to local regulations and institutional policies.

  • They will also inform you of the designated collection points and schedules for chemical waste.

5. On-site Storage:

  • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[6]

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Follow all institutional guidelines for the storage of chemical waste.

6. Professional Disposal:

  • Arrange for the collection of the this compound waste by a licensed hazardous waste disposal vendor, as coordinated through your EHS department.[7]

  • For non-hazardous pharmaceutical waste, incineration is often the recommended disposal method to prevent environmental contamination.[8]

Quantitative Data on Pharmaceutical Waste Disposal

The cost of pharmaceutical waste disposal can vary based on the type of waste and the disposal method. The following table provides an overview of typical disposal costs.

Waste TypeDisposal MethodEstimated Cost per Pound (USD)
Non-Hazardous Pharmaceutical WasteIncineration$0.35 - $0.78[9]
RCRA Hazardous Pharmaceutical WasteHazardous Waste Incineration$0.88 - $1.25[9]
Dual RCRA Hazardous and Infectious/Sharps WasteSpecialized Treatment and Incineration~$2.40[9]

Note: Costs are estimates and can vary based on vendor, location, and volume of waste.

Experimental Protocols

While specific degradation protocols for the disposal of this compound are not widely established, research has shown that Bimatoprost can be hydrolyzed to its free acid by ocular tissues. This indicates a potential pathway for biological degradation; however, chemical neutralization or degradation as a primary means of disposal in a laboratory setting is not recommended without a validated protocol and approval from EHS. Acid-base neutralization is a common in-lab procedure for some chemical waste, but it is not applicable to this compound without specific validation.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: Bimatoprost Isopropyl Ester Waste Generated Assess Assess Waste Characteristics (Consult SDS) Start->Assess Consult_EHS Consult Institutional EHS for Classification and Guidance Assess->Consult_EHS Is_Hazardous Is Waste Classified as Hazardous by EHS? Consult_EHS->Is_Hazardous Segregate_Hazardous Segregate as Hazardous Waste Is_Hazardous->Segregate_Hazardous Yes Segregate_Non_Hazardous Segregate as Non-Hazardous Pharmaceutical Waste Is_Hazardous->Segregate_Non_Hazardous No Label_Hazardous Label Container: 'Hazardous Waste' + Chemical Name Segregate_Hazardous->Label_Hazardous Label_Non_Hazardous Label Container: 'Non-Hazardous Pharmaceutical Waste' + Chemical Name Segregate_Non_Hazardous->Label_Non_Hazardous Store Store in Designated Satellite Accumulation Area Label_Hazardous->Store Label_Non_Hazardous->Store Arrange_Pickup Arrange for Pickup by Licensed Waste Vendor via EHS Store->Arrange_Pickup End End: Proper Disposal Arrange_Pickup->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Personal protective equipment for handling Bimatoprost isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety and logistical information for the handling of Bimatoprost Isopropyl Ester, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Operational Procedures for Safe Handling

Adherence to standard operating procedures is critical when working with this compound.

Handling and Storage:

  • Handle the compound in accordance with good industrial hygiene and safety practices.[2]

  • Avoid contact with eyes, skin, and clothing.[1][3]

  • Prevent the formation of dust and aerosols.[1][3]

  • Ensure adequate ventilation, especially in confined areas.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Store the compound in a tightly closed container in a dry and well-ventilated place.[1]

  • For long-term storage, it is recommended to store in a freezer.[1][5]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Quantitative Safety Data

While specific occupational exposure limits for this compound are not established, the following table provides related data for consideration in a risk assessment process.

ParameterValueReference
ACGIH TLV for Inert Dust (Respirable)3 mg/m³[5]
ACGIH TLV for Inert Dust (Inhalable)10 mg/m³[5]
Melting Point/Freezing Point of Bimatoprost66-68°C[3]
Boiling Point of Bimatoprost (Predicted)629.8±55.0 °C[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: Isolate waste containing this compound from other laboratory waste streams.[6]

  • Containment: Collect the waste in a designated, properly labeled, and sealed container.[6]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols in accordance with federal, state, and local regulations.[6]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[6]

  • Disposal Method: The preferred method for the disposal of many pharmaceutical wastes is incineration at a permitted medical waste treatment facility.[6] Do not empty into drains.[1] For non-hazardous pharmaceutical waste that is not on a specific flush list, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Read SDS

Caption: A logical workflow for the proper handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.